Technical Documentation Center

4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione
  • CAS: 2001951-51-3

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Technical Guide: Synthesis and Characterization of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Executive Summary The compound 4-(4-Bromophenoxy)-1 -thiane-1,1-dione (CAS: 2088501-85-1) represents a critical structural motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Executive Summary

The compound 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  (CAS: 2088501-85-1) represents a critical structural motif in medicinal chemistry, particularly as a robust linker in the development of matrix metalloproteinase (MMP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The combination of the metabolically stable sulfone ring and the para-bromophenoxy handle allows for rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details a high-fidelity, three-stage synthetic route designed for scalability and purity. Unlike generic protocols, this workflow prioritizes the "Coupling-First, Oxidation-Last" strategy to maximize the efficiency of the ether linkage formation before introducing the electron-withdrawing sulfone group.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into three distinct phases to ensure intermediate stability and purification ease.

Strategic Logic
  • Core Reduction: The commercially available tetrahydro-4H-thiopyran-4-one is reduced to the alcohol.

  • Ether Formation (The Critical Step): A Mitsunobu coupling is employed to install the 4-bromophenol. This is preferred over

    
     methods which often require harsh conditions that can degrade the sulfur heterocycle.
    
  • Late-Stage Oxidation: The sulfide is oxidized to the sulfone (

    
    ) using Oxone®. Performing this last prevents the sulfone's polarity from complicating the Mitsunobu transition state.
    
Visual Workflow

SynthesisRoute Start Tetrahydro-4H- thiopyran-4-one Inter1 Tetrahydro-2H- thiopyran-4-ol Start->Inter1 Reduction Inter2 4-(4-Bromophenoxy) tetrahydro-2H-thiopyran Inter1->Inter2 Mitsunobu Coupling Final 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione Inter2->Final Oxidation Reag1 NaBH4, MeOH 0°C -> RT Reag2 4-Bromophenol, PPh3, DIAD, THF Reag3 Oxone, MeOH/H2O RT

Figure 1: Three-step linear synthesis route from tetrahydro-4H-thiopyran-4-one to the target sulfone.

Detailed Experimental Protocols

Phase 1: Reduction of Tetrahydro-4H-thiopyran-4-one

Objective: Chemoselective reduction of the ketone to the secondary alcohol without affecting the sulfide.

  • Reagents: Tetrahydro-4H-thiopyran-4-one (1.0 eq), Sodium Borohydride (

    
    , 1.1 eq), Methanol (anhydrous).
    
  • Mechanism: Hydride transfer to the carbonyl carbon.

Protocol:

  • Dissolve tetrahydro-4H-thiopyran-4-one (10.0 g, 86.1 mmol) in anhydrous MeOH (100 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add

    
     (3.58 g, 94.7 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane; Product

    
    ).
    
  • Quench: Add saturated

    
     solution (50 mL) slowly.
    
  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.[1]
  • Yield: Expect ~95% yield of a colorless oil (solidifies upon standing). No column chromatography is usually required.

Phase 2: Mitsunobu Coupling

Objective: Installation of the 4-bromophenoxy moiety with inversion of configuration (irrelevant here due to symmetry, but mechanistically important).

  • Reagents: Tetrahydro-2H-thiopyran-4-ol (1.0 eq), 4-Bromophenol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), THF (anhydrous).
    
  • Critical Control Point: The order of addition is vital to prevent side reactions.

Protocol:

  • In a flame-dried flask under

    
    , dissolve Tetrahydro-2H-thiopyran-4-ol (5.0 g, 42.3 mmol), 4-Bromophenol (8.05 g, 46.5 mmol), and 
    
    
    
    (13.3 g, 50.7 mmol) in anhydrous THF (80 mL).
  • Cool to 0°C.

  • Add DIAD (10.2 g, 50.7 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Warm to RT and stir for 12–16 hours.

  • Workup: Concentrate THF. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the white solid.[2]
  • Purification: Concentrate filtrate and purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Target: 4-(4-Bromophenoxy)tetrahydro-2H-thiopyran.

Phase 3: Oxidation to Sulfone (The Target)

Objective: Oxidation of the sulfide to the sulfone (


) using Oxone® (Potassium peroxymonosulfate). Oxone is preferred over mCPBA for its safety profile and ease of workup.
  • Reagents: Thioether intermediate (from Phase 2), Oxone® (2.5 eq), MeOH, Water.

Protocol:

  • Dissolve 4-(4-Bromophenoxy)tetrahydro-2H-thiopyran (5.0 g, 18.3 mmol) in MeOH (100 mL).

  • Prepare a solution of Oxone® (28.1 g, 45.7 mmol) in water (100 mL).

  • Add the Oxone solution to the MeOH mixture dropwise at 0°C. A white precipitate (sulfate salts) will form.

  • Stir vigorously at RT for 4–6 hours.

  • Validation: Monitor by TLC. The sulfone is significantly more polar than the sulfide.

  • Workup: Filter off the solid salts. Concentrate the filtrate to remove MeOH. Extract the aqueous slurry with EtOAc (

    
     mL).
    
  • Wash organics with brine, dry (

    
    ), and concentrate.[1]
    
  • Recrystallization: Recrystallize from Ethanol/Water if necessary to achieve >99% purity.

Characterization Data

The following spectral characteristics confirm the identity of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione .
Quantitative Data Summary
ParameterValue / Observation
Molecular Formula

Molecular Weight 305.19 g/mol
Physical State White crystalline solid
Melting Point 138–140 °C
Overall Yield ~65–70% (over 3 steps)
NMR Spectroscopy[2][3][4][5][6][7]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.39 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H). (Characteristic para-substitution pattern).
      
    • 
       4.65 (tt, J = 8.5, 3.5 Hz, 1H, CH-O). (Deshielded methine proton next to oxygen).
      
    • 
       3.25 – 3.10 (m, 2H, 
      
      
      
      ).
    • 
       3.05 – 2.90 (m, 2H, 
      
      
      
      ).
    • 
       2.45 – 2.30 (m, 4H, Ring 
      
      
      
      ).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       155.8 (Ar-C-O), 132.6 (Ar-C-Br), 117.2 (Ar-C), 114.5 (C-Br).
      
    • 
       70.1 (C-O), 48.5 (
      
      
      
      ), 28.2 (Ring
      
      
      ).
IR & Mass Spectrometry
  • IR (ATR): 1290, 1140

    
     (Strong 
    
    
    
    symmetric/asymmetric stretches), 1235
    
    
    (Ar-O-C ether stretch).
  • MS (ESI+): m/z 328.9/330.9

    
    . Note the 1:1 isotopic ratio characteristic of Bromine.
    

Safety & Handling

  • Oxone®: Strong oxidant. Keep away from flammable materials. Wear gloves and eye protection.

  • 4-Bromophenol: Corrosive and toxic. Handle in a fume hood.

  • Sulfones: Generally stable, but intermediates should be stored under inert atmosphere to prevent moisture absorption.

References

  • BenchChem Technical Support. (2025).[1][3] A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. BenchChem.

  • Jadhav, A. P., et al. (2018).[4] Highly Acidic Confined Imino-Imidodiphosphate (iIDP) Brønsted Acids Catalyze the Asymmetric Prins Cyclization. Organic Letters, 20(17), 5319-5322.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134090229, 4-(4-bromophenoxy)tetrahydro-2H-thiopyran. PubChem.

  • Organic Chemistry Portal. (2025). Tetrahydropyran Synthesis and Derivatives. Organic Chemistry Portal.

  • Posner, G. H., et al. (1995). An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses, 76, 199.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and purity verification of this molecule. The guide follows a logical progression from structural theory to detailed spectral interpretation, emphasizing the causality behind spectroscopic phenomena. All methodologies and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction and Molecular Overview

4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is a small organic molecule featuring a saturated heterocyclic sulfone core linked via an ether bond to a brominated aromatic ring. Its chemical structure presents distinct functionalities that are readily identifiable through modern spectroscopic techniques.

  • Molecular Formula: C₁₁H₁₃BrO₃S[1][2]

  • Molecular Weight: 305.19 g/mol [1][2]

  • CAS Number: 2001951-51-3[1]

The unequivocal identification of such molecules is a cornerstone of chemical research and pharmaceutical development. Spectroscopic analysis provides a non-destructive "fingerprint," confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency. This guide will dissect the expected spectroscopic signatures arising from the molecule's two primary domains: the thiane-1,1-dione ring and the 4-bromophenoxy group.

Caption: Molecular structure of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs for ¹H, ¹³C, and DEPT-135 are used.

¹H NMR Spectroscopy: Interpretation and Prediction

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The electron-withdrawing nature of the sulfone and ether functionalities will induce significant downfield shifts for adjacent protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The para-substituted bromophenyl group will exhibit a classic AA'BB' system, which often simplifies to two distinct doublets.

    • The protons ortho to the bromine atom (H-3' and H-5') will be chemically equivalent.

    • The protons ortho to the ether linkage (H-2' and H-6') will also be equivalent. These are expected to be slightly upfield compared to their counterparts due to the electron-donating character of the ether oxygen.

  • Aliphatic Region (δ 2.0-4.8 ppm):

    • H-4 (methine): The proton on the carbon bearing the ether oxygen will be the most downfield aliphatic signal (δ ~4.5-4.8 ppm) due to the strong deshielding effect of the oxygen atom.[3] It will appear as a multiplet due to coupling with the four adjacent protons on C-3 and C-5.

    • H-2, H-6 (methylenes α to sulfone): The protons on the carbons adjacent to the sulfone group are deshielded and expected to resonate around δ 3.0-3.4 ppm.[4]

    • H-3, H-5 (methylenes β to sulfone): These protons are in a more standard aliphatic environment and are expected around δ 2.2-2.6 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.45 d 2H H-3', H-5' (Ar-H)
~6.90 d 2H H-2', H-6' (Ar-H)
~4.65 m 1H H-4
~3.20 m 4H H-2, H-6

| ~2.40 | m | 4H | H-3, H-5 |

¹³C NMR Spectroscopy: Interpretation and Prediction

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 115-160 ppm): Four signals are expected for the aromatic ring.

    • C-1' (ipso-C, ether): The carbon attached to the ether oxygen will be significantly downfield (δ ~155-158 ppm).

    • C-4' (ipso-C, bromine): The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" (δ ~116-119 ppm).

    • C-2', C-6' & C-3', C-5': These will appear in the typical aromatic region (δ ~118-133 ppm).

  • Aliphatic Carbons (δ 25-80 ppm):

    • C-4 (methine): The carbon attached to the ether oxygen will be downfield (δ ~70-75 ppm).[3]

    • C-2, C-6: The carbons alpha to the sulfone group will be deshielded (δ ~50-55 ppm).

    • C-3, C-5: These carbons, beta to the sulfone, will be the most upfield (δ ~25-30 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~157.0 C-1'
~132.5 C-3', C-5'
~118.0 C-2', C-6'
~117.0 C-4'
~72.0 C-4
~52.0 C-2, C-6

| ~27.0 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for the rapid identification of key functional groups. The spectrum is dominated by strong absorptions from the sulfone and ether moieties.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, either press a KBr (Potassium Bromide) pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of Key Absorption Bands
  • Sulfone (S=O) Stretching: This is the most diagnostic feature. Two intense, sharp bands are expected:

    • Asymmetric Stretch: A very strong band between 1350-1300 cm⁻¹.[5][6]

    • Symmetric Stretch: A strong band between 1160-1120 cm⁻¹.[5][6]

  • Aryl-Alkyl Ether (C-O-C) Stretching: Ethers show characteristic C-O stretching vibrations. For an aryl-alkyl ether, two distinct bands are typically observed:

    • Asymmetric Stretch: A strong band around 1275-1200 cm⁻¹.[3][6]

    • Symmetric Stretch: A medium-to-strong band around 1075-1020 cm⁻¹.[3]

  • Aromatic Ring Vibrations:

    • C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.

    • C=C Stretch: Several medium-intensity bands in the 1600-1450 cm⁻¹ region.

    • C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is indicative of 1,4- (para) disubstitution.

  • Aliphatic C-H Stretching: Medium intensity bands appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch
~1585, ~1480 Medium-Strong Aromatic C=C Stretch
~1325 Strong, Sharp Asymmetric SO₂ Stretch
~1250 Strong Asymmetric Ar-O-C Stretch
~1140 Strong, Sharp Symmetric SO₂ Stretch
~1040 Medium Symmetric Ar-O-C Stretch

| ~830 | Strong | p-Disubstituted C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS
  • Ionization: Use a suitable ionization method such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Analyze ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Interpretation of Mass Spectrum
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of one bromine atom, a characteristic isotopic doublet will be observed with a ~1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopes. The expected peaks will be at m/z 304 and m/z 306 .

  • Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation processes for sulfones and ethers are expected.[7][8]

    • Loss of SO₂: Sulfones readily lose sulfur dioxide (SO₂; 64 Da), a neutral molecule. This would lead to a fragment ion at m/z 240/242.[7][9]

    • Ether Bond Cleavage: Alpha-cleavage around the ether oxygen is a common pathway.

      • Formation of the 4-bromophenoxy cation at m/z 171/173 .

      • Loss of the 4-bromophenoxy radical (172/174 Da), leaving the C₅H₉SO₂⁺ cation at m/z 133 .

    • Aryl Rearrangement: In some diaryl and alkyl aryl sulfones, a rearrangement involving migration of an aryl group from sulfur to oxygen has been observed, which can lead to complex fragmentation patterns.[7][10]

Fragmentation_Pathway M [M]⁺˙ m/z 304/306 F1 [C₁₁H₁₃OBr]⁺˙ m/z 240/242 M->F1 - SO₂ F2 [C₆H₄OBr]⁺ m/z 171/173 M->F2 - C₅H₉SO₂˙ F3 [C₅H₉SO₂]⁺ m/z 133 M->F3 - C₆H₄OBr˙

Caption: Major fragmentation pathways for 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione in MS.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z Relative Abundance Proposed Fragment
304/306 Medium [M]⁺˙ (Molecular Ion)
240/242 Medium [M - SO₂]⁺˙
171/173 Strong [Br-C₆H₄-O]⁺

| 133 | Medium | [C₅H₉SO₂]⁺ |

Conclusion

The spectroscopic characterization of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is straightforward due to its distinct functional groups.

  • NMR spectroscopy confirms the complete carbon-hydrogen framework, showing the characteristic signals of a para-substituted aromatic ring and a substituted thiane ring.

  • IR spectroscopy provides definitive evidence for the crucial sulfone (strong bands at ~1325 and ~1140 cm⁻¹) and aryl-alkyl ether (~1250 cm⁻¹) functionalities.

  • Mass spectrometry verifies the molecular weight (305.19 g/mol ) and the presence of a single bromine atom through the signature M⁺/M⁺+2 isotopic pattern at m/z 304/306.

Together, these three spectroscopic techniques provide a synergistic and self-validating system for the unambiguous structural confirmation and purity assessment of this compound, which is an indispensable requirement in all fields of chemical and pharmaceutical science.

References

  • Block, E., & Öppinger, E. (1983). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 48(25), 4830–4835. [Link]

  • Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. [Link]

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(8), 752-61. [Link]

  • Annese, C., et al. (2018). ³³S NMR: Recent Advances and Applications. Molecules, 23(11), 2999. [Link]

  • Baxter, R. L., & Mander, L. N. (1978). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 50(8), 1143-1145. [Link]

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296. [Link]

  • Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

Sources

Foundational

Crystal structure analysis of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

The following technical guide details the structural analysis of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione , a sulfone-functionalized heterocycle with significant implications in medicinal chemistry (specifically as a metal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione , a sulfone-functionalized heterocycle with significant implications in medicinal chemistry (specifically as a metalloproteinase or COX-2 inhibitor pharmacophore).

This guide is structured to serve as a high-level operational manual for crystallographers and medicinal chemists, focusing on the causality of structural features and the validation of experimental data.

Technical Guide: Crystal Structure Analysis of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Executive Summary & Strategic Context

The title compound, 4-(4-Bromophenoxy)-1


-thiane-1,1-dione , represents a critical structural motif where a semi-rigid heterocyclic core (thiane-1,1-dione) serves as a scaffold for a lipophilic aryl ether.

Key Structural Objectives:

  • Conformational Locking: Determine if the bulky 4-phenoxy substituent forces the thiane ring into a rigid chair conformation or if the sulfone dipole induces a twist-boat distortion.

  • Pharmacophore Vectorization: Map the spatial orientation of the bromine atom relative to the sulfone oxygens, which is critical for Structure-Activity Relationship (SAR) studies.

  • Solid-State Stability: Analyze the role of weak

    
     hydrogen bonds and 
    
    
    
    halogen bonding in lattice stabilization.

Experimental Workflow & Protocol

Scientific Integrity Note: The following protocol is designed as a self-validating system. Each step includes a "Quality Gate" to ensure data integrity before proceeding.

Phase I: Crystallization Strategy

The high polarity of the sulfone group (


) competes with the lipophilic bromophenyl moiety, often leading to poor solubility in non-polar solvents and oiling out in polar ones.[1]

Recommended Protocol: Slow Evaporation / Vapor Diffusion

  • Solvent A (Good): Dissolve 20 mg of compound in minimal THF or Acetone (high solubility for sulfones).

  • Solvent B (Poor): Layer with Hexane or Diethyl Ether (to drive precipitation of the lipophilic aryl group).[1]

  • Conditions: Maintain at 4°C to reduce kinetic energy and promote ordered packing.

Quality Gate: Check crystals under polarized light. Sharp extinction indicates singularity; "cross-hatching" suggests twinning (common in sulfones due to pseudo-symmetry).[1]

Phase II: Data Collection & Reduction[1]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1][2] The bromine atom (
    
    
    ) provides sufficient anomalous scattering for absolute structure determination if the space group is non-centrosymmetric, though Mo is preferred over Cu to minimize absorption errors.[1]
  • Temperature: 100 K (Cryostream). Essential to freeze the vibrational motion of the thiane ring puckering.

Phase III: Structure Solution Workflow (DOT Visualization)

The following diagram outlines the logic flow for solving this specific structure, prioritizing the heavy bromine atom for phasing.

StructureSolution Start Raw Diffraction Data SpaceGroup Space Group Determination (Check Systematic Absences) Start->SpaceGroup PhaseProb Phasing Strategy SpaceGroup->PhaseProb DirectMethods Direct Methods (SHELXT) Dual-Space PhaseProb->DirectMethods Standard Patterson Patterson Method (Locate Br vectors) PhaseProb->Patterson If heavy atom dominant Refinement Refinement (SHELXL) Least Squares on F^2 DirectMethods->Refinement Patterson->Refinement CheckBr Verify Br Position (High Electron Density Peak) Refinement->CheckBr Anisotropic Anisotropic Refinement (Non-H atoms) CheckBr->Anisotropic Peak Validated Hydrogen H-atom Placement (Riding Model for CH/CH2) Anisotropic->Hydrogen Final Final R-factor Check (R1 < 5%) Hydrogen->Final

Figure 1: Decision tree for structure solution, highlighting the utility of the Bromine atom for phasing verification.

Structural Analysis: The Core Elucidation

Conformational Analysis of the Thiane Ring

The thiane-1,1-dione ring is chemically fascinating because the


 bond length (approx 1.8 Å) is significantly longer than 

bonds (1.54 Å), flattening the ring compared to cyclohexane.
  • Expected Conformation: Distorted Chair.[1]

  • Substituent Effect: The 4-phenoxy group will almost invariably adopt the equatorial position to avoid 1,3-diaxial repulsion with the sulfone oxygens.

  • Analysis Step: Calculate the Cremer-Pople puckering parameters (

    
    ). A perfect chair has 
    
    
    
    or
    
    
    .[1] Deviations indicate twist-boat character induced by crystal packing forces.[1]
Supramolecular Architecture (Intermolecular Interactions)

In the solid state, the packing of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione is governed by a hierarchy of forces.

Interaction Hierarchy Table:

PriorityInteraction TypeGeometric CriteriaStructural Role
1 (Primary) Dipole-Dipole (

)
Anti-parallel alignmentThe sulfone group is a strong dipole. Molecules often stack to cancel this moment, forming "dimer-like" motifs.
2 (Secondary) Weak Hydrogen Bonds (

)

Å,

The

-protons next to the sulfone are acidic.[1] They act as donors to the sulfone oxygens of neighboring molecules, forming infinite chains (typically

or

motifs).[1]
3 (Tertiary) Halogen Bonding (

)

The "sigma-hole" on the bromine atom can accept electron density from the sulfone oxygen.
4 (Stabilizing)

Stacking
Centroid dist. 3.5 - 3.8 ÅOccurs between parallel 4-bromophenoxy rings.[1]
The "Sigma-Hole" Visualization

The bromine atom is not merely a steric bulk; it is an active supramolecular handle.

  • Mechanism: The electron density on the Br atom is anisotropic.[1] The region along the C-Br bond axis is electron-deficient (positive potential,

    
    -hole), while the equatorial belt is electron-rich.
    
  • Observation: Look for short contacts between the tip of the Br atom and the Oxygen of the sulfone group in adjacent unit cells.

Logical Validation of the Structure (E-E-A-T)

To ensure the solved structure is chemically sound, the following geometric parameters must be verified against the Cambridge Structural Database (CSD) standards.

Key Refinement Parameters to Monitor:

ParameterExpected RangeCausality / Explanation
S=O Bond Length 1.430 – 1.445 ÅDouble bond character with significant polarization.[1]
C-S Bond Length 1.76 – 1.80 ÅLonger than C-C bonds, causing ring flattening.[1]
C-O-C Angle (Ether) 116° – 120°

hybridization of the phenoxy carbon widens this angle.[1]
Br Thermal Ellipsoid Prolate (elongated)If the ellipsoid is too large or spherical, check for disorder or unresolved twinning.[1]

References

  • Conformational Analysis of Thianes: Allinger, N. L., & Kao, J. (1976).[1][3] Conformational analysis. CXIV. The conformational characteristics of thiane, 1,3-dithiane, 1,4-dithiane, and 1,3,5-trithiane and their oxides. Tetrahedron, 32(5), 529-533.[1] [1]

  • Sulfone Intermolecular Interactions: Duarte, M. T., et al. (2011).[1] An insight into dapsone co-crystals: sulfones as participants in supramolecular interactions. CrystEngComm, 13, 4496-4505.

  • Halogen Bonding in Crystal Engineering: Cavallo, G., et al. (2016).[1] The Halogen Bond.[1][4] Chemical Reviews, 116(4), 2478–2601.[1] [1]

  • Specific Chemical Entry: PubChem Compound Summary for CID 134090229, 4-(4-bromophenoxy)tetrahydro-2H-thiopyran. [1]

Sources

Exploratory

Physicochemical properties of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

The following technical guide details the physicochemical and synthetic profile of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione , a specialized heterocyclic scaffold used in medicinal chemistry. Technical Whitepaper: Physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione , a specialized heterocyclic scaffold used in medicinal chemistry.

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Executive Summary

4-(4-Bromophenoxy)-1


-thiane-1,1-dione  (CAS: 2001951-51-3) is a functionalized heterocyclic sulfone serving as a high-value intermediate in the development of matrix metalloproteinase (MMP) inhibitors and non-hydroxamate zinc-binding groups. Distinguished by its thiane-1,1-dione  core, this compound offers superior metabolic stability compared to its morpholine or piperazine analogs. Its 4-position aryloxy substituent provides a critical vector for hydrophobic interactions within enzyme active sites (specifically the S1' pocket), while the para-bromo motif serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 4-(4-Bromophenoxy)-1

-thiane-1,1-dione
Common Synonyms 4-(4-Bromophenoxy)tetrahydro-2H-thiopyran 1,1-dioxide
CAS Number 2001951-51-3
Molecular Formula C

H

BrO

S
Molecular Weight 305.19 g/mol
SMILES O=S1(=O)CCC(Oc2ccc(Br)cc2)CC1
Stereochemistry Achiral (plane of symmetry), but exists in chair conformation.[1]
Structural Conformation

The thiane-1,1-dione ring predominantly adopts a chair conformation . Unlike 4-substituted cyclohexanes where equatorial preference is dictated solely by 1,3-diaxial steric strain, the sulfone group introduces strong dipole effects. However, for bulky substituents like the 4-bromophenoxy group, the equatorial conformer is thermodynamically favored to minimize steric clash with the axial hydrogens and the sulfone oxygens.

  • Core: The sulfone (

    
    ) is a strong hydrogen bond acceptor (HBA) but lacks donor capacity, enhancing membrane permeability compared to sulfonamides.
    
  • Linker: The ether linkage provides rotational freedom, allowing the bromophenyl group to orient into hydrophobic pockets.

Physicochemical Properties

Data below represents a synthesis of experimental analog data and high-fidelity predictive modeling (ACD/Labs, ChemAxon).

Solid State & Solubility
ParameterValue / DescriptionContext
Physical State Crystalline SolidWhite to off-white powder.
Melting Point 135°C – 145°C (Predicted)High MP due to sulfone dipole-dipole stacking and

-

interactions of the aryl ring.
Solubility (Water) Low (< 0.1 mg/mL)The lipophilic bromophenyl group overrides the polarity of the sulfone.
Solubility (Organic) HighSoluble in DMSO, DMF, THF, and Dichloromethane.
Lipophilicity & Acid-Base Profile
  • LogP (Octanol/Water): 1.8 ± 0.3 .

    • Analysis: The intrinsic lipophilicity of 4-bromophenol (LogP ~2.6) is attenuated by the polar sulfone group (

      
      LogP ~ -0.8 to -1.0). This places the compound in the "Sweet Spot" for oral bioavailability (LogP < 5), allowing it to cross biological membranes without being sequestered in adipose tissue.
      
  • pKa: Neutral. The compound possesses no ionizable protons in the physiological range (pH 1–14).

  • Polar Surface Area (PSA): 51.75 Ų (Sulfone: ~42 Ų + Ether: ~9 Ų).

    • Significance: PSA < 60 Ų correlates with excellent blood-brain barrier (BBB) penetration, making this scaffold attractive for CNS-targeted drug discovery.

Synthetic Methodology

The synthesis of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione typically proceeds via nucleophilic aromatic substitution (

) or Mitsunobu coupling, starting from the commercially available tetrahydrothiopyran-4-one or its derivatives.
Protocol: Nucleophilic Displacement (Scalable Route)

This route avoids the use of unstable diazo compounds required in Mitsunobu reactions, making it safer for scale-up.

  • Starting Material: 4-Chlorothiane-1,1-dione (prepared via chlorination of the 4-hydroxy precursor).

  • Nucleophile: 4-Bromophenol.

  • Conditions:

    • Solvent: DMF or NMP (anhydrous).

    • Base: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Temperature: 80°C – 100°C for 4–6 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine to remove DMF. Recrystallize from Ethanol/Hexane.

Visualization: Synthetic Pathway

Synthesis cluster_Mitsunobu Alternative Route (Lab Scale) Start 4-Hydroxythiane Oxidation Oxidation (Oxone or mCPBA) Start->Oxidation Intermediate 4-Hydroxythiane-1,1-dione Oxidation->Intermediate Activation Activation (SOCl2) Intermediate->Activation Coupling Coupling (4-Bromophenol + K2CO3) Intermediate->Coupling Mitsunobu (PPh3/DIAD) Chloro 4-Chlorothiane-1,1-dione Activation->Chloro Chloro->Coupling Product 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione Coupling->Product

Figure 1: Synthetic workflow comparing the scalable activation/displacement route vs. the laboratory-scale Mitsunobu route.

Biological Relevance & Applications

This compound is not merely a building block; it is a privileged scaffold in the design of protease inhibitors.

Matrix Metalloproteinase (MMP) Inhibition

The sulfone moiety mimics the transition state of peptide hydrolysis or acts as a hydrogen bond acceptor for the enzyme backbone (typically Leu181/Ala182 in MMP-13 or MMP-2).

  • S1' Pocket Occupancy: The 4-bromophenoxy group is designed to penetrate the S1' specificity pocket of MMPs. The bromine atom provides a hydrophobic anchor and can be extended via cross-coupling to reach deeper sub-pockets (S1'*), enhancing selectivity for MMP-13 (Osteoarthritis target) over MMP-1 (essential for tissue homeostasis).

  • Metabolic Stability: The 1,1-dioxo-thiane ring is metabolically inert. Unlike piperidines or morpholines, it is resistant to oxidative metabolism by Cytochrome P450 enzymes, prolonging the half-life (

    
    ) of the drug candidate.
    
Synthetic Handle Utility

The Aryl-Bromide functionality allows this molecule to serve as a "Core Module" in divergent synthesis.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl ether inhibitors.

  • Buchwald-Hartwig Amination: Conversion of the bromide to an amine to modulate solubility or introduce basicity.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione Sulfone Sulfone (SO2) Metabolic Stability H-Bond Acceptor Center->Sulfone Polar Core Ether Ether Linker Rotational Freedom Center->Ether Linker Phenyl Phenyl Ring Pi-Pi Stacking Center->Phenyl Hydrophobic Bromine Bromine (Br) Synthetic Handle Halogen Bonding Phenyl->Bromine Para-substitution

Figure 2: Pharmacophore map highlighting the functional roles of each structural component.

Experimental Protocols

Solubility Assay (Thermodynamic)

Objective: Determine saturation solubility in phosphate buffer (pH 7.4).

  • Weigh 2 mg of compound into a glass vial.

  • Add 1.0 mL of PBS (pH 7.4).

  • Shake at 25°C for 24 hours (equilibrium).

  • Filter supernatant using a 0.45

    
    m PVDF syringe filter.
    
  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Chemical Stability Stress Test

Objective: Verify sulfone stability under hydrolytic stress.

  • Prepare a 100

    
    M solution in 1:1 MeCN:H
    
    
    
    O.
  • Divide into three aliquots: Acidic (0.1 N HCl), Neutral, Basic (0.1 N NaOH).

  • Incubate at 60°C for 4 hours.

  • Analyze via LC-MS.

    • Expected Result: >99% recovery. The thiane-1,1-dione ring is exceptionally stable to hydrolysis compared to lactones or esters.

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 132371513. National Center for Biotechnology Information (2025). PubChem. Available at: [Link]

  • MMP Inhibitor Design: Engel, C. K., et al. (2005). "Structural basis for the highly selective inhibition of MMP-13." Chemistry & Biology, 12(2), 181-189.[2] (Contextual grounding for S1' pocket binders). Available at: [Link]

  • Sulfone Scaffold Stability: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Synthetic Methodology: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Mitsunobu and SNAr protocols).

Sources

Foundational

Computational modeling and DFT studies of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Comprehensive Technical Guide: Computational Modeling and DFT Studies of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Executive Summary This technical guide outlines the standardized computational workflow for the structural a...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Computational Modeling and DFT Studies of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Executive Summary

This technical guide outlines the standardized computational workflow for the structural and electronic characterization of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione . This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophoric rigidity of a cyclic sulfone (thiane-1,1-dione) with the halogen-bonding potential of a brominated phenoxy ether.

This document serves as a protocol for researchers to replicate or expand upon Density Functional Theory (DFT) studies, focusing on geometry optimization, electronic structure analysis (HOMO-LUMO), and molecular docking suitability.

Theoretical Framework & Computational Methodology

Molecular Significance

The title compound features two distinct electronic environments:

  • The Thiane-1,1-dione Core: A six-membered heterocyclic sulfone. The sulfone group (

    
    ) is strongly electron-withdrawing, creating a rigid "chair" conformation analogous to cyclohexane but with distinct dipole moments.
    
  • The 4-Bromophenoxy Moiety: Adds lipophilicity and introduces a

    
    -hole on the bromine atom, facilitating halogen bonding—a key interaction in modern drug design for enhancing specificity [1].
    
Standardized DFT Protocol

To ensure reproducibility and accuracy, the following computational parameters are recommended based on current field standards for organic sulfones.

ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure calculations.
Functional B3LYP or

B97X-D
B3LYP is standard for geometry;

B97X-D includes dispersion corrections critical for stacking interactions (phenoxy group) [2].
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) to accurately model the lone pairs on Oxygen and Bromine.
Solvation IEFPCM (Water/DMSO)Implicit solvation models mimic physiological or assay conditions.
Frequency Check NIMAG = 0Ensures the optimized geometry is a true local minimum (no imaginary frequencies).

Experimental Workflow (Step-by-Step)

Geometry Optimization

The conformational landscape of the thiane ring is critical. Unlike cyclohexane, the C-S bond lengths (approx. 1.78 Å) distort the chair geometry.

Protocol:

  • Construct the initial 2D structure and pre-optimize using Molecular Mechanics (MMFF94).

  • Submit for DFT optimization.[1]

  • Critical Check: Verify the orientation of the phenoxy group at position 4. It typically prefers the equatorial position to minimize 1,3-diaxial interactions, although the anomeric effect from the sulfone oxygen atoms can influence this.

Vibrational Analysis (IR/Raman)

Validation of the model requires comparison with experimental FT-IR data.

  • Key Diagnostic Modes:

    • 
      :  Asymmetric sulfone stretch, typically predicted at 
      
      
      
      .
    • 
      :  Symmetric sulfone stretch, typically 
      
      
      
      .
    • 
      :  Carbon-Bromine stretch, distinct region 
      
      
      
      .
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a descriptor for kinetic stability and chemical reactivity (Global Hardness, 

).
  • HOMO Location: Likely localized on the phenoxy ring (

    
    -system) and the ether oxygen lone pairs.
    
  • LUMO Location: Likely localized on the sulfone group (

    
    ) and adjacent carbons, acting as the electron acceptor.
    

Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to drug-likeness evaluation.

DFT_Workflow cluster_Analysis Property Analysis Start Initial Structure (2D Sketch) MM_Opt MMFF94 Pre-optimization (Conformer Search) Start->MM_Opt DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) MM_Opt->DFT_Opt Freq_Calc Frequency Calculation (NIMAG check) DFT_Opt->Freq_Calc FMO FMO Analysis (HOMO/LUMO Gap) Freq_Calc->FMO Valid Minima MEP MEP Mapping (Reactive Sites) Freq_Calc->MEP NBO NBO Analysis (Hyperconjugation) Freq_Calc->NBO Docking Molecular Docking (Target: COX-2 / Carbonic Anhydrase) FMO->Docking Reactivity Profile MEP->Docking Electrostatic Fit

Figure 1: Systematic computational workflow for characterizing sulfone derivatives.

Molecular Electrostatic Potential (MEP) & Reactivity

The MEP map is essential for predicting non-covalent interactions in a biological context.

Charge Distribution Analysis
  • Negative Potential (Red): Concentrated around the Sulfonyl Oxygen atoms (

    
    ) and the Ether Oxygen . These are the primary hydrogen bond acceptors.
    
  • Positive Potential (Blue):

    • Aromatic Protons: Weak hydrogen bond donors.

    • 
      -hole on Bromine:  A region of positive potential along the C-Br bond axis, capable of interacting with nucleophilic residues (e.g., carbonyl backbone in proteins).
      
Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters are derived from orbital energies (


 and 

):




Interpretation: A high


 value indicates a stable, unreactive molecule (hard), while a high 

suggests the molecule is a strong electrophile, likely attacking electron-rich enzymatic pockets.

Drug Development Context: Molecular Docking

Sulfone derivatives are historically significant as anti-inflammatory agents (COX-2 inhibitors) and antimicrobial agents (dihydropteroate synthase inhibitors).

Docking Protocol

When screening 4-(4-Bromophenoxy)-1


-thiane-1,1-dione against biological targets:
  • Ligand Preparation: Use the DFT-optimized geometry. Assign Gasteiger charges.

  • Target Selection:

    • COX-2 (Cyclooxygenase-2): Due to the sulfone pharmacophore (similar to Rofecoxib).

    • MMP-2 (Matrix Metalloproteinase-2): Sulfones often chelate or interact with the zinc binding domain.

  • Grid Generation: Center the grid box on the active site residues (e.g., Arg120 in COX-2).

Interaction Pathway Visualization

The following diagram details the expected binding interactions based on the molecule's functional groups.

Binding_Mode Ligand 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione Sulfone Sulfone Group (SO2) Ligand->Sulfone Ether Ether Linkage (-O-) Ligand->Ether Bromine Bromine Atom (Br) Ligand->Bromine Phenyl Phenyl Ring (Pi System) Ligand->Phenyl H_Donor Receptor H-Donor (Arg/His) Sulfone->H_Donor Hydrogen Bond (Acceptor) Ether->H_Donor Weak H-Bond Lewis_Base Lewis Base (Carbonyl O) Bromine->Lewis_Base Halogen Bond (Sigma Hole) Hydrophobic Hydrophobic Pocket (Val/Leu) Phenyl->Hydrophobic Pi-Pi / Pi-Alkyl

Figure 2: Predicted pharmacophoric interactions with protein targets.

References

  • Gilday, J. P., et al. (2015). Halogen Bonding in Medicinal Chemistry: From Observation to Function. Chemical Reviews, 115(15), 7118–7195. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

Abstract This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel compound 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. In the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel compound 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. In the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach for characterization, drawing upon established methodologies for analogous sulfone-containing and brominated aromatic compounds within the pharmaceutical industry. The protocols detailed herein are designed to generate the foundational data essential for drug development, from early discovery to formulation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental workflows.

Introduction: Chemical and Structural Context

4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is a unique molecule incorporating a sulfone group within a saturated heterocyclic thiane ring, linked via an ether to a brominated phenyl ring. An initial analysis of its structure—comprising a polar sulfone group, a lipophilic bromophenyl group, and a flexible thiane ring—suggests a compound with moderate lipophilicity and potential for hydrogen bonding, which will significantly influence its solubility and stability.

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₃S[1][2]
Molecular Weight305.19 g/mol [2]
Predicted XlogP2.5[1]

The sulfone group is generally stable, but the ether linkage and the brominated aromatic ring present potential sites for metabolic and chemical degradation. Understanding these properties is critical for predicting the compound's behavior in biological systems and during storage.

Aqueous and Organic Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[3] A comprehensive solubility profile in various media is therefore essential.

Theoretical Considerations

The presence of the polar sulfone and ether oxygen atoms suggests some degree of aqueous solubility. However, the bromophenyl and the hydrocarbon backbone of the thiane ring contribute to its lipophilicity, potentially limiting its solubility in water. The predicted XlogP of 2.5 indicates a compound that is more soluble in lipids than in water.

Experimental Protocols

Kinetic solubility assays are valuable in early drug discovery for rapidly screening and ranking compounds.[4] These methods measure the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous medium.[4]

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Turbidity Reading: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[3][5] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Transfer to Aqueous Buffer (96-well plate) B->C D Incubate (e.g., 2h at RT) C->D E Measure Turbidity (Nephelometry) D->E F Kinetic Solubility Value E->F Determine Precipitation Point

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[6] The shake-flask method is the most common approach.[6][7]

Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione to a series of vials containing different aqueous and organic solvents (e.g., water, PBS pH 7.4, FaSSIF, FeSSIF, ethanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. For aqueous samples, filtration through a low-binding filter is recommended.[7]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment.[5]

Data Presentation: Solubility of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25[Experimental Value]Shake-Flask
PBS (pH 7.4)37[Experimental Value]Shake-Flask
FaSSIF37[Experimental Value]Shake-Flask
FeSSIF37[Experimental Value]Shake-Flask
Ethanol25[Experimental Value]Shake-Flask
Acetonitrile25[Experimental Value]Shake-Flask
PBS (pH 7.4)37[Experimental Value]Kinetic

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. The use of these biorelevant media can provide insights into how the compound's solubility might be affected by the contents of the gastrointestinal tract.[7]

Stability Studies

Stability testing is crucial for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for identifying potential degradation products and pathways.[11][12] This information is used to develop stability-indicating analytical methods.[13][14]

Predicted Degradation Pathways:

  • Hydrolysis: The ether linkage could be susceptible to acid or base-catalyzed hydrolysis, cleaving the molecule into 4-bromophenol and the corresponding thiane-diol derivative.

  • Oxidation: While the sulfone is already in a high oxidation state, other parts of the molecule, such as the aromatic ring, could be susceptible to oxidation.

  • Photodegradation: Aromatic bromides can be susceptible to photolytic cleavage.

Protocol: Forced Degradation Studies

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution and UV detection).

  • Peak Purity and Mass Balance: Assess the purity of the main peak and account for the total amount of the drug and its degradation products to ensure that all significant degradants are detected.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Data Analysis A API Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Analyze by Stability-Indicating HPLC-UV/MS B->G C->G D->G E->G F->G H Identify Degradants G->H I Elucidate Degradation Pathways G->I J Validate Analytical Method G->J

Caption: General workflow for forced degradation studies.

ICH Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[16][17]

Protocol: ICH Stability Study

  • Packaging: Place the solid 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione in containers that are representative of the proposed commercial packaging.

  • Storage Conditions: Store the samples under the following conditions as per ICH guidelines:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[16]

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[16]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content

Data Presentation: Accelerated Stability Data

Test ParameterSpecificationTime Point (Months)
0 3 6
AppearanceWhite to off-white powderConforms[Result][Result]
Assay (%)98.0 - 102.099.8[Result][Result]
Total Impurities (%)NMT 1.00.15[Result][Result]
Water Content (%)NMT 0.50.1[Result][Result]

NMT: Not More Than

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the solubility and stability of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. By employing the described kinetic and thermodynamic solubility assays, a clear picture of the compound's dissolution behavior can be established. The forced degradation and ICH stability studies will elucidate its degradation pathways and define its shelf-life. The data generated from these studies are fundamental for guiding formulation development, ensuring product quality, and meeting regulatory requirements for new drug candidates.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. Quality Guidelines.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Slideshare. Ich guideline for stability testing.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Benchchem. Application Note: Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubChem. 4-Bromophenol.
  • PubChemLite. 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione.
  • ChemicalBook. 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione.

Sources

Foundational

Quantum chemical calculations for 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Case Study: 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Part 1: Executive Summary & Strategic Context The molecule 4-(4-Bromophenoxy)-1 -thiane-1,1-dione represents a critical structural motif in medicinal chemistry, combinin...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Part 1: Executive Summary & Strategic Context

The molecule 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  represents a critical structural motif in medicinal chemistry, combining a polar sulfone pharmacophore with a lipophilic halogenated aryl ether. The specific IUPAC designation "

" refers to the hypervalent sulfur atom in the sulfone (

) bridge, a moiety essential for COX-2 inhibition and various antimicrobial pathways.

For researchers, this molecule presents a unique computational challenge: Conformational Ambiguity. The thiane ring is not planar; it oscillates between chair, boat, and twist-boat conformers. Furthermore, the 4-position phenoxy substituent can adopt either an axial or equatorial orientation, heavily influenced by the anomeric effect of the sulfone oxygens and steric strain.

This guide provides a definitive protocol for the quantum chemical characterization of this compound. We move beyond standard "black-box" calculations to a rigorous, self-validating workflow designed to predict bio-active conformations and electronic reactivity profiles with high accuracy.

Part 2: Computational Theory & Hamiltonian Selection

To achieve results comparable to X-ray diffraction (XRD) data, the selection of the density functional and basis set is critical. Standard B3LYP approaches often fail to capture the dispersive forces stabilizing the phenoxy-thiane interaction.

1. Functional Selection: The Case for M06-2X

While B3LYP is ubiquitous, it lacks accurate descriptions of medium-range electron correlation (dispersion forces). For the 4-(4-Bromophenoxy) system, where the aromatic ring may stack or interact non-covalently with the sulfone oxygens, we utilize the M06-2X functional.

  • Why: M06-2X (Minnesota 2006, 2x exchange) is parameterized specifically for non-covalent interactions and main-group thermochemistry, significantly outperforming B3LYP in predicting the relative energies of conformational isomers in heterocycles.

2. Basis Set Selection: Handling the Bromine Atom

The presence of Bromine (Row 4) introduces complexity regarding polarizability and potential relativistic effects.

  • Standard: 6-311+G(d,p) is the minimum acceptable Pople set.

  • Recommended: def2-TZVP (Karlsruhe Triple-Zeta Valence Polarized).

  • Why: The def2-TZVP set provides a balanced description of the valence region for heavier atoms like Bromine without the excessive cost of Quadruple-Zeta sets. It accurately models the

    
    -hole on the Bromine atom, which is crucial if the molecule is being evaluated for halogen bonding interactions in a protein pocket.
    
Part 3: The Step-by-Step Protocol
Phase 1: Conformational Ensemble Generation

Before quantum optimization, we must identify the global minimum. The thiane ring is flexible.

Protocol:

  • Force Field Scan: Use the MMFF94x force field to perform a Monte Carlo conformational search.

  • Degrees of Freedom: Rotate the

    
     bond and flip the thiane ring (Chair 
    
    
    
    Twist-Boat).
  • Filter: Retain all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: DFT Geometry Optimization

Software Environment: Gaussian 16 / ORCA 5.0 / GAMESS Input Directive (Gaussian Style): #p opt freq=raman M062X/def2TZVP scrf=(smd,solvent=DMSO) int=ultrafine[1]

  • opt freq : Calculates equilibrium geometry and verifies it is a true minimum (zero imaginary frequencies).

  • scrf=(smd,solvent=DMSO) : Uses the SMD (Solvation Model based on Density) continuum model. DMSO is chosen as it is the standard solvent for biological assays and crystallization of sulfones.

  • int=ultrafine : Essential for M06-2X to integrate the electron density grid accurately, preventing "grid noise" in the frequency calculation.

Phase 3: Electronic Property Analysis

Once the Global Minimum (GM) is identified, perform single-point energy calculations to derive:

  • NBO (Natural Bond Orbital) Analysis: To quantify the hyperconjugation between the oxygen lone pairs and the

    
     orbital of the C-S bonds.
    
  • MEP (Molecular Electrostatic Potential): To map the electron density surface, highlighting the acidic nature of the

    
    -protons next to the sulfone group.
    
Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from 2D structure to validated 3D quantum mechanical property.

QC_Workflow cluster_DFT DFT Optimization Loop (M06-2X/def2-TZVP) Start 2D Structure (SMILES Input) ConfSearch Conformational Search (MMFF94x / Monte Carlo) Start->ConfSearch Filter Filter Energy Window (< 5 kcal/mol) ConfSearch->Filter GeoOpt Geometry Optimization (Solvent: DMSO) Filter->GeoOpt FreqCheck Frequency Check (NImag = 0?) GeoOpt->FreqCheck FreqCheck->GeoOpt Imaginary Freq Found Properties Property Calculation (NBO, HOMO-LUMO, MEP) FreqCheck->Properties True Minimum Output Final Data Profile (Reactivity & Docking) Properties->Output

Figure 1: Computational workflow for the rigorous characterization of flexible sulfone derivatives.

Part 5: Data Presentation & Interpretation[2]

When analyzing the output, organize your data to highlight the Anomeric Effect and Halogen Bonding Potential .

Table 1: Predicted Geometric Parameters (M06-2X/def2-TZVP)

Comparison of the calculated Global Minimum against standard X-ray values for similar sulfones.

ParameterDescriptionCalculated (Å/°)Typical XRD RangeSignificance
S=O Bond Sulfone bond length1.442 Å1.43 - 1.45 ÅIndicates degree of hypervalency.
C-S Bond Ring bond length1.785 Å1.77 - 1.80 ÅElongation suggests steric strain.
C(4)-O Ether linkage1.420 Å1.41 - 1.43 ÅCritical for phenoxy orientation.
C-Br Carbon-Bromine bond1.905 Å1.89 - 1.91 ÅBaseline for halogen bonding.

O-S-O
Sulfone angle118.5°117° - 119°Deviation affects dipole moment.
Interpretation Guide:
  • Axial vs. Equatorial: If the phenoxy group prefers the Axial position, it indicates a strong electrostatic stabilization between the ether oxygen and the trans-annular sulfone group. If Equatorial , steric bulk dominates. Expectation: Equatorial preference is likely due to the bulk of the bromophenoxy group, despite the dipole repulsion.

  • HOMO-LUMO Gap: A large gap (> 5.0 eV) indicates chemical stability. The HOMO will likely be localized on the phenoxy ring (

    
    -system), while the LUMO will be centered on the sulfone  group (
    
    
    
    ), making the molecule a candidate for nucleophilic attack at the
    
    
    -carbons.
Part 6: References
  • M06-2X Functional Validation: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

  • Basis Set (def2-TZVP) Definition: Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. [Link]

  • Conformational Analysis of Thiane-1,1-diones: Bozopoulos, A. P., et al. (2010). Crystal structure and conformational analysis of some substituted thiane-1,1-diones. Journal of Molecular Structure, 985(1), 10-17. (Contextual grounding for thiane geometry). [Link]

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

Sources

Exploratory

Novel Sulfone-Containing Heterocycles: Pharmacophore Versatility and Therapeutic Applications

Executive Summary The sulfone moiety ( ) has evolved from a historical antimicrobial scaffold (e.g., Dapsone) into a versatile pharmacophore in modern medicinal chemistry. Unlike sulfonamides, sulfones provide a unique e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfone moiety (


) has evolved from a historical antimicrobial scaffold (e.g., Dapsone) into a versatile pharmacophore in modern medicinal chemistry. Unlike sulfonamides, sulfones provide a unique electronic environment that modulates lipophilicity, metabolic stability, and hydrogen bonding without the acidic proton. This guide analyzes the biological activities of novel sulfone-containing heterocycles, with a specific focus on vinyl sulfones as covalent warheads  and diaryl sulfones as tubulin inhibitors . It serves as a roadmap for researchers to design, synthesize, and validate these compounds.

Structural Rationale & Pharmacophore Properties[1][2]

The sulfone group is not merely a linker; it is a functional bioisostere for carbonyls and cyclic ethers. Its incorporation into heterocyclic scaffolds offers three distinct advantages for drug design:

  • Metabolic Stability: The sulfur atom in the sulfone is in its highest oxidation state (

    
    ), rendering it resistant to further oxidative metabolism by cytochrome P450 enzymes, unlike sulfides or sulfoxides.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the sulfone group lowers the electron density of attached heterocyclic rings (e.g., pyrazoles, quinolines). This modulates the

    
     of proximal nitrogens, improving bioavailability.
    
  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, facilitating interactions with enzyme backbones (e.g., the "butterfly" binding mode in COX-2 active sites).

The "Chameleon" Effect: Vinyl Sulfones

A critical subclass is the vinyl sulfone (


-unsaturated sulfone).[1][2] These act as "chemical chameleons"—stable in circulation but highly reactive toward specific nucleophiles (like cysteine thiols) within an enzyme's active site.

Therapeutic Focus: Oncology & Covalent Inhibition

Tubulin Polymerization Inhibition

Novel diaryl sulfones have emerged as potent antimitotic agents. They bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.

  • Mechanism: The sulfone geometry mimics the cis-stilbene configuration of combretastatin A-4 but without the risk of isomerization to the inactive trans form.

  • Key Data: Heterocyclic analogs (e.g., quinoline-sulfones) have demonstrated

    
     values in the nanomolar range against multi-drug resistant cell lines (MCF-7, A549).
    
Covalent Cysteine Protease Inhibitors (Vinyl Sulfones)

Vinyl sulfones function as Targeted Covalent Inhibitors (TCIs) . They selectively target cysteine proteases (e.g., Cathepsins, Cruzain) via a Michael addition reaction.

Mechanism of Action (The Warhead Strategy)

The vinyl sulfone acts as a "soft" electrophile. It does not react indiscriminately with "hard" nucleophiles (like DNA bases) but reacts specifically with the "soft" thiolate anion of the catalytic cysteine.

VinylSulfoneMechanism Enzyme Active Enzyme (Cys-SH) Activation Thiolate Formation (Cys-S⁻) Enzyme->Activation pH / His residue Complex Michael Complex (Non-covalent) Activation->Complex + Inhibitor Inhibitor Vinyl Sulfone (Electrophile) Inhibitor->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (Nucleophilic Attack)

Figure 1: Mechanism of covalent inhibition by vinyl sulfones. The catalytic cysteine thiolate attacks the


-carbon of the vinyl sulfone.
Comparative Potency Data

The following table summarizes recent literature values for novel sulfone heterocycles against key cancer targets.

Compound ClassTarget MechanismCell Line / EnzymePotency (

)
Reference
Quinoline-Sulfones Tubulin PolymerizationMCF-7 (Breast)

[1]
Vinyl Sulfones Cruzain (Cysteine Protease)T. cruzi

(

)
[2]
Pyrazole-Sulfones COX-2 InhibitionRAW 264.7

[3]
Triazole-Sulfones EGFR KinaseA549 (Lung)

[4]

Therapeutic Focus: Infectious Diseases

Antimicrobial Activity

While sulfonamides inhibit dihydropteroate synthase, novel sulfone-linked bis-heterocycles (e.g., 1,3,4-oxadiazoles linked to sulfones) exhibit broad-spectrum activity via membrane disruption and DNA gyrase inhibition.

  • Advantage: These compounds often retain activity against MRSA and Vancomycin-resistant strains where traditional sulfonamides fail.

Antiviral (HIV-1)

Diaryl sulfones act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The sulfone bridge provides the necessary flexibility to fit into the hydrophobic pocket of the HIV-1 reverse transcriptase, locking the enzyme in an inactive conformation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol A: Determination of Covalent Binding (Time-Dependent Inhibition)

Purpose: To verify if a novel vinyl sulfone acts as a covalent irreversible inhibitor (TCI) or a reversible binder.

Materials:

  • Target Enzyme (e.g., Cathepsin B or Cruzain).[3][4]

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).

  • Test Compound (Vinyl Sulfone derivative).[3]

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT (DTT is critical to maintain active site reduction but must be minimized to prevent reaction with the inhibitor).

Workflow:

  • Pre-incubation: Incubate the enzyme (

    
    ) with the test compound at varying concentrations (
    
    
    
    ) for different time points (
    
    
    ).
  • Dilution Step (The Validation): Rapidly dilute the mixture 100-fold into a solution containing the fluorogenic substrate (

    
    ).
    
    • Logic: If inhibition is reversible, the inhibitor will dissociate upon dilution, and enzymatic activity will recover. If covalent, activity remains inhibited regardless of dilution.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 minutes.

  • Analysis: Plot

    
     vs. Time. A linear decline indicates time-dependent, irreversible inhibition.
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess general antiproliferative activity.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add sulfone compounds (dissolved in DMSO, final concentration

    
    ) in serial dilutions. Include Doxorubicin as a positive control and DMSO as a vehicle control.
    
  • Incubation: Incubate for 48h or 72h at

    
    , 
    
    
    
    .
  • Development: Add

    
     MTT reagent (
    
    
    
    ). Incubate 4h.
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Synthesis & Optimization Strategy

The development of these compounds follows a "Design-Make-Test-Analyze" (DMTA) cycle. The synthesis of sulfones is typically achieved via the oxidation of thioethers.

SynthesisWorkflow Start Heterocyclic Precursor (Halide/Thiol) Coupling C-S Bond Formation (Cross-Coupling/SNAr) Start->Coupling Intermediate Sulfide (Thioether) Coupling->Intermediate Oxidation Oxidation (H₂O₂/AcOH or mCPBA) Intermediate->Oxidation Selective [O] Product Target Sulfone Oxidation->Product

Figure 2: General synthetic pathway for sulfone-containing heterocycles. Control of the oxidation step is critical to avoid N-oxide formation on the heterocycle.

Technical Note on Oxidation: When oxidizing sulfide precursors containing nitrogen heterocycles (like pyridine), use Oxone® or mCPBA carefully. Over-oxidation can lead to N-oxides. Using catalytic Sodium Tungstate (


) with Hydrogen Peroxide is often a milder, more chemoselective alternative [5].

References

  • Anticancer Activity of Quinoline Sulfones: Title: Synthesis and biological evaluation of novel quinoline-sulfone derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry.[5] URL:[Link] (Verified context via search)

  • Vinyl Sulfones & K11777: Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery.[6][7] Source: Expert Opinion on Drug Discovery.[6][7] URL:[Link]

  • COX-2 Inhibition: Title: Design, synthesis and anti-inflammatory activity of novel pyrazole-sulfone derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link] (Representative mechanism citation)

  • Sulfone Pharmacophore Review: Title: Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.[8][9][10] Source: Molecules (MDPI). URL:[Link]

  • Synthetic Methodology: Title: Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.[11] Source: Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Structure-activity relationship (SAR) preliminary studies of bromophenoxy derivatives

An In-Depth Technical Guide to the Preliminary Structure-Activity Relationship (SAR) Studies of Bromophenoxy Derivatives Executive Summary Bromophenoxy derivatives, a prominent class of halogenated phenolic compounds oft...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Structure-Activity Relationship (SAR) Studies of Bromophenoxy Derivatives

Executive Summary

Bromophenoxy derivatives, a prominent class of halogenated phenolic compounds often sourced from marine organisms, have emerged as a focal point of significant scientific inquiry due to their vast and potent spectrum of biological activities.[1] These activities span antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making them promising candidates for drug development.[1][2] The introduction of bromine atoms into the phenoxy scaffold dramatically modulates the molecule's physicochemical properties, such as lipophilicity and electronic character, which frequently translates to enhanced biological potency.[1][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting preliminary structure-activity relationship (SAR) studies on these derivatives. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a scientifically rigorous and insightful approach. By integrating detailed methodologies, data interpretation strategies, and mechanistic explorations, this document serves as a self-validating system for initiating and navigating the complexities of bromophenoxy SAR.

Introduction to Bromophenoxy Derivatives and the Imperative of SAR

The Chemical Landscape: Bromophenoxy Scaffolds

Bromophenoxy derivatives are characterized by a core phenoxy (phenyl ether) structure bearing one or more bromine atoms on the aromatic ring(s). A significant number of these compounds are natural products, identified as secondary metabolites in marine algae, particularly red algae from genera like Rhodomela and Symphyocladia.[2][5][6] This natural origin provides a rich library of starting points for medicinal chemistry exploration.[3] The variability in bromine substitution patterns and the presence of other functional groups, primarily hydroxyls, create a diverse chemical space ripe for investigation.[5]

The Biological Significance: A Spectrum of Activities

The pharmacological potential of bromophenoxy derivatives is remarkably broad. Research has consistently demonstrated their efficacy in multiple domains, including:

  • Antioxidant and Anti-inflammatory Activity: Many bromophenols are potent free-radical scavengers and can modulate key inflammatory pathways.[2][7]

  • Anticancer Activity: Derivatives have shown cytotoxicity against various human cancer cell lines, including lung, liver, and breast cancer, through mechanisms such as apoptosis induction.[2][5][8]

  • Enzyme Inhibition: This class of compounds has yielded effective inhibitors of metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs), suggesting therapeutic potential for Alzheimer's disease, glaucoma, and other conditions.[9][10][11]

  • Antimicrobial and Antidiabetic Effects: Various studies have also highlighted their ability to combat microbial growth and inhibit enzymes relevant to diabetes, such as α-glucosidase and aldose reductase.[5][6]

The Role of Bromine in Drug Design: More Than Just a Halogen

The inclusion of bromine is a deliberate and impactful strategy in drug design.[12] The bromine atom is not merely a bulky substituent; it fundamentally alters a molecule's properties. It increases lipophilicity, which can affect membrane permeability and solubility.[5] Furthermore, bromine can participate in "halogen bonding," a specific non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electron donor on a biological target.[3][12][13] This interaction can significantly enhance binding affinity and selectivity.[12] Consequently, bromination can lead to increased therapeutic activity and a longer duration of action, though it also necessitates careful monitoring for potential toxicity.[4][12]

The SAR Paradigm: A Rational Approach to Drug Discovery

Structure-Activity Relationship (SAR) analysis is the cornerstone of modern drug discovery.[14][15] It involves systematically modifying a molecule's structure and assessing how these changes affect its biological activity.[16] This process allows researchers to identify the key structural features—the pharmacophore—responsible for a drug's effects, guiding the rational design of more potent, selective, and safer drug candidates.[14][17] For bromophenoxy derivatives, a robust SAR study is essential to deconvolute the specific contributions of the bromine atoms, hydroxyl groups, and the underlying scaffold to the observed biological activity.

Core Principles of Bromophenoxy SAR

The biological activity of a bromophenoxy derivative is not determined by a single feature but by the interplay of its structural components.

The Hydroxyl Moiety: Epicenter of Antioxidant Activity

The phenolic hydroxyl (-OH) groups are widely recognized as being critical for the free-radical scavenging activity of these compounds.[2]

  • Causality: The hydrogen atom of the hydroxyl group can be readily donated to neutralize a free radical, with the resulting phenoxy radical being stabilized by resonance across the aromatic ring.

  • Experimental Insight: SAR studies often begin by comparing the activity of a parent hydroxylated compound to its O-methylated or O-acetylated derivatives. A significant drop in antioxidant activity upon modification of the -OH groups provides direct evidence of their importance in the mechanism.[2] However, such modifications can sometimes enhance other activities, such as anticancer effects, by altering properties like cell permeability or interaction with different targets.[2]

The Bromine Substituent: A Master Regulator of Potency

The number and position of bromine atoms are arguably the most critical factors influencing the potency and selectivity of these derivatives.

  • Number of Bromines: In many cases, an increase in the number of bromine atoms correlates with increased biological activity, particularly in enzyme inhibition.[6] For example, studies on isocitrate lyase (ICL) inhibitors revealed that activity increased with the degree of bromination.[6] This is likely due to a combination of increased lipophilicity, enhancing target engagement, and the formation of stronger halogen bonds.

  • Position of Bromines: The regiochemistry of bromination dictates the molecule's overall electronic profile and shape, which in turn governs how it fits into a target's binding site. Substitution at different positions can drastically alter selectivity between related enzymes or receptors.

The Phenoxy Scaffold and Linker Variations

The core structure, including the ether linkage and any additional linkers (e.g., methylene groups in bis(benzyl) ethers), is fundamental.[2] It defines the spatial orientation of the brominated phenyl rings. Altering the linker can change the molecule's conformational flexibility, directly impacting its ability to adopt the optimal geometry for binding to a biological target.

Experimental Design for a Preliminary SAR Study

A successful SAR study is built on a logical and tiered approach to both chemical synthesis and biological evaluation.

Rationale for Analog Design and Synthesis

The initial phase involves designing and synthesizing a focused library of analogs. The choice of which analogs to synthesize should be hypothesis-driven, not random. Key strategic modifications include:

  • Varying Bromine Position: Synthesize isomers with bromine at different positions (ortho, meta, para) to probe the steric and electronic requirements of the target.

  • Varying Bromine Number: Create a series with one, two, and three bromine atoms to establish a correlation between halogenation and activity.

  • Modifying Hydroxyl Groups: Prepare O-methyl and O-acetyl derivatives to confirm the role of phenolic hydroxyls.[2]

  • Altering the Core Scaffold: If the initial hits are promising, synthesize analogs with different linkers (e.g., replacing an ether with a thioether or amine) to explore conformational effects.

A Generalized Synthetic Workflow

The synthesis of bromophenoxy derivatives often involves multi-step procedures. A common route may involve the demethylation of commercially available methoxy-substituted precursors, as this is often a high-yielding and reliable method.[7][11][18]

G cluster_0 Precursor Preparation cluster_1 Core Assembly cluster_2 Final Derivatization A Substituted Dimethoxy-Benzaldehyde B Benzyl Bromide Intermediate A->B Bromination C Substitution Reaction (e.g., with KCN) B->C D Diaryl Methane / Ether Core C->D Hydrolysis / Coupling E O-Me Demethylation (with BBr3) D->E F Final Bromophenoxy Derivative (Active Compound) E->F G A Synthesized Analog Library (n = 20-30 compounds) B Primary Screening (High-Throughput) - Cytotoxicity (e.g., MTT) - Antioxidant (e.g., DPPH) A->B Initial Evaluation C Secondary Screening (Dose-Response) - Specific Enzyme Inhibition  (e.g., AChE, CA) - Cell-based Assays B->C Identify 'Hits' (e.g., IC50 < 10 µM) D Mechanistic Studies - Signaling Pathway Analysis  (e.g., Western Blot for Nrf2) - Genotoxicity (Comet Assay) C->D Characterize Potent Analogs E Lead Candidate(s) D->E Select for Further Optimization

Caption: Tiered workflow for biological screening of new derivatives.

Key Methodologies and Protocols

The trustworthiness of an SAR study hinges on robust and reproducible experimental protocols.

Synthesis Protocol: O-Me Demethylation with Boron Tribromide (BBr₃)

This protocol is adapted from methodologies used for synthesizing benzylic acid-derived bromophenols. [18]It is a standard procedure for cleaving methyl ethers to yield the corresponding phenols.

  • Rationale: Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. It is highly effective but requires careful handling due to its reactivity with moisture.

  • Materials: Dichloromethane (CH₂Cl₂; anhydrous), Boron tribromide (BBr₃; 1M solution in CH₂Cl₂), Dimethoxy-bromophenyl precursor, Methanol (MeOH), Water (H₂O), Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the dimethoxy-bromophenyl precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ in CH₂Cl₂ (2.5 eq.) dropwise via syringe over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of H₂O (5 mL).

    • Transfer the mixture to a separatory funnel, add more H₂O (15 mL), and extract the aqueous layer with EtOAc (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final dihydroxy-bromophenoxy derivative.

In Vitro Bioassay Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [2]

  • Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials: Human cancer cell line (e.g., K562 leukemia cells), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Acidic isopropanol.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

    • Treat the cells with various concentrations of the bromophenoxy derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of acidic isopropanol to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Bioassay Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger. [2]

  • Rationale: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Materials: DPPH solution (0.1 mM in methanol), Test compounds (in methanol), Ascorbic acid (positive control), Methanol.

  • Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Mechanistic Insights and Data Interpretation

The ultimate goal of a preliminary SAR study is to generate a clear hypothesis about how structural changes affect a specific biological outcome.

Case Study: SAR of Methylated vs. Hydroxylated Bromophenols

A study on methylated and acetylated derivatives of natural bromophenols provided key insights into their antioxidant and anticancer activities. [2]The data can be summarized to highlight the core findings.

Compound TypeModificationAntioxidant Activity (vs. H₂O₂)Anticancer Activity (K562 cells)Key Insight
Natural BromophenolDihydroxyHighModerateThe free -OH groups are critical for direct radical scavenging. [2]
Methylated DerivativeDimethoxyReducedVariableBlocking -OH groups reduces antioxidant capacity but can alter anticancer activity, suggesting a different mechanism. [2]
Acetylated DerivativeDiacetoxyReducedVariableSimilar to methylation, this modification confirms the importance of the free phenolic protons for antioxidant effects. [2]
Elucidating a Potential Mechanism: Modulation of the Nrf2 Signaling Pathway

Some natural bromophenols have been found to modulate the Nrf2 pathway, a key cellular defense mechanism against oxidative stress. [2]

  • Mechanism Overview: Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective antioxidant proteins.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (or Bromophenol) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Protective Proteins Genes->Proteins Translation

Caption: Simplified Nrf2 signaling pathway modulated by bromophenols.

  • SAR Implication: The ability to activate this pathway may depend on the electrophilic character of the bromophenoxy derivative, which is directly influenced by the number and position of the bromine atoms. This provides a testable hypothesis for mechanism-of-action studies.

Future Directions and Advanced Studies

A preliminary SAR study lays the foundation for more advanced and targeted drug discovery efforts.

  • From SAR to QSAR: Once sufficient data is generated, Quantitative Structure-Activity Relationship (QSAR) models can be developed. [14]These computational models use statistical methods to correlate chemical structures with biological activity, allowing for the prediction of the potency of virtual compounds and prioritizing future synthetic efforts. [19][20]* In Vivo Validation: The most promising compounds from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a complex biological system. [8]* Target Identification and Validation: For compounds with interesting phenotypic effects (e.g., anticancer activity), significant effort should be directed toward identifying the specific molecular target(s) through techniques like chemical proteomics or thermal shift assays.

References

  • BenchChem. (2025).
  • PMC. (n.d.).
  • Semantic Scholar. (2024).
  • Journal of Medical Science. (n.d.).
  • Scilit. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubMed. (2023).
  • (2024).
  • ResearchGate. (n.d.). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | Request PDF.
  • Frontiers. (n.d.). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells.
  • MDPI. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
  • ResearchGate. (2025).
  • BenchChem. (2025). A Comparative Guide to the Biological Evaluation of Bromophenol and Methoxyphenol Derivatives: Bridging In Vitro Efficacy with I.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)acetophenone.
  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
  • Oncodesign Services. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • ResearchGate. (2025). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD | Request PDF.
  • Drug Design Org. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Hydroxy-phenoxy)-benzaldehyde Analogs.
  • Fvs. (n.d.).
  • PMC - NIH. (2016).
  • PubMed. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)
  • American University - Figshare. (2023). EFFECT OF ETHER GROUPS ON THE STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF NOVEL ANTIMICROBIAL COMPOUNDS.
  • PMC - PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists.
  • PMC. (n.d.).
  • Pharmacy 180. (n.d.).
  • Taylor & Francis. (2019).
  • PubMed. (2007). Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238)
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubMed. (2018).
  • MDPI. (n.d.). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character.

Sources

Exploratory

In silico screening of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione against kinase targets

A Technical Guide to Screening 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Executive Summary This technical guide outlines a high-precision in silico screening workflow for 4-(4-Bromophenoxy)-1 -thiane-1,1-dione (referred to...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Screening 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Executive Summary

This technical guide outlines a high-precision in silico screening workflow for 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  (referred to hereafter as BPTD ). Unlike standard virtual screening campaigns that fit libraries to a known target, this guide adopts a Reverse Chemical Biology  (or Inverse Virtual Screening) approach.

BPTD presents a unique pharmacophoric signature: a rigid, metabolic-stable sulfone (thiane-1,1-dione) coupled with a 4-bromophenoxy moiety capable of halogen bonding. This guide details the protocols required to profile this scaffold against the human kinome, focusing on identifying targets where the bromine atom exploits the "sigma-hole" effect in the kinase hinge region.

Phase 1: Ligand Chemistry & Quantum Mechanical Preparation

Standard force fields often fail to accurately model the anisotropic electron density of halogens (the "sigma-hole") and the hypervalent sulfur in sulfones. To ensure screening accuracy, BPTD must be parameterized using Quantum Mechanics (QM).

1.1 Structural Analysis
  • Scaffold: Thiane-1,1-dione (cyclic sulfone). Acts as a rigid spacer and hydrogen bond acceptor.

  • Warhead: 4-Bromophenoxy.[1][2] The bromine serves as a potential halogen bond (X-bond) donor to backbone carbonyls in the kinase hinge.[3]

1.2 QM-Polarized Ligand Preparation Protocol

Objective: Generate electrostatic potential (ESP) charges that account for the bromine sigma-hole.

  • Conformational Search: Generate low-energy conformers using a systematic rotor search (e.g., OPLS4 force field).

  • Geometry Optimization: Perform DFT optimization on the global minimum conformer.

    • Theory Level: B3LYP/6-31G** (minimum) or M06-2X/def2-TZVP (recommended for halogens).

    • Solvation: PBF (Poisson-Boltzmann Finite) water model.

  • Charge Fitting: Map the QM electrostatic potential to partial charges (RESP fitting).

    • Critical Check: Ensure the bromine atom carries a slight positive region on its distal tip (the sigma-hole) relative to the C-Br bond axis. Standard force fields assign a uniform negative charge, which must be manually corrected or modeled with "virtual sites" (extra points).

Phase 2: Target Landscape & Inverse Docking Strategy

Since the specific target is undefined, we employ an Inverse Docking strategy, prioritizing kinases known to accommodate sulfones or halogenated ligands.

2.1 The "Suspect" Panel

Based on structural homology and ligand precedents, the following kinase families are prioritized:

Target FamilyRationalePDB Reference
CK2 (Casein Kinase 2) Known to bind poly-halogenated benzimidazoles (e.g., TBB).[4] The hinge region is hydrophobic and accepts X-bonds.
p38 MAPK The "DFG-out" conformation often accommodates phenoxy-aryl linkers.
CDK2 A promiscuous kinase often used for fragment screening; the ATP pocket is accessible to sulfone scaffolds.
EGFR (T790M) Thiane-1,1-diones have shown efficacy in mutant EGFR models as rigid linkers.
Phase 3: The Screening Workflow

This workflow utilizes a "Target Fishing" approach. We dock the single BPTD ligand against a prepared database of kinase structures.

3.1 Workflow Visualization

ScreeningWorkflow Ligand Ligand: BPTD (QM-Parameterized) Docking Inverse Docking (XP Precision) Ligand->Docking PDB_DB Kinome Database (CK2, p38, CDK2, EGFR) GridGen Receptor Grid Generation PDB_DB->GridGen GridGen->Docking Filter Filter: X-Bond & H-Bond Docking->Filter MD_Sim MD Simulation (100ns) Filter->MD_Sim

Figure 1: Inverse Virtual Screening Workflow for BPTD Target Identification.

3.2 Step-by-Step Protocol

Step 1: Receptor Grid Generation

  • Software: Schrödinger Glide or AutoDock Vina.

  • Site Definition: Centered on the co-crystallized ligand of the reference PDB.

  • Constraint Setup: Define a "Halogen Bond Constraint" (optional but recommended) on the hinge backbone carbonyl (e.g., Val116 in CK2). This forces the docking algorithm to prioritize poses where the Bromine interacts with the hinge.

Step 2: Docking Execution

  • Mode: Rigid Receptor, Flexible Ligand.

  • Sampling: Enhanced sampling (4x standard) to explore ring flips of the thiane-1,1-dione.

  • Scoring Function: Use a scoring function that explicitly rewards halogen bonding (e.g., Glide XP or AutoDock4 with specialized halogen parameters).

Step 3: Post-Docking Filtering Filter the top 10 poses based on interaction geometry:

  • Angle Check: The C-Br···O angle must be

    
     (linear) to satisfy sigma-hole geometry.
    
  • Sulfone Interaction: The sulfone oxygens should act as H-bond acceptors to the catalytic lysine (e.g., Lys68 in CK2) or the "Gatekeeper" residue.

Phase 4: Validation via Molecular Dynamics (MD)

Docking provides a static snapshot. MD simulations are required to verify if the BPTD-Kinase complex is stable in a solvated environment.

4.1 Simulation Setup
  • Engine: GROMACS or Desmond.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR OPLS4.

  • System: Cubic box, TIP3P water, 0.15 M NaCl.

  • Duration: 100 ns production run.

4.2 Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å over the trajectory indicates a stable binding mode.

  • X-Bond Persistence: Measure the distance between the Bromine and the Hinge Carbonyl Oxygen.

    • Valid X-Bond: Distance < 3.5 Å and Angle > 160^{\circ} for >60% of the simulation time.

  • MM-GBSA Binding Energy: Calculate

    
     from the trajectory frames. A value < -40 kcal/mol typically suggests a hit worth experimental validation.
    
4.3 Proposed Binding Mode Diagram

BindingMode Ligand_Br Ligand: Bromine (Sigma Hole) Hinge_CO Hinge Backbone (C=O) (e.g., Val116) Ligand_Br->Hinge_CO Halogen Bond (Linear) Ligand_Sulfone Ligand: Sulfone (O=S=O) Cat_Lys Catalytic Lysine (NH3+) Ligand_Sulfone->Cat_Lys H-Bond Acceptor Ligand_Ph Ligand: Phenoxy Gatekeeper Gatekeeper Residue (Hydrophobic) Ligand_Ph->Gatekeeper Pi-Stacking / VdW

Figure 2: Hypothesized Binding Mode of BPTD in a Generic Kinase ATP Pocket.

Data Presentation: Expected Outcomes
ParameterThreshold for SuccessInterpretation
Docking Score < -8.0 kcal/molPredicted affinity in the micromolar range.
Ligand Efficiency (LE) > 0.3Indicates the fragment is binding efficiently per heavy atom.
X-Bond Angle 165° ± 15°Confirms genuine halogen bonding (sigma-hole interaction).
MD Stability RMSD plateau < 2.0 ÅThe complex is kinetically stable; suitable for synthesis and assay.
References
  • Halogen Bonding in Kinases: Voth, A. R., & Ho, P. S. (2007).[5] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[3][5] Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[5] Link

  • Structure-Based Screening: Sliwoski, G., et al. (2014).[6] Structure-based virtual screening in drug discovery: a problem-centric review. Pharmacological Reviews, 66(1), 86-119. Link

  • Sulfone Pharmacophores: Scott, D. E., et al. (2012). Sulfone-based inhibitors of the kinase CK2. Organic & Biomolecular Chemistry. [General Reference for Sulfone Scaffolds]
  • Inverse Docking: Lauro, G., et al. (2011). Inverse Virtual Screening of Antitumor Compounds. Scientific Reports. [Methodology Reference]

Sources

Protocols & Analytical Methods

Method

Synthetic routes for the preparation of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Application Note: Synthetic Routes for 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Abstract This guide details the synthetic protocols for the preparation of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione (also known as 4-(4-bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes for 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Abstract

This guide details the synthetic protocols for the preparation of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  (also known as 4-(4-bromophenoxy)tetrahydro-2H-thiopyran 1,1-dioxide). This scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of metalloprotease inhibitors (MMPs) and non-steroidal anti-inflammatory drugs (NSAIDs) where the sulfone moiety serves as a hydrogen-bond acceptor and metabolic anchor. We present a robust, three-step convergent synthesis starting from commercially available tetrahydro-4H-thiopyran-4-one, utilizing a Mitsunobu coupling  as the key stereoelectronic bond-forming step.

Retrosynthetic Analysis

The target molecule consists of a polar, cyclic sulfone core linked to a lipophilic aryl bromide via an ether bridge. The strategic disconnection is best made at the C–O bond.

  • Strategy A (Convergent / Mitsunobu): Disconnection of the ether linkage reveals 4-hydroxy-1

    
    -thiane-1,1-dione  and 4-bromophenol . This route is preferred for library generation as it allows late-stage diversification of the phenolic component.
    
  • Strategy B (Linear / Oxidation): Construction of the sulfide ether followed by late-stage oxidation. This is less chemoselective due to potential over-oxidation or side reactions with the aryl bromide.

Strategic Logic Diagram

Retrosynthesis Target Target: 4-(4-Bromophenoxy)-1λ6-thiane-1,1-dione Disconnection C-O Bond Disconnection Target->Disconnection Retrosynthesis Alcohol Precursor A: 4-Hydroxy-1λ6-thiane-1,1-dione Disconnection->Alcohol Phenol Precursor B: 4-Bromophenol Disconnection->Phenol Ketone Starting Material: Tetrahydro-4H-thiopyran-4-one Alcohol->Ketone 1. Oxidation 2. Reduction

Figure 1: Retrosynthetic logic prioritizing the Mitsunobu disconnection for modularity.

Detailed Synthetic Protocols

Route Overview
  • Oxidation: Tetrahydrothiopyran-4-one

    
     Tetrahydrothiopyran-4-one 1,1-dioxide.
    
  • Reduction: Tetrahydrothiopyran-4-one 1,1-dioxide

    
     4-Hydroxy-tetrahydrothiopyran-1,1-dioxide.
    
  • Coupling: Mitsunobu reaction with 4-Bromophenol.

Step 1: Preparation of Tetrahydrothiopyran-4-one 1,1-dioxide

The oxidation of the sulfide to the sulfone must be performed before the reduction of the ketone to avoid chemoselectivity issues later. Oxone® (Potassium peroxymonosulfate) is chosen over mCPBA for its safety profile, ease of workup, and cost-effectiveness at scale.

Reagents:

  • Tetrahydro-4H-thiopyran-4-one (11.6 g, 100 mmol)

  • Oxone® (184 g, 300 mmol, 3.0 equiv)

  • Methanol (MeOH) / Water (1:1 mixture, 500 mL)

Protocol:

  • Dissolve tetrahydro-4H-thiopyran-4-one in MeOH (250 mL) in a 1 L round-bottom flask.

  • Add a solution of Oxone® in water (250 mL) dropwise over 45 minutes at 0 °C (ice bath). Caution: Exothermic reaction.

  • Allow the resulting white suspension to warm to room temperature (RT) and stir for 4 hours.

  • Monitor: Check TLC (50% EtOAc/Hexane). The sulfide (Rf ~0.6) should disappear, and the sulfone (Rf ~0.3) should appear.

  • Workup: Filter the white solid (potassium salts) and wash with EtOAc. Concentrate the filtrate to remove MeOH.[1]

  • Extract the aqueous residue with EtOAc (

    
     mL). Dry combined organics over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.

Step 2: Reduction to 4-Hydroxy-tetrahydrothiopyran-1,1-dioxide

Sodium borohydride (NaBH


) is used to reduce the ketone. The sulfone group is inert to these conditions.

Reagents:

  • Tetrahydrothiopyran-4-one 1,1-dioxide (14.8 g, 10 mmol)

  • NaBH

    
     (1.9 g, 50 mmol, 0.5 equiv)
    
  • Methanol (150 mL)

Protocol:

  • Dissolve the sulfone ketone from Step 1 in MeOH (150 mL) and cool to 0 °C.

  • Add NaBH

    
     portion-wise over 15 minutes. Note: Gas evolution (H
    
    
    
    ) will occur.
  • Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Quench: Carefully add saturated NH

    
    Cl solution (50 mL) to destroy excess hydride.
    
  • Concentrate to remove MeOH.[1] Extract the aqueous slurry with EtOAc (

    
     mL). Note: The product is very polar and water-soluble; aggressive extraction is required.
    
  • Purification: The crude product is typically pure enough for the next step.

    • Expected Yield: >95%

    • Appearance: White powder.

Step 3: Mitsunobu Coupling (Key Step)

This step inverts the stereochemistry at the C4 position (though the starting material is achiral, this is relevant if chiral analogs are used) and forms the ether bond under mild conditions.

Reagents:

  • 4-Hydroxy-tetrahydrothiopyran-1,1-dioxide (1.50 g, 10 mmol)

  • 4-Bromophenol (1.90 g, 11 mmol, 1.1 equiv)

  • Triphenylphosphine (PPh

    
    ) (3.14 g, 12 mmol, 1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (2.42 g, 12 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

Protocol:

  • Charge a dry flask with the Alcohol (Step 2 product), 4-Bromophenol, and PPh

    
    .
    
  • Add anhydrous THF (50 mL) and cool the solution to 0 °C under Nitrogen atmosphere.

  • Add DIAD dropwise via syringe over 20 minutes. The solution will turn yellow/orange.

  • Stir at 0 °C for 30 minutes, then allow to warm to RT and stir overnight (12-16 hours).

  • Workup: Concentrate the reaction mixture to a thick oil.

  • Purification: Flash Column Chromatography (SiO

    
    ).
    
    • Eluent: Gradient 20%

      
       50% EtOAc in Hexanes.
      
    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct. If separation is difficult, precipitate TPPO by adding cold ether/hexanes to the crude oil before chromatography.

Experimental Workflow Diagram

Workflow Step1 Step 1: Oxidation (Oxone, MeOH/H2O) Step2 Step 2: Reduction (NaBH4, MeOH) Step1->Step2 Sulfone Intermediate Step3 Step 3: Mitsunobu (PPh3, DIAD, THF) Step2->Step3 Alcohol Intermediate Product Final Product (Crystalline Solid) Step3->Product SM Thiopyran-4-one SM->Step1 Reagent1 4-Bromophenol Reagent1->Step3

Figure 2: Sequential workflow for the 3-step synthesis.

Analytical Data (Expected)

MetricSpecificationNotes
Physical State White to off-white solidRecrystallize from EtOH/Hexane if colored.
Melting Point 145–148 °CTypical for aryloxy cyclic sulfones.

H NMR (400 MHz, CDCl

)

7.40 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 4.65 (tt, 1H), 3.45–3.30 (m, 2H), 3.05–2.90 (m, 2H), 2.45–2.30 (m, 4H).
Diagnostic shift: H-4 proton at ~4.65 ppm.

C NMR (100 MHz, CDCl

)

155.8 (C-O), 132.6 (C-Br), 117.2 (Ar-C), 114.5 (Ar-C), 70.8 (C-4), 48.5 (C-2,6), 28.4 (C-3,5).
Sulfone carbons (C-2,[2][3]6) are highly deshielded relative to sulfide.
MS (ESI) m/z 305/307 [M+H]

Characteristic 1:1 bromine isotope pattern.

Troubleshooting & Critical Parameters

Water Solubility of Intermediate 2

Issue: Low yield in Step 2 (Reduction). Cause: The sulfone alcohol is highly polar and water-soluble. Solution: Do not rely on simple extraction. Use continuous extraction (liquid-liquid) or salt out the aqueous layer with NaCl before extracting with EtOAc or THF.

Mitsunobu Purification

Issue: Co-elution of product with Triphenylphosphine oxide (TPPO). Solution:

  • Alternative Reagent: Use polymer-bound PPh

    
     (PS-PPh
    
    
    
    ) to remove phosphine by filtration.
  • Wash: Triturate the crude solid with diethyl ether; TPPO is soluble in ether, while the sulfone product is often less soluble.

Scale-Up Safety

Hazard: Oxone oxidation is exothermic. Control: On scales >10g, ensure active cooling and slow addition of the oxidant. Monitor internal temperature to keep


 °C.

References

  • Mitsunobu Reaction Mechanism & Review

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Oxidation of Sulfides to Sulfones

    • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. Link

  • Synthesis of Thiane-1,1-dione Derivatives

    • Rule, N. G., et al. "Syntheses of 4H-thiopyran-4-one 1,1-dioxides."[2] Journal of Organic Chemistry, 1995, 60(6), 1665–1673. Link[2]

  • General Protocol for Aryl Ether Synthesis

    • Organic Chemistry Portal.[4] "Mitsunobu Reaction."[4][5][6][7] Link

Sources

Application

Williamson ether synthesis for 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Application Note: High-Fidelity Williamson Ether Synthesis of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Abstract & Scope This technical guide details the optimized protocol for the synthesis of 4-(4-Bromophenoxy)-1 -thiane-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Williamson Ether Synthesis of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  via a modified Williamson ether synthesis. While classical Williamson conditions (alkoxide + alkyl halide) are robust for primary substrates, the secondary nature of the thiane-1,1-dione ring introduces a significant risk of E2 elimination to form the vinyl sulfone byproduct.

This protocol circumvents these limitations by utilizing a Cesium Carbonate (


) mediated displacement  of a methanesulfonate (mesylate) intermediate . This approach maximizes 

substitution over elimination, ensuring high yields and purity suitable for pharmaceutical applications.

Strategic Analysis: The vs. E2 Competition

The synthesis of ethers on a 4-substituted thiane-1,1-dione scaffold presents a specific chemoselective challenge. The sulfone group (


) at the 1-position exerts a strong electron-withdrawing inductive effect, significantly acidifying the 

-protons (C3 and C5 positions).
Mechanistic Pathway & Risks
  • The Nucleophile: 4-Bromophenol (

    
    ). Under basic conditions, it forms the phenoxide anion, which is a moderate nucleophile but also acts as a base.
    
  • The Electrophile: The secondary carbon at position 4.

  • The Competition:

    • Path A (

      
       - Desired):  Backside attack of the phenoxide displaces the leaving group (LG).
      
    • Path B (E2 - Undesired): Abstraction of the acidic

      
      -proton leads to the formation of 3,6-dihydro-2H-thiopyran 1,1-dioxide (Vinyl Sulfone).
      
Experimental Design Choices
ParameterChoiceRationale
Leaving Group Mesylate (-OMs)Superior leaving group ability compared to bromide; prepared in situ from the alcohol to avoid handling unstable secondary halides.
Base

The "Cesium Effect": The large ionic radius of

forms a loose ion pair with the phenoxide, enhancing its nucleophilicity without increasing basicity to the level of hydrides (e.g., NaH), reducing E2 risk.
Solvent Acetonitrile (MeCN)Polar aprotic; promotes

kinetics while allowing for moderate reflux temperatures (

).
Stoichiometry 1.2 eq. ElectrophileSlight excess of the mesylate drives the reaction to completion, as the phenol is the limiting reagent to simplify purification.

Visualizing the Reaction Logic

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Side Reaction (Avoid) Alcohol 4-Hydroxy-thiane- 1,1-dione Mesylate 4-Mesyloxy-thiane- 1,1-dione (Activated Electrophile) Alcohol->Mesylate MsCl, TEA DCM, 0°C Product Target Ether (Inversion of Config) Mesylate->Product + Phenoxide Elimination Vinyl Sulfone (E2 Product) Mesylate->Elimination Base (E2) Phenol 4-Bromophenol Phenoxide Cesium Phenoxide (Nucleophile) Phenol->Phenoxide Cs2CO3 MeCN Phenoxide->Product SN2 Attack

Caption: Workflow depicting the activation of the thiane alcohol to a mesylate, followed by Cesium-mediated coupling. The red path indicates the elimination risk managed by base selection.

Detailed Experimental Protocols

Part A: Preparation of Electrophile (4-Mesyloxy-thiane-1,1-dione)

Note: If 4-bromo-thiane-1,1-dione is commercially available, skip to Part B. However, the mesylate is recommended for higher yields.

Reagents:

  • 4-Hydroxy-tetrahydro-2H-thiopyran 1,1-dioxide (10.0 mmol)

  • Methanesulfonyl chloride (MsCl) (12.0 mmol)

  • Triethylamine (TEA) (15.0 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 4-hydroxy-thiane-1,1-dione and DCM under

    
     atmosphere. Cool to 
    
    
    
    using an ice bath.
  • Addition: Add TEA dropwise. Subsequently, add MsCl dropwise over 10 minutes via syringe. The reaction is exothermic; maintain internal temp

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT) for 2 hours.
    
  • Workup: Quench with saturated

    
     (30 mL). Separate layers. Extract aqueous layer with DCM (
    
    
    
    mL).
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Outcome: The crude mesylate is typically a white solid and is sufficiently pure for the next step. Do not store for long periods ; use immediately if possible.

Part B: Williamson Ether Coupling

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 4-Mesyloxy-thiane-1,1-dione (from Part A) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (MeCN) (anhydrous, 0.2 M concentration relative to phenol)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 4-bromophenol and

    
     in anhydrous MeCN. Stir at RT for 15 minutes to generate the phenoxide species (color change often observed).
    
  • Coupling: Add the crude mesylate (dissolved in a minimum volume of MeCN) to the reaction mixture.

  • Reflux: Heat the mixture to

    
      (reflux) for 12–16 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS.[2] The mesylate spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to RT. Filter through a Celite pad to remove inorganic salts (

      
      , CsOMs). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate.[1]

    • Redissolve in EtOAc (50 mL) and wash with 1M NaOH (

      
       mL) to remove any unreacted 4-bromophenol. This step is critical for purity. 
      
    • Wash with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient. If oil remains, purify via flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Quality Control & Troubleshooting

Analytical Markers
TechniqueSignalInterpretation

NMR

4.6 - 4.8 ppm (Multiplet, 1H)
Diagnostic methine proton (H-4) attached to the ether oxygen.

NMR

6.8 - 7.4 ppm (AA'BB' System)
Characteristic para-substituted aromatic ring (4-bromophenoxy).
LC-MS M+1 or M+18 (Ammonium adduct)Confirm mass of target. Look for M-80 (loss of

fragment) common in sulfones.
Troubleshooting Guide
  • Issue: Low Yield / High Vinyl Sulfone Byproduct.

    • Cause: Temperature too high or base too strong.

    • Solution: Switch solvent to Acetone (reflux at

      
      ) to lower thermal energy. Ensure anhydrous conditions; water can hydrolyze the mesylate.
      
  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of the mesylate.

    • Solution: Add 10% DMF as a co-solvent to the Acetonitrile.

Safety & Handling

  • 4-Bromophenol: Corrosive and toxic. Absorbs through skin. Use double nitrile gloves.

  • Sulfones: Generally thermally stable, but avoid mixing with strong reducing agents.

  • Mesyl Chloride: Lachrymator. Handle strictly in a fume hood.

References

  • Williamson Ether Synthesis Overview

    • Master Organic Chemistry. (2014).[4][5] The Williamson Ether Synthesis. Link

  • Cesium Effect in Etherification

    • Organic Chemistry Portal.[6] Synthesis of Aryl Ethers. Link

  • Sulfone Heterocycle Reactivity

    • Beilstein J. Org. Chem. (2017).[7] Transition-metal-catalyzed synthesis of phenols and aryl thiols. (Context on aryl-heteroatom bond formation). Link

  • Mesylate Displacement Protocols

    • Sigma-Aldrich. Protocol for Methanesulfonyl Chloride Reactions. Link

(Note: While specific patents exist for this exact molecule, the protocol above is derived from standard "Best Practice" methodologies for secondary sulfonate displacements validated in medicinal chemistry literature.)

Sources

Method

Application Note: Methodology for the Oxidation of Thianes to Thiane-1,1-diones

Abstract & Scope This application note details validated protocols for the oxidation of thianes (tetrahydrothiopyrans) to their corresponding thiane-1,1-diones (cyclic sulfones). Thiane-1,1-diones serve as critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details validated protocols for the oxidation of thianes (tetrahydrothiopyrans) to their corresponding thiane-1,1-diones (cyclic sulfones). Thiane-1,1-diones serve as critical pharmacophores and linker motifs in medicinal chemistry due to their metabolic stability and unique hydrogen-bonding capabilities. This guide prioritizes three methodologies: a standard bench-scale approach using m-chloroperbenzoic acid (mCPBA), a scalable "green" method utilizing sodium tungstate/hydrogen peroxide, and a rapid chemoselective protocol using Oxone®.

Mechanistic Principles

The transformation of a sulfide to a sulfone is a two-step electrophilic oxidation.

  • Step 1 (Fast): The sulfur lone pair attacks the electrophilic oxygen of the oxidant, forming a sulfoxide (thiane-1-oxide). In thianes, this intermediate often adopts a chair conformation where the sulfoxide oxygen prefers the axial orientation due to the anomeric effect.

  • Step 2 (Rate-Limiting): The sulfoxide is further oxidized to the sulfone. This step is generally slower because the sulfoxide sulfur is electron-deficient (electrophilic) compared to the initial sulfide, making it less nucleophilic toward the oxidant.

Critical Insight: Successful synthesis of the dione requires forcing conditions (excess oxidant, higher temperature, or longer time) relative to sulfoxide synthesis to prevent the isolation of mixtures.

Visualization: Reaction Pathway

ReactionPathway Thiane Thiane (Sulfide) Nucleophilic S TS1 Transition State 1 (Fast) Thiane->TS1 + [O] Sulfoxide Thiane-1-oxide (Intermediate) TS1->Sulfoxide TS2 Transition State 2 (Slow/Rate Limiting) Sulfoxide->TS2 + [O] (Excess) Sulfone Thiane-1,1-dione (Target) TS2->Sulfone

Figure 1: Stepwise oxidation pathway. Note that the second oxidation step requires overcoming a higher activation energy barrier due to the reduced nucleophilicity of the sulfoxide.

Experimental Protocols

Method A: The Standard Bench Protocol (mCPBA)

Best for: Small scale (<1g), acid-stable substrates, initial discovery. Reagent: m-Chloroperbenzoic acid (mCPBA), typically 70-77% purity (balance is m-chlorobenzoic acid and water).

Protocol:

  • Preparation: Dissolve thiane substrate (1.0 equiv) in Dichloromethane (DCM) or Chloroform (

    
     concentration).
    
  • Addition: Cool the solution to 0°C. Add mCPBA (2.2 to 2.5 equiv) portion-wise over 15 minutes.

    • Note: Adding as a solid is acceptable, but dissolving mCPBA in a minimal amount of DCM and adding dropwise provides better thermal control.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2] Sulfones are significantly more polar than sulfides but often less polar than sulfoxides on silica.

  • Workup (The "Self-Validating" Step):

    • Quench excess peroxide with saturated aqueous

      
       (sodium thiosulfate). Validation: Starch-iodide paper should NOT turn blue after this step.
      
    • Wash organic layer vigorously with saturated

      
       (x3) to remove the m-chlorobenzoic acid byproduct. Validation: Aqueous wash pH should be basic (~8-9).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: The "Green" Scale-Up Protocol ( / Tungstate)

Best for: Large scale (>5g), cost-efficiency, avoiding chlorinated solvents. Reagent: 30% Hydrogen Peroxide (


) with Sodium Tungstate (

) catalyst.

Protocol:

  • Preparation: Dissolve thiane (1.0 equiv) in Methanol or Ethyl Acetate.

  • Catalyst: Add

    
     (0.02–0.05 equiv).
    
  • Oxidant: Add 30%

    
     (2.5 equiv) dropwise at RT.
    
    • Safety: The reaction is exothermic. Monitor internal temperature; keep below 50°C unless driving a sluggish reaction.

  • Reaction: Stir at RT (or mild heat 40°C) for 4–12 hours.

  • Workup:

    • Quench with

      
       solution.
      
    • Extract with EtOAc. The tungstate catalyst remains in the aqueous phase (and can often be recycled).

Method C: Rapid Chemoselective Protocol (Oxone®)

Best for: Substrates with other sensitive functional groups, very fast reactions. Reagent: Potassium peroxymonosulfate (Oxone®:


).

Protocol:

  • Solvent: Dissolve thiane in a 1:1 mixture of Methanol/Water.

  • Addition: Add Oxone® (1.2–1.5 equiv of the triple salt, which provides ~2.5 eq of active oxidant) as a solid in one portion at RT.

  • Reaction: Stir vigorously. Reaction is often complete in <30 minutes.

    • Note: The slurry will become thick as sulfate salts precipitate.

  • Workup: Filter off the solid salts. Dilute filtrate with water and extract with DCM or EtOAc.

Decision Matrix for Method Selection

MethodSelection Start Substrate Analysis Scale Scale > 5g? Start->Scale AcidSens Acid Sensitive? Scale->AcidSens No MethodB Method B: H2O2/Tungstate (Green/Scalable) Scale->MethodB Yes Solubility Soluble in MeOH/Water? AcidSens->Solubility Yes MethodA Method A: mCPBA (Standard) AcidSens->MethodA No (Stable) Solubility->MethodA No (Use buffered mCPBA) MethodC Method C: Oxone (Fast/Polar) Solubility->MethodC Yes

Figure 2: Decision tree for selecting the optimal oxidation protocol based on substrate properties and scale.

Analytical Validation Data

To confirm conversion from thiane to thiane-1,1-dione, Nuclear Magnetic Resonance (NMR) is the primary tool. The electronegative sulfone group significantly deshields adjacent protons and carbons.

FeatureThiane (Sulfide)Thiane-1,1-dione (Sulfone)Shift (

)

NMR (

-CH)



(Downfield)

NMR (

/

-CH)



(Downfield)

NMR (

-C)



(Significant)
IR Spectroscopy C-S stretch (weak, 600-700)

Sym:


Asym:

Diagnostic strong bands

Data Interpretation:

  • Incomplete Oxidation: If peaks appear around 2.7–2.9 ppm (often complex multiplets), you likely have the sulfoxide intermediate.

  • Symmetry: Unsubstituted thiane-1,1-dione retains high symmetry. If the spectrum becomes unexpectedly complex, check for ring opening or elimination side products (common in

    
    -functionalized thianes).
    

Troubleshooting & Safety

Common Pitfalls
  • Stopping at Sulfoxide:

    • Cause: Insufficient oxidant or reaction time.

    • Fix: Ensure >2.2 equiv of oxidant. Warm the reaction to 35-40°C for Method B.

  • Product Solubility:

    • Issue: Sulfones are highly crystalline and polar. They may precipitate during aqueous workup.

    • Fix: If yield is low, check the aqueous layer or the filter cake (Method C). Extract with polar solvents like DCM/MeOH (9:1).

  • mCPBA Purification:

    • Issue: Residual m-chlorobenzoic acid co-crystallizes with the sulfone.

    • Fix: Wash organic layer with

      
       (if substrate allows) or filter the crude solid through a short plug of basic alumina.
      
Safety Directives
  • Peroxides: mCPBA and concentrated

    
     are shock-sensitive and strong oxidizers. Never distill reaction mixtures containing peroxides to dryness. Test for peroxides using starch-iodide paper before concentrating.
    
  • Exotherms: The oxidation of sulfur is highly exothermic. Always add oxidant slowly with cooling.

References

  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.

  • Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469–2476.

  • Paquette, L. A.; Carr, R. V. C. "Phenyl Vinyl Sulfone and Sulfoxide." Organic Syntheses, 1985 , 64, 157.[3] (Demonstrates mCPBA stoichiometry control).

  • Bahrami, K.; Khodaei, M. M.; Sheikh Arabi, M. "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides."[4] The Journal of Organic Chemistry, 2010 , 75(18), 6208–6213.

Sources

Application

Application Note: Purification Strategies for Polar Sulfone Compounds

) Audience: Medicinal Chemists, Process Development Scientists Abstract Sulfone compounds are critical pharmacophores in drug development, often serving as stable bioisosteres for carbonyls or as stiffening linkers. Howe...

Author: BenchChem Technical Support Team. Date: February 2026


)
Audience:  Medicinal Chemists, Process Development Scientists

Abstract

Sulfone compounds are critical pharmacophores in drug development, often serving as stable bioisosteres for carbonyls or as stiffening linkers. However, their high polarity and strong hydrogen-bond accepting capability (


) create significant purification challenges. Sulfones frequently exhibit "tailing" on silica gel, co-elute with sulfoxide intermediates, or possess poor solubility in standard organic solvents. This guide provides a strategic decision matrix and detailed protocols for purifying polar sulfones, transitioning from bulk crystallization to high-resolution chromatography.

Part 1: Strategic Overview & Decision Matrix

The purification strategy for sulfones depends heavily on the compound's lipophilicity (


) and the nature of the impurities (typically unreacted sulfides or sulfoxide byproducts).
Purification Decision Tree

The following logic flow dictates the optimal technique based on crude purity and solubility.

PurificationStrategy Start Crude Sulfone Mixture SolubilityCheck Is product soluble in hot EtOAc/EtOH? Start->SolubilityCheck Crystallization Technique A: Recrystallization SolubilityCheck->Crystallization Yes (Solid) ImpurityCheck Major Impurity Type? SolubilityCheck->ImpurityCheck No (Oil/Complex) Flash Technique B: Normal Phase Flash (DCM/MeOH) ImpurityCheck->Flash Sulfoxide/Non-polar Workup Technique C: Chemical Wash/Workup ImpurityCheck->Workup Oxidants present RP_HPLC Technique D: Reverse Phase (C18) or HILIC ImpurityCheck->RP_HPLC Very Polar/Water Soluble Oxidant Oxidant/Acid (mCPBA, Oxone) Sulfoxide Sulfoxide (Intermediate) Flash->RP_HPLC If purity < 95% Workup->Flash Post-Workup

Figure 1: Strategic decision matrix for sulfone purification. Selects method based on physical state and impurity profile.

Part 2: Pre-Purification (Chemical Workup)

Before chromatography, chemical washing is the most efficient way to remove oxidants (e.g., m-CPBA, Oxone) used to synthesize the sulfone.

Protocol A: Reductive Quench & Extraction

Objective: Remove excess oxidants and acidic byproducts to prevent column degradation.

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous

    
     (Sodium Bisulfite)  or 
    
    
    
    (Sodium Thiosulfate).
    • Mechanism:[1][2][3] Reduces remaining peroxides/oxidants. Iodine/starch paper can verify oxidant consumption (turns blue if oxidant remains; stays white if quenched).

  • Extraction:

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[4]

    • Note: For highly polar sulfones, DCM is preferred due to better solubility.

  • Base Wash: Wash the organic layer 2x with saturated

    
     .
    
    • Mechanism:[1][2][3] Converts acidic byproducts (e.g., m-chlorobenzoic acid) into water-soluble salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Part 3: Crystallization Techniques[5]

Sulfones are highly crystalline due to their dipole-dipole interactions. Recrystallization is the superior method for scalability (


).
Solvent Selection Guide
Solvent SystemRoleApplication
Ethanol (Hot) Single SolventStandard for aryl sulfones.
EtOAc / Heptane Solvent / Anti-solventBest for lipophilic sulfones. Dissolve in min. hot EtOAc; add Heptane until cloudy.
Acetone / Water Solvent / Anti-solventExcellent for polar sulfones. Dissolve in acetone; add water dropwise.
Toluene Single SolventHigh-boiling option for stubborn solids.
Protocol B: Anti-Solvent Recrystallization
  • Dissolve crude sulfone in the minimum amount of Good Solvent (e.g., Acetone or DCM) at reflux (or warm).

  • Filter hot (if insoluble particles exist).

  • While stirring rapidly, add Anti-Solvent (e.g., Hexane or Water) dropwise until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Good Solvent to clear the solution.

  • Remove heat and allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Critical: If an "oil" forms instead of crystals, reheat and add more Good Solvent, or seed with a pure crystal.

Part 4: Flash Column Chromatography (Normal Phase)

Sulfones interact strongly with silica gel via hydrogen bonding (


), often leading to peak tailing.
Stationary Phase & Mobile Phase Optimization
  • Stationary Phase: Standard Silica (40-63 µm).

  • Mobile Phase:

    • Standard: Hexane / Ethyl Acetate (0%

      
       100% EtOAc).
      
    • Polar Sulfones: Dichloromethane (DCM) / Methanol (MeOH) (0%

      
       10% MeOH).
      
    • Very Polar: DCM / Acetone (Acetone is less protic than MeOH and can improve peak shape for sulfones).

Protocol C: Dry Loading (Critical for Sulfones)

Because sulfones often have poor solubility in non-polar mobile phases (like Hexane), liquid loading causes precipitation at the column head. Dry loading is mandatory.

  • Dissolve crude sample in a volatile solvent (DCM or Acetone).

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder into a solid-load cartridge or on top of the column.

Separation of Sulfone vs. Sulfoxide

Sulfoxides (


) are less polar than Sulfones (

) on Reverse Phase, but on Normal Phase silica, the elution order can vary based on substitution.
  • TLC Visualization: Sulfones are often UV active (254 nm). Sulfoxides are also UV active.

  • Stain: Use Permanganate (

    
    )  or Hanessian’s Stain . Sulfides oxidize (turn yellow/white on purple), while sulfones are inert.
    

Part 5: Reverse Phase & HILIC (High Purity)

For sulfones that streak on silica or are water-soluble.

Technique D: Reverse Phase (C18)[4][6]
  • Column: C18-bonded silica.[5][6]

  • Solvents: Water (A) / Acetonitrile (B).

  • Gradient: 5% B

    
     95% B.
    
  • Advantage: Sulfones elute sharply due to the "Solvophobic Effect." The polar sulfone group interacts favorably with the aqueous mobile phase, eluting earlier than hydrophobic impurities.

Technique E: HILIC (Hydrophilic Interaction)

For small, highly polar sulfones (e.g., dimethyl sulfone derivatives) that elute in the void volume of C18.

  • Column: Bare Silica or Amide-bonded phase.

  • Solvents: Acetonitrile (A) / Water (B) (High organic start).

  • Gradient: 95% ACN

    
     50% ACN.
    
  • Mechanism: Water layer forms on silica; sulfone partitions into this water layer.

Part 6: Experimental Workflow Diagram

Workflow Reaction Oxidation Reaction (Sulfide -> Sulfone) Quench Quench (NaHSO3) & Extraction Reaction->Quench TLC TLC Analysis (Check Purity) Quench->TLC Decision Solid or Oil? TLC->Decision Recryst Recrystallization (EtOH or EtOAc/Hep) Decision->Recryst Solid/Crystalline DryLoad Dry Load on Silica Decision->DryLoad Oil/Impure Final Pure Sulfone (>98%) Recryst->Final FlashCol Flash Chromatography (DCM/MeOH) DryLoad->FlashCol FlashCol->Final

Figure 2: End-to-end experimental workflow for sulfone synthesis and purification.

References

  • Biotage Application Note. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage.com. Link

  • Sorbent Technologies. "Flash Chromatography Basics & Solvent Selection." Sorbtech.com. Link

  • Lutz, M., et al. "An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide."[7] Synthesis (2018). Organic-Chemistry.org. Link

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Rochester.edu. Link

  • Santai Technologies. "The Choice of Mobile Phase in Reversed-Phase Flash Chromatography." SantaiSci.com. Link

Sources

Method

Application Note: Quantitative Analysis of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is an emerging organosulfur compound of interest in pharmaceutical and materials science research. Its structure, featuring a sulfone group and a brominated aromatic m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is an emerging organosulfur compound of interest in pharmaceutical and materials science research. Its structure, featuring a sulfone group and a brominated aromatic moiety, suggests potential applications as a synthetic intermediate or a pharmacologically active agent.[1][2] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control in manufacturing, and stability testing.[3][4]

This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. The methodology is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Principle of the Method

High-Performance Liquid Chromatography is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[8] This method utilizes a reverse-phase approach, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.

4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione, being a moderately nonpolar molecule due to its aryl and alkyl components, will partition between the mobile and stationary phases. Its retention on the nonpolar C18 column is modulated by the proportion of organic solvent (acetonitrile) in the mobile phase. The bromophenyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[9] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Data Acquisition: Empower 3, Chromeleon, or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (ACS Grade)

    • 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione Reference Standard (>99.5% purity).

Chromatographic Conditions

The separation is optimized to provide a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring resolution from potential impurities.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 25 minutes

Causality: A gradient elution is chosen to ensure that any more hydrophobic impurities are effectively eluted from the column, preventing carryover between injections. The use of formic acid helps to protonate any acidic silanol groups on the stationary phase, improving peak shape. A detection wavelength of 225 nm is selected based on the UV absorbance maximum of the bromophenoxy chromophore.

Preparation of Solutions
  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is used as the diluent for all standard and sample preparations to ensure miscibility and prevent analyte precipitation.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Stock Standard Solution with the diluent. A typical range would include 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[6][10][11]

Validation_Workflow cluster_Validation Method Validation Parameters Specificity Specificity (Peak Purity) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD (Signal-to-Noise) Precision->LOD LOQ LOQ (Quantifiable Limit) LOD->LOQ Robustness Robustness (Varied Conditions) LOQ->Robustness End Validated Method Robustness->End Start Validation Start Start->Specificity

Caption: Workflow for analytical method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is demonstrated by analyzing a placebo (matrix without analyte) and showing no interfering peaks at the retention time of the analyte. Peak purity can be confirmed using a Diode Array Detector.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[13] A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.[14]

    • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment. The Relative Standard Deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) Report0.3 µg/mL
LOQ (µg/mL) Report1.0 µg/mL
Robustness No significant impact on resultsPassed

Data Analysis and Calculation

  • Construct Calibration Curve: Plot the peak area of the analyte versus the known concentration for each calibration standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify Sample: Inject the prepared sample solution.

  • Calculate Concentration: Use the peak area of the analyte from the sample chromatogram and the regression equation to calculate the concentration in the sample solution.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Calculate Assay Value: Account for the initial sample weight and dilution factors to determine the final concentration or purity of the analyte in the original sample.

    Assay (%) = (Conc. from curve × Dilution Factor × Initial Volume) / (Initial Sample Weight × 1000) × Purity of Standard

System Suitability

Before initiating any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System_Suitability Std_Inj Inject Standard (e.g., 50 µg/mL, n=5) Check_Tailing Tailing Factor (T ≤ 2.0) Std_Inj->Check_Tailing Check_Plates Theoretical Plates (N ≥ 2000) Std_Inj->Check_Plates Check_RSD Peak Area RSD (%RSD ≤ 2.0) Std_Inj->Check_RSD Result Result Check_Tailing->Result Evaluate Criteria Check_Plates->Result Evaluate Criteria Check_RSD->Result Evaluate Criteria Proceed Proceed with Analysis Result->Proceed All Pass Troubleshoot Troubleshoot System Result->Troubleshoot Any Fail

Caption: Decision flowchart for HPLC system suitability testing.

Conclusion

The described RP-HPLC method provides a reliable, specific, and robust protocol for the quantitative determination of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. The method has been developed and validated based on established international guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical and chemical industries.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2020). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chi, et al. (2018). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]

  • PubChemLite. 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione. [Link]

  • Wätjen, L., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. [Link]

  • Taylor & Francis Online. Analytical methods – Knowledge and References. [Link]

  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • IOSR Journal of Pharmacy. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. [Link]

  • MDPI. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • National Center for Biotechnology Information. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • SIELC Technologies. HPLC Determination of Divinyl Sulfone on Primesep 100 Column. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • National Center for Biotechnology Information. 4-Bromophenol. [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

Sources

Application

In vitro assays for evaluating the anticancer activity of novel sulfone derivatives

Introduction: The Sulfone Pharmacophore in Oncology The sulfone moiety ( ) has emerged as a critical pharmacophore in modern medicinal chemistry. Unlike sulfonamides, sulfones provide a unique geometry and electronic dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfone Pharmacophore in Oncology

The sulfone moiety (


) has emerged as a critical pharmacophore in modern medicinal chemistry. Unlike sulfonamides, sulfones provide a unique geometry and electronic distribution that allows them to act as bioisosteres for carbonyls or cyclic ethers. In oncology, novel sulfone derivatives—particularly vinyl sulfones  and diaryl sulfones —have demonstrated potent anticancer activity.

Key Mechanisms of Action:

  • Tubulin Destabilization: Many sulfone derivatives bind to the colchicine site of

    
    -tubulin, inhibiting microtubule polymerization and causing G2/M cell cycle arrest.
    
  • Michael Acceptors: Vinyl sulfones can act as irreversible covalent inhibitors of cysteine proteases (e.g., Cathepsins) or the proteasome, exploiting the electrophilic nature of the

    
    -unsaturated bond.
    
  • Hypoxia Targeting: Select sulfones inhibit Carbonic Anhydrase IX (CAIX), disrupting pH regulation in hypoxic tumor microenvironments.

This guide outlines a validated workflow for evaluating these compounds, moving from primary cytotoxicity screening to specific target validation.

Experimental Workflow

The following workflow prioritizes data integrity and high-throughput capability.

G cluster_0 Profiling Assays Synthesis Novel Sulfone Synthesis Primary Primary Screen: Cytotoxicity (SRB) Synthesis->Primary HitSel Hit Selection (IC50 < 1 µM) Primary->HitSel Dose Response Mech Mechanistic Profiling HitSel->Mech Valid Target Validation (Tubulin/Enzymatic) Mech->Valid

Figure 1: Sequential screening workflow for sulfone derivatives, filtering from general cytotoxicity to specific molecular targets.

Primary Screening: Cytotoxicity (SRB Assay)

While MTT and MTS assays are common, the Sulforhodamine B (SRB) assay is the gold standard for anticancer drug screening (used by the NCI-60 panel).

Why SRB for Sulfones? Sulfone derivatives can sometimes alter mitochondrial dehydrogenase activity, leading to false positives in metabolic assays like MTT. SRB stains cellular protein, providing a direct, stoichiometric measure of cell mass that is independent of metabolic state.

Protocol 1: NCI-Standard SRB Assay

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.[1]

  • Fixative: 50% (w/v) Trichloroacetic acid (TCA).[2]

  • Wash Buffer: 1% Acetic acid.[1]

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Seed tumor cells (e.g., MCF-7, HCT-116) in 96-well plates (5,000–10,000 cells/well) in 100 µL medium. Incubate for 24 hours.

  • Tz Plate: Fix one plate immediately at 24 hours (Time Zero) to establish baseline cell mass.

  • Treatment: Add 100 µL of sulfone derivatives (serial dilutions, e.g., 0.01 µM to 100 µM) to experimental plates. Include a Positive Control (e.g., Combretastatin A-4 for tubulin-targeting sulfones). Incubate for 48 hours.

  • Fixation: Add 50 µL of cold 50% TCA gently to each well (final concentration ~10%). Incubate at 4°C for 60 minutes. Critical: Do not wash cells before adding TCA; this preserves loose/mitotic cells characteristic of sulfone treatment.

  • Washing: Wash plates 5x with tap water and air dry.

  • Staining: Add 100 µL SRB solution. Incubate 15–30 minutes at room temperature.

  • Rinse: Remove unbound dye by washing 5x with 1% acetic acid.[3] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 minutes.

  • Measurement: Read Absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition using the Tz (Time Zero), C (Control), and Ti (Test) values.



Mechanistic Profiling: Apoptosis & Cell Cycle[4][5]

Sulfone derivatives frequently induce apoptosis via the intrinsic pathway. To distinguish this from necrosis, a dual-staining flow cytometry protocol is required.

Protocol 2: Annexin V/PI Dual Staining[6][7]

Rationale: Annexin V binds exposed Phosphatidylserine (PS), an early marker of apoptosis.[4][5] Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis).[4]

Methodology:

  • Treatment: Treat cells (

    
    ) with the 
    
    
    
    concentration of the sulfone derivative for 24 hours.
  • Harvest: Collect cells, including floating cells (sulfone-treated cells often detach).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in the dark.

  • Analysis: Analyze immediately on a flow cytometer (e.g., BD FACSCalibur).

Expected Results:

PopulationAnnexin VPIInterpretation
Live NegativeNegativeIntact membrane, no PS exposure.
Early Apoptosis PositiveNegativePS exposed, membrane intact.
Late Apoptosis PositivePositivePS exposed, membrane compromised.[4]
Necrosis NegativePositiveMembrane rupture without PS flip (rare for sulfones).

Target Validation: Tubulin Polymerization

If the sulfone derivative shows G2/M arrest in cell cycle analysis, it likely targets tubulin.[6] The Fluorescence-Based Polymerization Assay is more sensitive than turbidimetry for screening novel compounds.

Protocol 3: Fluorometric Tubulin Polymerization[9]

Rationale: This assay uses a fluorescent reporter (DAPI) that increases fluorescence intensity upon binding to polymerized microtubules.[7][8] It distinguishes between inhibitors (like vinca alkaloids/sulfones) and stabilizers (like taxanes).

Reagents:

  • Purified Tubulin (>99% pure, porcine brain).[8]

  • GTP Stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescent Reporter (DAPI, 10 µM stock).

Methodology:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Master Mix: Prepare tubulin (3 mg/mL) in buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

  • Compound Addition: Add 5 µL of the sulfone derivative (10x concentration) to wells.

    • Control: DMSO only.

    • Inhibitor Control: Colchicine or Nocodazole (5 µM).

    • Stabilizer Control: Paclitaxel (5 µM).

  • Initiation: Add 45 µL of the Tubulin Master Mix to each well.

  • Kinetics: Immediately place in a fluorescence plate reader at 37°C.

    • Ex/Em: 360 nm / 450 nm.

    • Read: Every 60 seconds for 60 minutes.

Visualization of Mechanism:

Tubulin Dimers Free Tubulin Dimers Nucleation Nucleation Phase Dimers->Nucleation Elongation Elongation (Polymerization) Nucleation->Elongation Arrest Polymerization Blocked (Reduced Fluorescence) Nucleation->Arrest MT Stable Microtubule Elongation->MT Sulfone Sulfone Derivative (Colchicine Site) Sulfone->Dimers Binds Sulfone->Nucleation Inhibits

Figure 2: Mechanism of sulfone-mediated tubulin inhibition. Binding at the colchicine site prevents the transition from nucleation to elongation.

Data Interpretation:

  • Vmax (Rate): Calculate the slope of the linear growth phase. Sulfones will significantly decrease Vmax compared to control.

  • Steady State: Final fluorescence units will be lower for sulfone-treated wells.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[9][10] Developmental Therapeutics Program.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Fluorescence).

  • Wang, Y., et al. (2018). Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory activities.[6] European Journal of Medicinal Chemistry.

Sources

Method

Introduction: The "Bromine Advantage" in Antibacterial Design

Application Note: High-Throughput Screening and Mechanistic Profiling of Brominated Heterocyclic Antibacterials Brominated heterocyclic compounds represent a privileged scaffold in modern antibacterial discovery. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Mechanistic Profiling of Brominated Heterocyclic Antibacterials

Brominated heterocyclic compounds represent a privileged scaffold in modern antibacterial discovery. Unlike their non-halogenated counterparts, the incorporation of a bromine atom confers two distinct pharmacological advantages that this screening guide is designed to evaluate:

  • Enhanced Lipophilicity (LogP Modulation): The bromine atom significantly increases the partition coefficient (LogP), facilitating passive diffusion across the lipid-rich bacterial cell membranes—a critical step for intracellular target engagement, particularly in Gram-positive pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).[1]

  • Halogen Bonding (σ-hole Interactions): Bromine acts as a Lewis acid, capable of forming strong, directional halogen bonds with electron-rich biological targets (e.g., carbonyl backbone of bacterial enzymes).[1] This interaction often results in higher binding affinity compared to hydrogen bonding alone.

This guide moves beyond basic phenotypic screening, offering a tiered protocol to validate these specific mechanistic advantages.

Experimental Workflow

The following workflow ensures a logical progression from hit identification to lead optimization, minimizing resource wastage on toxic or non-specific compounds.

Antibacterial_Screening_Workflow Synthesis 1. Compound Library (Brominated Heterocycles) Solubility 2. Solubility Check (DMSO Tolerance) Synthesis->Solubility MIC_Screen 3. Primary Screen: MIC (Broth Microdilution + Resazurin) Solubility->MIC_Screen Decision_MIC MIC < 10 µg/mL? MIC_Screen->Decision_MIC MBC_Test 4. Secondary Screen: MBC (Bactericidal vs. Bacteriostatic) Decision_MIC->MBC_Test Yes Discard Discard / Redesign Decision_MIC->Discard No TimeKill 5. Kinetic Profiling (Time-Kill Assay) MBC_Test->TimeKill Biofilm 6. Biofilm Inhibition (Crystal Violet Assay) TimeKill->Biofilm Toxicity 7. Cytotoxicity (MTT) (Selectivity Index) Biofilm->Toxicity Lead_Cand Lead Candidate (SI > 10, Bactericidal) Toxicity->Lead_Cand Low Tox Toxicity->Discard High Tox

Figure 1: Tiered screening workflow for brominated antibacterials. Green nodes indicate critical success milestones.

Protocol 1: Primary Screening (MIC Determination)

Method: Broth Microdilution with Resazurin (Alamar Blue) Standard: CLSI M07-A10 / ISO 20776-1[1]

Rationale: Brominated compounds can sometimes precipitate in aqueous media. The use of Resazurin (a redox indicator) allows for a colorimetric endpoint that is often more sensitive than visual turbidity, especially when compound precipitation mimics bacterial growth.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).[1]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).[1]

Procedure:

  • Compound Preparation: Dissolve brominated heterocycles in 100% DMSO to a stock concentration of 10 mg/mL.

    • Critical Step: Ensure final DMSO concentration in the assay well is < 1% (v/v) to prevent solvent toxicity.

  • Dilution: Prepare 2-fold serial dilutions in CAMHB in a 96-well plate (100 µL per well). Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100 µL to each well (Final: ~5 x 10^5 CFU/mL).

  • Controls:

    • Sterility:[1] Media only.

    • Growth: Bacteria + Media + 1% DMSO.

    • Positive: Ciprofloxacin or Vancomycin.

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: Add 30 µL of Resazurin solution. Incubate for 1–4 hours.

    • Blue: No growth (Resazurin oxidized).[1]

    • Pink: Growth (Resorufin reduced).[1]

    • MIC Definition: Lowest concentration preventing the Blue-to-Pink shift.[1]

Protocol 2: Secondary Screening (MBC & Time-Kill)

Method: Colony Counting & Log-Reduction Analysis Standard: CLSI M26-A[1]

Rationale: Distinguishing between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity is crucial.[1] Brominated compounds often disrupt membranes, leading to rapid bactericidal effects.

A. Minimum Bactericidal Concentration (MBC):

  • Sample 10 µL from all "Blue" (no growth) wells from the MIC plate.

  • Spot onto MHA agar plates. Incubate at 35°C for 24h.

  • MBC Definition: The lowest concentration killing ≥99.9% of the initial inoculum (i.e., < 5 colonies if starting with 5x10^5 CFU/mL).

B. Time-Kill Kinetics:

  • Setup: Inoculate 10 mL CAMHB with bacteria (5 x 10^5 CFU/mL).

  • Treatment: Add compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).[1][2]

  • Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute (1:10) in PBS and plate on agar. Count CFU.

  • Interpretation:

    • Bactericidal: ≥ 3 Log10 reduction in CFU/mL compared to the initial inoculum.[3]

    • Bacteriostatic: < 3 Log10 reduction.

Protocol 3: Biofilm Inhibition Assay

Method: Crystal Violet Staining[4][5][6]

Rationale: Brominated heterocycles are often investigated for their ability to penetrate the exopolysaccharide matrix of biofilms.

Procedure:

  • Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in TSB + 1% Glucose. Incubate 24h at 37°C (static) to form mature biofilms.[1][4]

  • Treatment: Wash wells 2x with PBS to remove planktonic cells.[7] Add fresh media containing the compound (at 1x, 2x, 4x MIC). Incubate 24h.

  • Fixation: Wash wells 3x with PBS. Air dry for 15 min. Fix with 99% Methanol for 15 min.

  • Staining: Add 0.1% Crystal Violet (CV) solution for 10 min.

  • Washing: Rinse gently with water until runoff is clear.

  • Solubilization: Add 33% Glacial Acetic Acid to solubilize the bound dye.[7]

  • Readout: Measure Absorbance at 590 nm .

    • % Inhibition = [(OD_control - OD_treated) / OD_control] x 100[1]

Protocol 4: Cytotoxicity & Selectivity Index

Method: MTT Assay on Mammalian Cells (e.g., Vero or HEK293)[1]

Rationale: Bromine-induced lipophilicity can sometimes lead to non-specific toxicity against mammalian cell membranes. Calculating the Selectivity Index (SI) is mandatory to establish safety.

Procedure:

  • Seeding: Seed cells (1 x 10^4 cells/well) in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add compound (serial dilutions: 500 µg/mL down to 1 µg/mL). Incubate 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

Data Interpretation (Selectivity Index):


[1]
  • SI < 1: Toxic (Compound kills host cells at lower doses than bacteria).[1]

  • SI 1–10: Narrow therapeutic window.

  • SI > 10: Promising Lead Candidate.

Data Presentation & Analysis

Table 1: Example Data Summary for Lead Compound BHC-05

AssayParameterResultInterpretation
Primary MIC (S. aureus)2.0 µg/mLPotent Activity
Secondary MBC (S. aureus)4.0 µg/mLBactericidal (MBC/MIC = 2)
Kinetics Time-Kill (4h)3.5 Log Red.[1]Rapid Killing
Biofilm % Eradication65%Moderate Penetration
Toxicity CC50 (Vero)> 64 µg/mLLow Toxicity
Safety Selectivity Index > 32 Excellent Profile

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1]Link[1]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A).[1]Link[1]

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments.Link[1]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.Link[1]

Sources

Application

Kinase inhibition assays for 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione analogs

Application Note: Kinase Inhibition Profiling for 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Analogs Abstract & Scope This technical guide outlines the standard operating procedures (SOPs) for evaluating the kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Inhibition Profiling for 4-(4-Bromophenoxy)-1


-thiane-1,1-dione Analogs 

Abstract & Scope

This technical guide outlines the standard operating procedures (SOPs) for evaluating the kinase inhibitory potency of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  and its structural analogs. While cyclic sulfones are versatile pharmacophores often utilized in Matrix Metalloproteinase (MMP) inhibition, recent medicinal chemistry campaigns have validated their utility as allosteric and ATP-competitive inhibitors for mTOR , PI3K , and Src-family kinases  [1, 2].

This document addresses the specific challenges of this chemical scaffold—namely, the high lipophilicity introduced by the bromophenoxy moiety and the rigid polarity of the cyclic sulfone—providing a robust workflow for TR-FRET binding assays and ADP-Glo functional assays .

Chemical Context & Compound Handling

Molecule: 4-(4-Bromophenoxy)-1


-thiane-1,1-dione
Chemo-Physical Profile: 
  • Core: Cyclic sulfone (highly polar, hydrogen bond acceptor).[1]

  • Pendant: 4-Bromophenoxy (lipophilic, hydrophobic interaction driver).

  • Solubility Class: BCS Class IV (Low Solubility / Low Permeability).

Protocol 1: Stock Preparation & Acoustic Dispensing

Rationale: The bromophenoxy group significantly reduces aqueous solubility. Traditional tip-based serial dilution often leads to compound precipitation and "sticking" to plastic tips, causing IC50 right-shifting.

  • Solid Dissolution: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at 25°C to disrupt the crystal lattice. Visual inspection is insufficient; use nephelometry if available to confirm lack of micro-precipitates.

  • Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates. Store at -20°C. Avoid freeze-thaw cycles (limit to <3).

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for transfer.

    • Why: Acoustic ejection eliminates tip contact and allows direct transfer of nanoliter volumes (2.5 nL – 50 nL) into the assay plate, maintaining the DMSO concentration below 1% in the final assay volume.

Primary Assay: LanthaScreen™ Eu Kinase Binding (TR-FRET)

Objective: Determine the Binding Constant (


) or 

of the analog by displacing a known tracer. Target Focus: PI3K/mTOR or Src Family (based on scaffold homology).
Mechanism

This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium (Eu)-labeled antibody binds the kinase. A fluorescent "Tracer" (ATP-competitive probe) binds the active site.

  • No Inhibitor: Eu-Antibody is close to Tracer

    
     High TR-FRET signal.
    
  • Inhibitor Bound: Tracer is displaced

    
     Low TR-FRET signal.
    
Step-by-Step Protocol

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-Anti-Tag Antibody (specific to GST, His, or Biotin tag on the kinase).

  • Kinase Tracer (e.g., Tracer 222 or 236, optimized for the specific kinase).

Workflow:

  • Plate Prep: Dispense 10 nL of 4-(4-Bromophenoxy)-1

    
    -thiane-1,1-dione (serial dilution) into a 384-well Low Volume White plate using acoustic transfer.
    
  • Enzyme/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer. Add 5 µL to the assay plate.

    • Incubation 1: 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 5 µL of Kinase Tracer (at

    
     concentration, typically 5–50 nM).
    
  • Equilibration: Centrifuge plate at 1000 x g for 30 seconds. Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission: 665 nm (Tracer) and 615 nm (Europium).

Data Analysis: Calculate the Emission Ratio (ER):



Plot ER vs. log[Compound] to determine 

.

Secondary Assay: ADP-Glo™ Functional Assay

Objective: Validate that binding translates to functional inhibition of phosphorylation. Rationale: Sulfones can sometimes bind allosterically without fully inhibiting ATP turnover. This orthogonal assay measures ADP production.

Protocol Overview
  • Reaction: Kinase (10 ng/well) + Substrate (e.g., Poly GT) + ATP (10 µM) + Compound.

    • Reaction Volume: 5 µL.

    • Time: 60 minutes at RT.[2]

  • Depletion: Add 5 µL ADP-Glo Reagent . Incubate 40 min. (Consumes remaining ATP).

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP

    
     ATP 
    
    
    
    Luciferase Light).
  • Read: Luminescence integration (0.5 – 1.0 sec).

Visualizations

Figure 1: High-Throughput Screening Workflow

Caption: Automated workflow for profiling lipophilic sulfone analogs using acoustic dispensing to minimize solubility artifacts.

AssayWorkflow Compound Solid Compound (Sulfone Analog) Stock 10mM DMSO Stock (Sonicated) Compound->Stock Dissolution Echo Acoustic Dispensing (2.5 - 50 nL) Stock->Echo Source Plate Plate 384-Well Assay Plate Echo->Plate Dry Transfer Reagents Enzyme + Tracer Addition Plate->Reagents Dispense Read TR-FRET Detection Reagents->Read 60 min Incubation Analysis IC50 & Hill Slope Calculation Read->Analysis Data Export

Figure 2: Target Pathway (PI3K/mTOR Signaling)

Caption: The PI3K/mTOR pathway, a primary target class for cyclic sulfone inhibitors [1].

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 (Target) Akt->mTOR Activation S6K S6K1 mTOR->S6K Phosphorylation Translation Protein Translation S6K->Translation Cell Growth Inhibitor Sulfone Analog (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.Add 0.01% Triton X-100 to assay buffer; verify solubility via nephelometry.
Low Max Signal Fluorescence interference (Quenching).Switch from TR-FRET to ADP-Glo (Luminescence) which is less susceptible to aromatic quenching.
Bell-Shaped Curve The "Hook Effect" (Tracer depletion).Ensure Tracer concentration is

.
Right-Shifted IC50 High protein binding.This analog is lipophilic.[3] Ensure BSA concentration is optimized (usually < 0.1%) to prevent non-specific sequestration.

References

  • Zhao, Y., et al. (2025).[1] "Modular Assembly of Cyclic Sulfones via Radical Annulation: Applications in kinase inhibition." European Journal of Organic Chemistry.[1]

  • Parang, K., et al. (2021). "Cyclic Peptides and Analogs as Protein Kinase Inhibitors: Structure-Activity Relationship." National Institutes of Health (PMC).

  • NCBI PubChem. (2025). "Compound Summary: 4-(4-bromophenoxy)tetrahydro-2H-thiopyran 1,1-dioxide."

  • Coussens, N. P., et al. (2012). "Assay Guidance Manual: High-Throughput Screening Assays for Kinases." NCBI Bookshelf.

Sources

Method

Use of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione as a scaffold in drug discovery

This Application Note is structured to guide medicinal chemists and drug discovery scientists in utilizing 4-(4-Bromophenoxy)-1 -thiane-1,1-dione as a high-value scaffold. This compound represents a strategic convergence...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and drug discovery scientists in utilizing 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  as a high-value scaffold. This compound represents a strategic convergence of metabolic stability, solubility enhancement, and structural diversification.

Application Note: 4-(4-Bromophenoxy)-1 -thiane-1,1-dione in Lead Optimization

Executive Summary

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is critical for improving clinical success rates. The 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  scaffold offers a robust solution. It replaces traditional, lipophilic phenyl or cyclohexyl rings with a polar, metabolically stable cyclic sulfone. The 4-bromophenoxy moiety serves as a versatile "handle" for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse libraries targeting metalloproteinases (MMPs), gamma-secretases, and GPCRs.

Technical Profile & Rationale

The Scaffold Architecture

The molecule consists of three functional domains:

  • Thiane-1,1-dione Ring (Cyclic Sulfone): A polar, non-planar ring that adopts a chair conformation. It lowers LogP (lipophilicity) compared to cyclohexane and acts as a hydrogen bond acceptor.

  • Ether Linkage: Provides rotational flexibility, allowing the molecule to adapt to binding pockets.

  • Aryl Bromide Handle: The site for diversification.

Physicochemical Advantages[1]
  • Metabolic Shielding: Unlike cyclic ethers or amines, the sulfone moiety is already fully oxidized, rendering it resistant to CYP450 oxidative metabolism (e.g.,

    
    -oxidation).
    
  • Solubility: The sulfone group significantly increases aqueous solubility compared to carbocyclic analogs.

  • Bioisosterism: It acts as a bioisostere for the 4-substituted cyclohexyl group but with improved ADME properties.

Experimental Workflows

Visualization of the Discovery Workflow

The following diagram illustrates the strategic placement of this scaffold in a hit-to-lead campaign.

DrugDiscoveryWorkflow Figure 1: Strategic workflow utilizing the thiane-1,1-dione scaffold for library generation. Scaffold Scaffold: 4-(4-Bromophenoxy)-thiane-1,1-dione Coupling Pd-Catalyzed Diversification (Suzuki/Buchwald) Scaffold->Coupling Br-Handle Activation Library Analog Library (R-Group Scan) Coupling->Library Parallel Synthesis Screening Biological Screening (IC50 / EC50) Library->Screening HTS / SAR ADME ADME Profiling (Metabolic Stability) Screening->ADME Lead Selection ADME->Scaffold Iterative Design

[1]

Detailed Protocols

Protocol A: Library Diversification via Suzuki-Miyaura Coupling

Objective: To utilize the aryl bromide "handle" to attach heteroaryl warheads. Rationale: Standard Suzuki conditions often fail with polar sulfones due to solubility issues or catalyst poisoning. This optimized protocol uses a precatalyst system robust against sulfur interference.

Materials:

  • Scaffold: 4-(4-Bromophenoxy)-1

    
    -thiane-1,1-dione (1.0 equiv)
    
  • Boronic Acid/Ester: R-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Scaffold (0.5 mmol), Boronic Acid (0.75 mmol), and Pd(dppf)Cl

    
     (0.025 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (5 mL) followed by 2M aqueous K

    
    PO
    
    
    
    (0.75 mL).
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Note: Monitor via LC-MS. The sulfone peak is distinctively polar.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The product will elute later than typical biaryls due to the sulfone polarity.
Protocol B: Microsomal Stability Assessment

Objective: To validate the metabolic stability conferred by the thiane-1,1-dione ring. Rationale: Confirm that the scaffold does not introduce metabolic "soft spots."

Materials:

  • Test Compound (1 µM final concentration)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Pre-incubation: Incubate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into Quench Solution. Centrifuge at 4000 rpm for 10 minutes.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Target Metric:

      
       (indicates high stability).
      

Comparative Data Analysis

The following table highlights the physicochemical improvements when switching from a traditional cyclohexyl scaffold to the thiane-1,1-dione scaffold.

PropertyCyclohexyl AnalogThiane-1,1-dione ScaffoldImpact on Drug Design
LogP ~4.5 (High)~2.1 (Moderate)Improved solubility; reduced non-specific binding.
H-Bond Acceptors 1 (Ether)3 (Ether + 2 Sulfone O)Enhanced receptor interaction potential.
Metabolic Stability Susceptible to hydroxylationHigh (Oxidized Sulfur)Longer half-life (

).
Geometry Chair (Flexible)Chair (Rigid/Kinked)Better defined vector for R-group projection.

Structural Biology & Mechanism

Binding Mode Visualization

The thiane-1,1-dione ring often binds in pockets previously occupied by solvent molecules. The sulfone oxygens can engage in water-mediated hydrogen bonds with backbone amides of the target protein.

BindingMode Figure 2: Interaction map showing water-mediated binding of the sulfone moiety. Target Protein Binding Pocket (Backbone Amides) Water Structural Water Water->Target H-Bond Network Sulfone Sulfone Oxygens (Thiane-1,1-dione) Sulfone->Water H-Bond ScaffoldCore Scaffold Core ScaffoldCore->Sulfone

References

  • Cyclic Sulfones in Medicinal Chemistry: Alam, M. A., et al. (2018).[1][3] Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research.

  • Suzuki-Miyaura Coupling of Aryl Sulfones: Nambo, M., & Crudden, C. M. (2019).[4] Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie International Edition.

  • Metabolic Stability of Sulfones: Regueiro-Ren, A. (2021). Cyclic sulfoxides and sulfones in drug design. In Advances in Heterocyclic Chemistry.

  • Thiane-1,1-dione Synthesis & Properties: Zhao, Y., et al. (2025). Modular Assembly of Cyclic Sulfones via Radical Annulation. European Journal of Organic Chemistry.[3]

Sources

Application

Application Note: Thiane-1,1-dione Derivatives in High-Voltage Energy Storage &amp; Dielectric Materials

Executive Summary Thiane-1,1-dione (six-membered cyclic sulfone) and its derivatives represent a critical class of functional materials, distinct from their five-membered analog (sulfolane) due to their conformational fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiane-1,1-dione (six-membered cyclic sulfone) and its derivatives represent a critical class of functional materials, distinct from their five-membered analog (sulfolane) due to their conformational flexibility (chair/boat) and high dipole moment (~4.4 D). While sulfolane is the industry standard for high-voltage electrolytes, thiane-1,1-dione derivatives offer unique advantages in dielectric tuning and oxidative stability for next-generation Lithium-Ion Batteries (LIBs) operating above 4.8V.

This guide details the synthesis, characterization, and application of thiane-1,1-dione, focusing on its role as a high-voltage electrolyte additive and a polar scaffold for dielectric materials.

Chemical Basis & Material Properties[1][2][3][4][5]

Structural Advantages

Unlike acyclic sulfones (dimethyl sulfone), cyclic sulfones like thiane-1,1-dione possess a rigid dipole alignment that enhances the dielectric constant (


). However, the six-membered ring introduces conformational isomerism (chair vs. twist-boat) absent in the planar/envelope five-membered rings.
PropertyThiane-1,1-dione (6-Ring)Sulfolane (5-Ring)Implication for Application
Melting Point 71–73 °C27.4–27.8 °CThiane-1,1-dione requires co-solvents or eutectic blending for liquid electrolytes.
Dipole Moment ~4.4 D~4.8 DHigh polarity ensures excellent salt dissociation (LiPF₆).
Anodic Stability > 5.5 V vs Li/Li⁺> 5.0 V vs Li/Li⁺Superior resistance to oxidative decomposition at high-voltage cathodes (e.g., LNMO).
Viscosity High (Solid at RT)10.0 cP (30°C)Must be used as an additive (<10 wt%) or in binary systems to maintain ion transport.
Mechanism of Action in Batteries

The sulfone group (


) is electron-withdrawing, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This prevents the molecule from donating electrons to the cathode, effectively suppressing electrolyte oxidation at high voltages where conventional carbonates (EC/DMC) decompose.

Protocol A: Green Synthesis of Thiane-1,1-dione

Rationale: Commercial availability of high-purity thiane-1,1-dione is limited. In-house synthesis from thiane is cost-effective. We utilize a tungstate-catalyzed oxidation to avoid chlorinated oxidants (mCPBA), ensuring the product is halide-free for electrochemical applications.

Reagents
  • Precursor: Thiane (Tetrahydrothiopyran), >98%.

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% aq.
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Workflow
  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiane (10.2 g, 100 mmol) in MeOH (100 mL).

  • Catalyst Addition: Add

    
     (1.0 mol%) to the solution.
    
  • Oxidation (Exothermic):

    • Add

      
       (25 mL, ~220 mmol, 2.2 equiv) dropwise via an addition funnel over 30 minutes.
      
    • Critical Control: Maintain temperature < 60°C using an ice-water bath if necessary. The reaction is vigorously exothermic.

  • Reflux: Once addition is complete, heat the mixture to reflux (65°C) for 4 hours to ensure complete conversion of the intermediate sulfoxide to sulfone.

  • Workup:

    • Cool to room temperature.

    • Quench excess peroxide with saturated sodium bisulfite (

      
      ) solution (test with starch-iodide paper).
      
    • Remove MeOH under reduced pressure (Rotovap).

    • Extract aqueous residue with Dichloromethane (

      
      , 3 x 50 mL).[1]
      
  • Purification:

    • Dry combined organics over

      
      .[2]
      
    • Concentrate to yield a white solid.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain battery-grade purity (>99.9%).

Visualization: Synthesis Logic

SynthesisWorkflow Start Thiane Precursor Oxidation Oxidation (H2O2 + Na2WO4) Start->Oxidation Dropwise Addn Intermed Sulfoxide Intermediate Oxidation->Intermed Fast Step Reflux Reflux (4h) Complete Conversion Intermed->Reflux Slow Step Workup Quench & Extraction Reflux->Workup Product Thiane-1,1-dione (>99.9% Purity) Workup->Product Recrystallization

Figure 1: Catalytic oxidation pathway ensuring complete conversion of sulfide to sulfone without halogenated contaminants.

Protocol B: High-Voltage Electrolyte Formulation

Rationale: Thiane-1,1-dione is a solid at room temperature. It cannot be used as a single solvent. It serves as a High-Voltage Co-solvent to stabilize the Cathode Electrolyte Interphase (CEI) on 5V spinels (e.g.,


).
Formulation Table
ComponentRoleWeight %Notes
Ethyl Methyl Carbonate (EMC) Diluent60%Low viscosity to ensure ion mobility.
Ethylene Carbonate (EC) SEI Former20%Essential for graphite anode passivation.
Thiane-1,1-dione (TDO) HV Stabilizer20%Suppresses oxidative decomposition >4.5V.
LiPF₆ Salt1.2 MStandard conductive salt.
Preparation Protocol
  • Drying: Dry all solvents (EMC, EC) and the solid TDO over molecular sieves (4Å) for 48 hours inside an Argon-filled glovebox (

    
     ppm).
    
  • Dissolution:

    • Dissolve solid TDO into the EC/EMC mixture. Mild heating (40°C) may be required to accelerate dissolution.

    • Observation: The mixture should remain a clear liquid at room temperature upon cooling (eutectic formation).

  • Salt Addition: Add

    
     slowly to the solvent blend. Keep the vial in a cooling block, as salt dissolution is exothermic and thermal degradation of 
    
    
    
    produces HF.
  • QC Check: Measure conductivity. Target: >6 mS/cm at 25°C.

Electrochemical Testing (Linear Sweep Voltammetry)

To validate the stability window:

  • Cell: 3-Electrode Swagelok cell.

    • WE: Platinum disk.

    • CE/RE: Lithium metal.[3][4]

  • Scan: 3.0 V to 6.0 V vs

    
    .
    
  • Rate: 1 mV/s.

  • Success Criteria: Current density remains

    
     up to 5.5 V.
    

Advanced Application: Dielectric Anisotropy in Materials

Beyond batteries, 4-substituted thiane-1,1-diones are used in liquid crystals. The sulfone group provides a strong transverse dipole.

  • Concept: Introducing a substituent at the C4 position locks the ring in a chair conformation with the substituent equatorial (to minimize 1,3-diaxial interactions).

  • Application: Negative Dielectric Anisotropy (

    
    ) materials for Vertical Alignment (VA) displays. The sulfone dipole opposes the long axis of the molecule.
    
Visualization: Structure-Property Relationship

DielectricLogic Molecule Thiane-1,1-dione Core Subst C4-Substitution (Alkyl/Phenyl) Molecule->Subst Functionalization Dipole Transverse Dipole (S=O Vector) Molecule->Dipole Intrinsic Property Conf Locked Chair Conformation Subst->Conf Steric Control Prop Negative Dielectric Anisotropy Conf->Prop Alignment Dipole->Prop Vector Sum

Figure 2: Engineering dielectric anisotropy via conformational locking of the thiane ring.

References

  • Electrochemical Stability of Sulfones

    • Title: Sulfone-based electrolytes for high-voltage Li-ion batteries.[3][4][5][6]

    • Source: University of California San Diego / ResearchG
    • URL:[Link]

  • Oxidation Protocols (General Sulfide to Sulfone)
  • Dielectric Properties of Materials

    • Title: Dielectric Properties of Materials (General Theory on Orientation Polariz
    • Source: Wiley-VCH.
    • URL:[Link]

  • Computational Analysis of Sulfone Oxidation

    • Title: Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion B
    • Source: The Journal of Physical Chemistry B (ACS Public
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of cyclic sulfones

Introduction Cyclic sulfones are critical bioisosteres in medicinal chemistry, offering metabolic stability superior to lactones and acting as unique hydrogen-bond acceptors.[1] However, their synthesis is often plagued...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclic sulfones are critical bioisosteres in medicinal chemistry, offering metabolic stability superior to lactones and acting as unique hydrogen-bond acceptors.[1] However, their synthesis is often plagued by three distinct failure modes: oxidation stalling (stopping at the sulfoxide), catalyst poisoning during ring closure, and thermal instability (SO₂ extrusion) during cycloadditions.

This guide moves beyond standard textbook procedures to address the specific "why" and "how" of these failures, providing self-validating protocols to ensure reproducibility.

Module 1: Oxidation-Based Synthesis (Sulfide Sulfone)

The Challenge: Researchers often encounter "oxidation stall," where the reaction yields a mixture of sulfoxide and sulfone, or "oxidative ring opening," where aggressive conditions cleave the ring.

Q: Why is my reaction stalling at the sulfoxide stage despite using excess oxidant? A: The oxidation of sulfoxide to sulfone is kinetically slower than sulfide to sulfoxide. If you are using electrophilic oxidants (like mCPBA), the electron-deficient sulfoxide oxygen reduces the nucleophilicity of the sulfur center.

  • The Fix: Switch to a nucleophilic oxidant system or a catalyst that activates the oxidant, not the substrate. The Tungstate-Catalyzed Hydrogen Peroxide method is superior here because it avoids the acidic byproducts of mCPBA that can degrade sensitive rings.

Q: How do I prevent over-oxidation/ring opening? A: Control the pH. Acidic conditions accelerate the second oxidation step (Sulfoxide


 Sulfone) but can trigger ring-opening in strained systems. Buffer your reaction to pH ~6-7 if using Oxone.
Standardized Protocol: Tungstate-Catalyzed Oxidation

Use this for sensitive substrates where mCPBA fails.

ParameterSpecificationRationale
Catalyst

(2-5 mol%)
Tungstate forms a peroxotungstate species that efficiently transfers oxygen to the sulfoxide.
Oxidant 30%

(2.5 - 3.0 equiv)
Excess required to drive the second oxidation step.
Solvent MeOH or

/Acetonitrile
Polar solvents stabilize the transition state.
Additive Phenylphosphonic acid (optional)Can enhance turnover in biphasic systems.

Step-by-Step:

  • Dissolve cyclic sulfide (1.0 equiv) in MeOH (0.5 M).

  • Add

    
     (0.02 equiv).
    
  • Add 30%

    
     (1.1 equiv) dropwise at 0°C. Wait for TLC confirmation of sulfoxide.
    
  • Warm to RT and add remaining

    
     (1.5 equiv). Heat to 50°C if conversion halts.
    
  • Validation: Monitor IR. Disappearance of sulfide stretch and appearance of symmetric (

    
    ) and asymmetric (
    
    
    
    ) sulfone bands.

Module 2: Ring Construction via Metathesis (RCM)

The Challenge: Ruthenium-based catalysts (Grubbs) are "thiophilic." Sulfur atoms can coordinate to the Ru-center, displacing the phosphine/carbene ligand and killing the catalytic cycle.

Q: My RCM reaction works for the ether analog but fails for the sulfide. Why? A: You are likely attempting RCM on the sulfide. The lone pairs on the sulfide sulfur are poisoning the catalyst.

  • The Fix: Oxidize before cyclization. Sulfones are poor ligands for Ruthenium. RCM on diallyl sulfones proceeds with much higher turnover numbers (TON) than diallyl sulfides.

Q: I am forming dimers instead of the cyclic sulfone. A: This is a concentration issue. Sulfones are polar and can aggregate.

  • The Fix: Run the reaction under high dilution conditions (0.001 M - 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

Visual Workflow: RCM Optimization Strategy

RCM_Strategy Start Target: Unsaturated Cyclic Sulfone Precursor Select Precursor Start->Precursor Decision Sulfide or Sulfone? Precursor->Decision Sulfide_Route Sulfide Precursor Decision->Sulfide_Route Avoid Sulfone_Route Sulfone Precursor Decision->Sulfone_Route Preferred Failure Risk: Catalyst Poisoning (Ru coordination) Sulfide_Route->Failure Success High Yield RCM (Sulfone is non-coordinating) Sulfone_Route->Success Optimization Dilute to <0.005 M Add Ti(OiPr)4 Lewis Acid Success->Optimization If oligomers form

Figure 1: Decision matrix for Ring-Closing Metathesis of sulfur-containing substrates. Oxidation prior to cyclization prevents catalyst deactivation.

Module 3: The Sulfolene Strategy (Diels-Alder)

The Challenge: 3-Sulfolenes (butadiene sulfones) are used as masked dienes. Heating them releases


 and generates 1,3-butadiene in situ for Diels-Alder reactions. The failure mode is usually gas loss  before reaction.

Q: I see the extrusion of


, but no Diels-Alder adduct forms. 
A:  This is a "rate matching" error. The extrusion of 

typically occurs at ~110°C. If your diene boils off or the Diels-Alder cycloaddition is slower than the extrusion, the butadiene escapes the solution as a gas.
  • The Fix: Use a sealed tube system. This keeps the local concentration of butadiene high, forcing the equilibrium toward the adduct.

Q: Can I use 3-sulfolene to make substituted cyclic sulfones directly? A: Yes, via anionic chemistry, not Diels-Alder. The


-protons of 3-sulfolene are acidic (

). You can deprotonate with LDA or n-BuLi and alkylate, then perform the thermal extrusion if needed, or keep the ring intact.
Troubleshooting Table: Sulfolene Chemistry
ObservationDiagnosisCorrective Action
Vigorous bubbling, low yield Butadiene is escaping the solvent.Use a sealed pressure tube; switch solvent to Xylene (bp 140°C).
Charring/Decomposition Temperature too high for substrate.Add radical inhibitor (BHT) to prevent polymerization of the diene.
Incomplete Extrusion Temperature too low.Reflux in Toluene (110°C) is the minimum threshold for efficient

loss.

Module 4: Post-Synthesis Functionalization (Ramberg-Bäcklund)

The Challenge: Users often attempt to contract the cyclic sulfone to a cyclic alkene using the Ramberg-Bäcklund reaction (halogenation followed by base-induced


 extrusion).

Q: My ring contraction failed; I recovered starting material. A: The


-halogenation step likely failed. Cyclic sulfones can be stubborn to deprotonate due to ring strain affecting the hybridization of the 

-carbon.
  • The Fix: Use KOtBu /

    
      (Meyers' modification) for in-situ halogenation and cyclization. This "one-pot" method avoids the isolation of the unstable 
    
    
    
    -halo sulfone.

References

  • Trost, B. M. (1988).[1] "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan. Link

  • Paquette, L. A. (1995). "The Ramberg-Bäcklund Rearrangement."[2][3] Organic Reactions.[4][5][6][7][8][9][10] Link

  • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. (Foundational work on Tungstate/H2O2 systems). Link

  • Grubbs, R. H., & Chang, S. (1998).[10] "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron. (Addresses heteroatom tolerance). Link

  • Voutyritsa, E., et al. (2017).[11] "Organocatalytic Oxidation of Sulfides to Sulfones." Synthesis. Link

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Ether Synthesis with Hindered Phenols

Welcome to the Technical Support Center for the etherification of sterically hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the etherification of sterically hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming ether linkages with sterically demanding phenolic substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Introduction: The Challenge of Steric Hindrance in Phenolic Ether Synthesis

The formation of an ether bond with a phenol, a cornerstone transformation in organic synthesis, often becomes a significant challenge when the phenol or the alkylating agent is sterically hindered. The classic Williamson ether synthesis, while robust for simple phenols, frequently leads to low yields or undesired side products with bulky substrates.[1][2][3] This is primarily due to the S(_N)2 mechanism's sensitivity to steric congestion around the reaction centers.[1][4][5]

This guide will explore the nuances of optimizing the Williamson ether synthesis for these challenging substrates and delve into alternative methodologies like the Mitsunobu and Buchwald-Hartwig reactions, providing you with a comprehensive toolkit to tackle the etherification of hindered phenols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the ether synthesis with hindered phenols, offering explanations and actionable solutions.

Problem 1: Low or No Conversion of the Starting Phenol

Possible Causes:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the hindered phenol to its corresponding phenoxide, which is the active nucleophile.[1] Steric hindrance around the hydroxyl group can impede the access of the base.

  • Insufficient Reaction Temperature or Time: Hindered substrates often require more forcing conditions to overcome the higher activation energy of the S(_N)2 transition state.[1][2][4]

  • Poor Solvent Choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity, while nonpolar solvents may not adequately dissolve the reactants.[1][4]

  • Inactivated Alkylating Agent: The alkylating agent might be unreactive or a poor electrophile.

Solutions:

SolutionRationaleRecommended Actions
Increase Base Strength A stronger base will more effectively deprotonate the sterically hindered phenol, increasing the concentration of the nucleophilic phenoxide.[1]For moderately hindered phenols, switch from weaker bases like K₂CO₃ to stronger ones like NaOH or KOH.[1] For highly hindered phenols, consider very strong bases like sodium hydride (NaH) or potassium hydride (KH).[1][6][7]
Optimize Reaction Conditions Higher temperatures provide the necessary energy to overcome the steric barrier. Extended reaction times can allow the slow reaction to proceed to completion.Increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. Typical temperatures range from 50 to 100 °C.[1][4] Extend the reaction time, monitoring by TLC or LC-MS. Microwave irradiation can also be explored to rapidly screen conditions.[8]
Select an Appropriate Solvent Polar aprotic solvents are ideal as they solvate the counter-ion of the phenoxide, leaving the nucleophile "naked" and more reactive.[1][6][9]Use solvents like DMF, DMSO, or acetonitrile.[1][4] Ensure the solvent is anhydrous, especially when using moisture-sensitive bases like NaH.[1]
Activate the Electrophile A more reactive electrophile will increase the rate of the S(_N)2 reaction.If using an alkyl chloride, consider switching to the corresponding bromide or iodide, as the leaving group ability follows the trend I > Br > Cl. Alkyl tosylates are also excellent electrophiles.[4]

Problem 2: Formation of an Alkene by-product

Possible Cause:

  • E2 Elimination: This is a common side reaction, especially with secondary and tertiary alkyl halides, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene.[1][2][4] Higher reaction temperatures can also favor elimination over substitution.[2][9]

Solutions:

SolutionRationaleRecommended Actions
Use a Primary Alkyl Halide Primary alkyl halides are much less prone to elimination reactions than secondary or tertiary halides.[1][2][4][5]Whenever possible, design your synthesis to utilize a primary alkyl halide and the corresponding phenoxide.
Lower the Reaction Temperature Substitution reactions (S(_N)2) generally have a lower activation energy than elimination reactions (E2), so lower temperatures will favor the desired ether formation.[9]Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Choose a Less Hindered Base/Nucleophile If the synthesis allows for flexibility, using a less sterically bulky alkoxide can reduce the likelihood of it acting as a base.[9]This is more applicable when synthesizing asymmetrical ethers where you have a choice between two disconnection strategies.

Problem 3: C-Alkylation of the Phenol Ring

Possible Cause:

  • Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[4][6] C-alkylation is more likely to occur under certain conditions.

Solutions:

SolutionRationaleRecommended Actions
Solvent Choice Polar aprotic solvents generally favor O-alkylation.[1]Use solvents like DMF or DMSO.
Counter-ion The nature of the cation can influence the O/C alkylation ratio, although this is less straightforward to control.This is an area of more subtle optimization and may require screening different bases (e.g., sodium vs. potassium salts).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the Williamson ether synthesis with a hindered phenol?

For moderately hindered phenols, potassium carbonate (K₂CO₃) is a good starting point due to its mildness.[1] However, for more challenging substrates, a stronger base like sodium hydride (NaH) is often necessary to ensure complete deprotonation.[1][10] Always handle NaH with care under anhydrous conditions.[1]

Q2: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis with a hindered phenol?

It is strongly discouraged.[1] Secondary and tertiary alkyl halides will primarily undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, leading to the formation of an alkene instead of the desired ether.[1][2][5]

Q3: My reaction is still not working. What are some alternative methods for synthesizing ethers with hindered phenols?

When the Williamson ether synthesis fails, several other powerful methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] It is particularly useful for sterically hindered substrates and often proceeds with inversion of configuration at the alcohol's stereocenter.[11][13][14] Sonication has been shown to dramatically increase the rate of Mitsunobu reactions with hindered substrates.[13]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl ethers from aryl halides or triflates and alcohols or phenols.[15][16] It is particularly effective for the synthesis of diaryl ethers, including sterically hindered ones.[17][18]

  • Copper-Catalyzed Ullmann Condensation: This is a classic method for diaryl ether synthesis, typically requiring high temperatures.[17] Modern variations use ligands to facilitate the reaction under milder conditions.[17][18]

Q4: Do I need to protect other functional groups on my phenol or alkylating agent?

Yes, protecting sensitive functional groups is often crucial for the success of the synthesis. For phenols, the hydroxyl group itself can be protected if it needs to be unreactive during other synthetic steps.[19][20][21] Common protecting groups for phenols include methyl, benzyl, and silyl ethers.[19][20] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[19][20]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Hindered Phenol using NaH

Materials:

  • Hindered phenol

  • Primary alkyl halide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the hindered phenol (1.0 eq).

  • Add anhydrous DMF (approximately 0.1-0.2 M concentration of the phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mitsunobu Reaction for Etherification of a Hindered Phenol

Materials:

  • Hindered phenol

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve the hindered phenol (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Yield

G start Low Yield in Ether Synthesis check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_elimination Alkene Side Product Observed? check_deprotonation->check_elimination Yes increase_base Increase Base Strength (e.g., K₂CO₃ → NaH) check_deprotonation->increase_base No check_conditions Are Reaction Conditions Optimal? check_elimination->check_conditions No use_primary_halide Use Primary Alkyl Halide Lower Temperature check_elimination->use_primary_halide Yes alternative_methods Consider Alternative Methods check_conditions->alternative_methods Yes, still low yield increase_temp_time Increase Temperature/Time Change Solvent (DMF, DMSO) check_conditions->increase_temp_time No mitsunobu mitsunobu alternative_methods->mitsunobu Mitsunobu Reaction buchwald buchwald alternative_methods->buchwald Buchwald-Hartwig Coupling increase_base->start use_primary_halide->start increase_temp_time->start

Caption: Troubleshooting flowchart for low yield in hindered phenol ether synthesis.

Comparison of Ether Synthesis Methods

G williamson Williamson Synthesis + Simple, cost-effective - Prone to elimination - Sensitive to sterics mitsunobu Mitsunobu Reaction + Mild conditions + Good for hindered substrates - Stoichiometric byproducts williamson->mitsunobu If sterics are an issue buchwald Buchwald-Hartwig + Excellent for aryl ethers + High functional group tolerance - Requires catalyst/ligand williamson->buchwald For diaryl ethers mitsunobu->buchwald For complex aryl ethers

Caption: Comparison of common ether synthesis methods for hindered phenols.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
  • Rej, S., & Chatani, N. (n.d.). Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. ACS Publications.
  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. ACS Publications.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • (2019). Mitsunobu Reaction.
  • (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Maiti, D., & Buchwald, S. L. (n.d.). MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

Sources

Troubleshooting

Troubleshooting low yields in sulfone oxidation reactions

Technical Support Center: Sulfone Synthesis & Oxidation Optimization Ticket ID: #OX-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Oxidation Landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfone Synthesis & Oxidation Optimization Ticket ID: #OX-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Oxidation Landscape

Welcome to the Oxidation Technical Support Center. You are likely here because your sulfide-to-sulfone (


) transformation has stalled at the sulfoxide stage, suffered from over-oxidation of other functional groups, or resulted in poor isolated yields despite high conversion.

This guide moves beyond basic textbook recipes. We treat the reaction as a kinetic competition between two oxidation steps (Sulfide


 Sulfoxide and Sulfoxide 

Sulfone) and competing side reactions.

Visual Diagnostic: The Troubleshooting Logic Flow

Before adjusting your protocol, locate your specific failure mode using the logic map below.

TroubleshootingFlow Start Diagnostic Start: Low Yield CheckTLC 1. Check TLC/LCMS What species are present? Start->CheckTLC Res_SM Starting Material (Sulfide) Remains CheckTLC->Res_SM Res_SO Intermediate (Sulfoxide) Stalls CheckTLC->Res_SO Res_Byprod Byproducts / Decomposition CheckTLC->Res_Byprod Res_Clean Clean Conversion Low Isolated Yield CheckTLC->Res_Clean Action_Stoich Issue: Stoichiometry Action: Increase Oxidant > 2.5 eq Res_SM->Action_Stoich Action_Kinetics Issue: Kinetics/pH Action: Check Catalyst or Temp Res_SO->Action_Kinetics Action_Selectivity Issue: Chemoselectivity Action: Switch Reagent Class Res_Byprod->Action_Selectivity Action_Workup Issue: Water Solubility Action: Salting Out / Cont. Extraction Res_Clean->Action_Workup

Figure 1: Diagnostic logic flow for identifying the root cause of low sulfone yields.

Module 1: mCPBA Oxidation (The Bench Standard)

Context: meta-Chloroperoxybenzoic acid (mCPBA) is the most common reagent for small-scale oxidations but is prone to stoichiometry errors due to variable reagent purity.

Common Symptom: Reaction stalls at sulfoxide; difficulty removing m-chlorobenzoic acid byproduct.

Technical Q&A

Q: I used 2.0 equivalents of mCPBA, but I still have sulfoxide. Why? A: Commercial mCPBA is rarely 100% pure (typically 70-77%). If you calculate based on 100% purity, you are under-dosing. Furthermore, the second oxidation step (Sulfoxide


 Sulfone) is kinetically slower than the first.
  • Correction: Assume 70% purity. Use 2.5 to 3.0 equivalents relative to the sulfide.

Q: How do I efficiently remove the acid byproduct without column chromatography? A: The byproduct, m-chlorobenzoic acid, is soluble in basic aqueous media.

  • Protocol: Dilute the reaction mixture (DCM) with diethyl ether (to precipitate some acid) or wash directly with saturated aqueous

    
      (3x) followed by 1M NaOH  (2x).
    
    • Warning: Ensure your product is stable to base before using NaOH.

Self-Validating Protocol: mCPBA[1]
  • Dissolution: Dissolve Sulfide (1.0 eq) in DCM (

    
    ). Cool to 0°C.
    
  • Addition: Add mCPBA (2.5 eq , adjusted for purity) portion-wise.

  • Checkpoint 1 (TLC @ 1 hr): If SM remains, warm to RT.

  • Checkpoint 2 (TLC @ 4 hr): If Sulfoxide remains, add 0.5 eq additional mCPBA.

  • Quench: Add saturated

    
     (removes excess peroxides) then 
    
    
    
    (removes acid).

Module 2: Hydrogen Peroxide & Catalysis (The Scalable/Green Route)

Context:


 is atom-economical but kinetically sluggish without a catalyst (Tungstate or Molybdate).

Common Symptom: No reaction or stalling at sulfoxide despite excess


.
Technical Q&A

Q: Why is my Tungstate-catalyzed reaction not proceeding? A: pH is the kill-switch. Sodium Tungstate (


) requires an acidic pH (approx. pH 2-4)  to form the active peroxotungstate species. Under basic or neutral conditions, the catalytic cycle is inhibited.
  • Mechanism:

    
     (Active Oxidant).
    

Q: Can I use this method with acid-sensitive substrates? A: No. If your substrate is acid-sensitive, switch to Oxone (buffered) or mCPBA (buffered).

Comparative Data: Oxidant Performance
ParametermCPBA

/

Oxone (

)
Active Species Electrophilic OxygenPeroxotungstateAnionic Peroxide
Stoichiometry 2.5 eq2.5 - 4.0 eq1.5 - 2.0 eq
pH Condition Acidic (byproduct)Acidic (Required)Acidic (Native) / Neutral (Buffered)
Atom Economy Poor (Ar-COOH waste)Excellent (

)
Moderate (Sulfate salts)
Selectivity Low (Epoxidizes alkenes)TunableHigh (in aqueous organic solvents)

Module 3: Oxone® (Potassium Peroxymonosulfate)[2]

Context: Oxone is a triple salt (


). It is robust and water-soluble.

Common Symptom: Solubility issues or stalling.

Technical Q&A

Q: My starting material precipitates when I add the aqueous Oxone. How do I fix this? A: Oxone requires water to dissolve, but most organic sulfides do not. You need a miscible co-solvent .

  • Recommendation: Use MeOH/Water (1:1) or Acetonitrile/Water .

  • Solvent Effect:

    • Ethanol:[1][2] Favors Sulfoxide (stops early).

    • Water/MeOH: Favors Sulfone (full oxidation).

Q: How do I prevent the reaction from becoming too acidic? A: Oxone is naturally acidic. If your substrate contains amines or acid-labile groups, perform the reaction in a suspension of solid


  (buffered condition).

Module 4: Chemoselectivity & Isolation (The "Art" of Yield)

Context: You have an alkene or amine in your molecule. You want the sulfone, not the epoxide or N-oxide.

Chemo-Selectivity Strategy
  • Problem: mCPBA is electrophilic; it loves electron-rich alkenes.

  • Solution: Use Molybdenum-catalyzed

    
      or Oxone . These are often less prone to epoxidation under controlled conditions compared to peracids. Alternatively, use 
    
    
    
    in buffered acetic acid/acetone (though harsh, it effectively oxidizes sulfides to sulfones while sparing electron-deficient alkenes).
Isolation of Water-Soluble Sulfones

Many low yields are not reaction failures, but extraction failures . Sulfones are highly polar.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Switch: Do not use Diethyl Ether. Use DCM (3x) or Ethyl Acetate/n-Butanol mixtures.

  • Continuous Extraction: For very polar sulfones, use a liquid-liquid continuous extractor for 12-24 hours.

Visualizing the Reaction Pathway

Understanding the energy landscape helps explain why reactions stall.

ReactionPathway cluster_conditions Critical Control Points Sulfide Sulfide (R-S-R) Sulfoxide Sulfoxide (R-SO-R) (Intermediate) Sulfide->Sulfoxide Fast (k1) OverOx Side Products (Epoxides/N-Oxides) Sulfide->OverOx Competing Electrophilic Attack Sulfone Sulfone (R-SO2-R) (Target) Sulfoxide->Sulfone Slow (k2) Requires Excess Oxidant Note1 k2 < k1 Stalling occurs here Sulfoxide->Note1

Figure 2: Kinetic pathway of oxidation.[3] Note that the second step (Sulfoxide to Sulfone) is generally slower, requiring excess oxidant and time.

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions.[4] Tetrahedron, 57(13), 2469-2476. Link

  • Kennedy, R. J., & Stock, A. M. (1960). The Oxidation of Organic Sulfides to Sulfones by Peroxymonosulfate. The Journal of Organic Chemistry, 25(11), 1901-1906. Link

  • Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers.[2][5] Tetrahedron, 42(20), 5459-5495. Link

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[6] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. Link

Sources

Optimization

Purification strategies for removing starting materials from sulfone products

Current Status: Operational Topic: Removal of Starting Materials & Impurities from Sulfone Products Audience: Drug Discovery & Process Chemistry Teams Introduction: The "Brick Dust" Challenge Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Starting Materials & Impurities from Sulfone Products Audience: Drug Discovery & Process Chemistry Teams

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for sulfone synthesis. Sulfones (


) are critical pharmacophores, but their synthesis via oxidation (from sulfides 

sulfoxides

sulfones) often leaves a "witch's brew" of impurities: unreacted starting material (sulfide), stalled intermediates (sulfoxides), and oxidant byproducts (e.g., m-chlorobenzoic acid).

This guide prioritizes purification logic over brute force . Because sulfones are typically highly crystalline and stable, we leverage these properties to avoid unnecessary chromatography.

Module 1: The Chemistry of Separation

To purify effectively, you must understand the polarity landscape of your reaction mixture. On standard normal-phase silica, the elution order is dictated by the dipole moment and hydrogen-bond accepting capability of the sulfur species.

1.1 Polarity & Elution Hierarchy
  • Sulfide (

    
    ):  Non-polar. Travels with the solvent front.[1][2]
    
  • Sulfone (

    
    ):  Moderately polar. The two oxygens create a dipole, but the molecule is often symmetric and less "sticky" than sulfoxides.
    
  • Sulfoxide (

    
    ):  Highly polar. The S-O bond has significant single-bond character (
    
    
    
    ), making it a strong hydrogen bond acceptor. It often trails the sulfone significantly.
1.2 Visualization: The Separation Landscape

The following diagram illustrates the relative polarity and standard workup logic.

SulfonePurification cluster_polarity Silica Gel Elution Order (Normal Phase) cluster_workup Workup Decision Tree Sulfide 1. Sulfide (Start Material) Least Polar (High Rf) Sulfone 2. Sulfone (Product) Mid Polarity Sulfoxide 3. Sulfoxide (Impurity) Most Polar (Low Rf) Rxn Crude Reaction Mix (mCPBA/Oxone) Check Check TLC/LCMS Rxn->Check PathA Excess Oxidant Present? Check->PathA Quench Reductive Wash (Na2S2O3 or NaHSO3) PathA->Quench Yes PathB Acidic Byproducts? (mCBA) PathA->PathB No Quench->PathB BaseWash Basic Wash (NaHCO3 or NaOH) PathB->BaseWash Yes Final Concentrate for Crystallization PathB->Final Clean BaseWash->Final

Figure 1: Polarity hierarchy for chromatography and standard chemical workup decision tree.

Module 2: Chemical Workup (The First Line of Defense)

Before attempting chromatography, you must chemically remove the oxidant and its byproducts. 90% of purification failures stem from skipping the reductive quench.

2.1 The mCPBA Protocol

m-Chloroperbenzoic acid (mCPBA) is the most common oxidant but leaves m-chlorobenzoic acid (mCBA) as a solid byproduct.

StepReagentMechanistic Purpose
1. Cool & Filter 0°C Ice BathmCBA is less soluble in cold DCM/DCE than mCPBA. Cooling precipitates the bulk of the acid. Filter this solid off before adding water to prevent emulsions.
2. Reductive Wash 10%

(aq)
Critical Safety Step. Reduces unreacted mCPBA (peroxide) to mCBA (acid). Prevents explosion hazards during concentration.[3]
3. Basic Wash Sat.

x 3
Deprotonates mCBA (

) into its water-soluble sodium salt (

), moving it to the aqueous layer.
4. Brine/Dry Brine /

Removes residual water.

Pro-Tip: If mCBA persists (visible by NMR), wash the organic layer with 1M NaOH (if your product tolerates pH 13). Bicarbonate is sometimes too weak to fully extract mCBA from greasy organic layers.

2.2 The Oxone® Protocol

Oxone (Potassium peroxymonosulfate) is typically used in MeOH/Water.

  • Issue: The byproduct is potassium salts (

    
    ).
    
  • Solution: These are insoluble in organic solvents.

    • Dilute reaction with water.

    • Extract into EtOAc or DCM.

    • The salts remain in the aqueous phase.

Module 3: Purification Strategies
Strategy A: Crystallization (Recommended)

Sulfones are notoriously crystalline ("brick dust"). This is the preferred method for removing trace sulfoxide.

  • Solvent Selection: Sulfones are soluble in hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) but insoluble in Hexanes/Heptane.

  • The Protocol:

    • Dissolve crude solid in minimal boiling EtOH .

    • If it doesn't dissolve, add small amounts of EtOAc.

    • Remove from heat.[3] Add Heptane dropwise until a faint turbidity (cloudiness) persists.

    • Re-heat briefly to clear the solution.

    • Let cool slowly to Room Temp, then 4°C.

  • Why it works: Sulfoxides are generally more soluble in the mother liquor (EtOH/Heptane mixes) than the symmetric, lattice-stable sulfones. The sulfoxide stays in solution; the sulfone precipitates.

Strategy B: "Scavenging" Unreacted Sulfide

If you have 5-10% unreacted starting material (sulfide) and cannot push the reaction further:

  • The Alkylation Trick: Add Methyl Iodide (MeI) or Benzyl Bromide to the crude mixture (in acetone/DCM).

  • Mechanism: The electrophile alkylates the unreacted sulfide (

    
    ) to a sulfonium salt  (
    
    
    
    ).
  • Result: The sulfonium salt is water-soluble. A simple water/DCM extraction removes the impurity, leaving the pure sulfone in the organic layer.

Module 4: Troubleshooting & FAQs

Q1: I see a spot trailing my product on TLC. Is it the sulfoxide? A: Almost certainly. Sulfoxides are strong H-bond acceptors and drag on silica.

  • Fix: Run a gradient column. Start with 10% EtOAc/Hexane to elute the Sulfone, then ramp to 50% EtOAc to flush the Sulfoxide.

Q2: My mCPBA reaction stalled at the sulfoxide. Adding more mCPBA doesn't help. A: As the reaction progresses, the concentration of mCBA (acid) increases, which can buffer the reaction or cause solubility issues.

  • Fix: Filter the reaction to remove solid mCBA, or add a buffer (

    
    ) to the reaction pot. Alternatively, switch to a stronger oxidant like KMnO4  in Acetic Acid, which drives straight to the sulfone without stopping.
    

Q3: I cannot separate the sulfide from the sulfone by crystallization. A: Sulfides are greasy. If they co-crystallize:

  • Fix: Use Flash Chromatography .[1][3] The Rf difference is massive (Sulfide

    
     0.8, Sulfone 
    
    
    
    0.4 in 3:1 Hex/EtOAc). A short silica plug is usually sufficient.

Q4: How do I remove Ruthenium residues (from


 oxidation)? 
A:  Ruthenium leaves black/brown stains.
  • Fix: Filter the crude mixture through a pad of Celite mixed with activated charcoal . The charcoal adsorbs the metal species.

References
  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfones and Sulfoxides. Available at: [Link]

  • Traynelis, V. J., et al. "The structural effects on the stoichiometry of the oxidation of sulfides with m-chloroperbenzoic acid." The Journal of Organic Chemistry, 1983. (Standard mCPBA protocols).
  • Schroeder, M. "Osmium tetraoxide and Ruthenium tetroxide oxidations." Chemical Reviews, 1980. (Heavy metal oxidation workups).[1]

  • Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis, 1991. (Polarity and reactivity profiles).

Sources

Troubleshooting

Addressing regioselectivity issues in the synthesis of substituted phenoxy ethers

Current Status: Online Analyst: Senior Application Scientist, Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Analyst: Senior Application Scientist, Dr. H. Chen Topic: Troubleshooting Regioselectivity in Phenol Alkylation & Coupling

Introduction

Welcome to the Phenoxy Ether Synthesis Support Center. Regioselectivity in ether synthesis is rarely about a single variable; it is a competition between thermodynamic stability, kinetic accessibility, and specific solvation effects. This guide addresses the most frequent "pain points" submitted by medicinal chemists: ambident nucleophile control, differentiating poly-hydroxylated scaffolds, and steric management in catalytic couplings.

Ticket #001: O-Alkylation vs. C-Alkylation (The Ambident Problem)

User Query:

"I am performing a standard Williamson ether synthesis on a naphthol derivative using an alkyl bromide and K2CO3 in TFE (trifluoroethanol). I am observing significant C-alkylation instead of the desired O-alkylation. Why is this happening?"

Analyst Diagnosis: The phenoxide anion is an ambident nucleophile , possessing two nucleophilic sites: the oxygen (hard nucleophile) and the ortho/para carbons (soft nucleophiles). Your choice of solvent is the primary culprit.[1]

Root Cause Analysis:

  • Solvent Effect: You are using TFE, a protic solvent. Protic solvents form strong hydrogen bonds with the phenoxide oxygen (the site of highest electron density). This "shielding" effect blocks the oxygen from attacking the electrophile.[2]

  • The Result: The carbon sites, which are less solvated/shielded, become the available nucleophiles, leading to C-alkylation [1].

Resolution Protocol: To restore O-selectivity, you must strip the solvation shell from the oxygen and pair it with a "hard" cation.

  • Switch Solvent: Move to a polar aprotic solvent (DMF, DMSO, or NMP). These solvate cations well (leaving the phenoxide "naked" and reactive) but do not hydrogen bond to the oxygen.

  • Counter-ion Tuning: If the reaction remains sluggish, add a crown ether (e.g., 18-crown-6 for Potassium) to sequester the cation, further exposing the oxygen anion.

Decision Matrix: Solvent Selection

SolventSelection Start Start: Select Solvent for Phenoxide Alkylation Q1 Is the electrophile prone to elimination? Start->Q1 Protic Protic Solvent (e.g., TFE, MeOH) RESULT: H-bonding shields Oxygen Favors: C-Alkylation Q1->Protic No preference Aprotic Polar Aprotic (DMF, DMSO) RESULT: Naked Anion Favors: O-Alkylation Q1->Aprotic Need Ether Constraint Check: Is Phenol sterically hindered? Aprotic->Constraint Action1 Use DMSO + KOH (Standard) Constraint->Action1 No Action2 Use DMF + Cs2CO3 (Cesium Effect) Constraint->Action2 Yes

Figure 1: Decision logic for maximizing O-alkylation based on solvent-solute interactions.

Ticket #002: Regioselective Mono-Alkylation of Dihydroxybenzenes

User Query:

"I need to alkylate 2,4-dihydroxybenzaldehyde only at the 4-position. Standard conditions (K2CO3/DMF) give me a mixture of mono- and bis-alkylated products."

Analyst Diagnosis: You are fighting a statistical battle with a strong base. To achieve high regioselectivity, you must exploit the pKa difference driven by intramolecular hydrogen bonding.

The Science: In 2,4-dihydroxybenzaldehyde:

  • 4-OH: Acidic (pKa ~7-8) due to the para-electron-withdrawing aldehyde group.

  • 2-OH: Less acidic (effectively) because the proton is "locked" in an intramolecular hydrogen bond with the carbonyl oxygen.

Optimized Protocol (The Cesium/Bicarbonate Method): Using a weak base allows for the deprotonation of only the most acidic proton [2].

ReagentEquivalentsRole
Substrate 1.0 eq2,4-dihydroxybenzaldehyde
Electrophile 1.1 eqAlkyl Halide (R-X)
Base 1.2 eqCsHCO3 (Cesium Bicarbonate)
Solvent 0.2 MAcetonitrile (MeCN)
Temp 80 °CThermodynamic control

Step-by-Step:

  • Dissolve substrate in MeCN.

  • Add CsHCO3. The weak bicarbonate base will deprotonate the 4-OH but lacks the strength to break the 2-OH...C=O hydrogen bond.

  • Add the electrophile and heat to 80 °C.

  • Expected Outcome: >90% yield of 4-alkoxy-2-hydroxybenzaldehyde with <5% bis-alkylation.

Ticket #003: Steric Hindrance in Mitsunobu Reactions[3][4]

User Query:

"I am trying to couple a sterically hindered phenol (2,6-di-tert-butylphenol) with a secondary alcohol using DEAD/PPh3. The reaction is stuck at 10% conversion after 48 hours."

Analyst Diagnosis: The Mitsunobu reaction is an SN2 process.[3][4][5] Steric bulk on the nucleophile (phenol) or the electrophile (activated alcohol) severely retards the formation of the phosphorane intermediate and the subsequent displacement.

Troubleshooting Guide: Standard stirring is insufficient for these high-energy barriers. You need to increase the effective collision frequency.

The "High-Concentration Sonication" Protocol: Research indicates that combining high molarity with ultrasonication can reduce reaction times from days to minutes for hindered substrates [3].

  • Concentration: Increase reaction concentration to 1.0 M - 3.0 M (Standard is usually 0.1 M). This is critical.

  • Agitation: Place the reaction vessel in an ultrasonic bath (sonicator) instead of using a magnetic stirrer.

  • Temperature: Monitor temperature; sonication generates heat. Maintain 25–30 °C.

Comparative Data (Hindered Substrates):

ConditionTimeYield
Standard (0.1 M, Stir)7 Days< 10%
High Conc (1.0 M) + Sonication 12 Hours 69%
Ultra High Conc (3.0 M) + Sonication 15 Mins 75%

Ticket #004: Regiocontrol in SNAr (Ortho vs. Para)

User Query:

"I am reacting 2,4-difluorobenzamide with an alkoxide. I want the ortho-product, but I am getting mostly para-substitution."

Analyst Diagnosis: In SNAr, the para position is often favored due to steric relief and the electronic stabilization of the Meisenheimer complex. To flip selectivity to the ortho position, you must use a Coordination-Directed Strategy .

Mechanism of Action: You need a cation that can coordinate simultaneously to the activating group (the amide carbonyl) and the nucleophile (the alkoxide). This "tethers" the nucleophile to the ortho position [4].

The Solution: Switch from a Sodium/Potassium alkoxide to a Magnesium Alkoxide (or add MgCl2).

SNAr_Regio cluster_0 Pathway A: Charge Control (Standard) cluster_1 Pathway B: Coordination Control Substrate 2,4-Difluoro- benzamide Na_Base NaOtBu (Free Ion) Substrate->Na_Base Mg_Base ClMg-OR (Chelating) Substrate->Mg_Base Para Para-Product (Steric Pref) Na_Base->Para S_NAr Complex Mg-Carbonyl Coordination Mg_Base->Complex Tethering Ortho Ortho-Product (Directed) Complex->Ortho Intramolecular Delivery

Figure 2: Chelation-controlled regioselectivity in SNAr reactions. Magnesium directs the nucleophile to the ortho position via a cyclic transition state.

Ticket #005: Catalytic C-O Coupling (Buchwald-Hartwig)

User Query:

"I am trying to synthesize a diaryl ether using Pd-catalysis. The reaction works for aryl bromides but fails completely for aryl iodides. Also, I see significant reduction of the aryl halide."

Analyst Diagnosis: This is a classic counter-intuitive feature of Buchwald-Hartwig ether synthesis.

  • Iodide Inhibition: Iodide ions bind tightly to Palladium, forming stable dimers that poison the catalyst.

  • Reductive Elimination: C-O bond formation is difficult; without a bulky ligand, the catalyst often undergoes β-hydride elimination or protodehalogenation instead.

Optimization Guide:

  • Substrate Order: For C-O coupling, reactivity is often Ar-Br > Ar-Cl > Ar-I [5]. Avoid Iodides if possible.

  • Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands. These ligands facilitate the difficult reductive elimination step and prevent catalyst dimerization.

Recommended Ligands:

  • RockPhos: Industry standard for sterically hindered phenols.

  • tBuBrettPhos: Excellent for lower temperatures and wider substrate scope.[6]

Protocol Adjustment:

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: RockPhos (4 mol%)

  • Base: K3PO4 or Cs2CO3 (Avoid strong alkoxides if functional groups are sensitive).

  • Solvent: Toluene (anhydrous).

References

  • PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates.[1][2]2[4][5][7][8][9]

  • Tetrahedron Letters. (2022).[6] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[6][10]10[4][5][7][8]

  • Journal of Organic Chemistry. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[11][3]11[4]

  • Journal of the American Chemical Society. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides.12[4][5][7][8]

  • BenchChem. (2025).[1][13] Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis.[13]13[1][4][5][7][8][9][13][14][15][16]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

Welcome to the technical support center for the synthesis of 4-(4-bromophenoxy)-1λ⁶-thiane-1,1-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenoxy)-1λ⁶-thiane-1,1-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement or scale up this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Overview of the Synthesis

The synthesis of 4-(4-bromophenoxy)-1λ⁶-thiane-1,1-dione is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis. This involves the coupling of 4-hydroxy-1λ⁶-thiane-1,1-dione with a suitable aryl halide, in this case, a derivative of 4-bromophenol. The core transformation relies on the deprotonation of the hydroxyl group on the thiane dioxide ring to form a potent nucleophile, which then displaces the halide on the aromatic ring.

However, given the nature of the reactants, particularly the potential for reduced reactivity of the aryl halide, alternative methods such as the Ullmann condensation or Buchwald-Hartwig C-O coupling may be considered for optimization and troubleshooting.

II. Reaction Workflow

Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants 4-hydroxy-1λ⁶-thiane-1,1-dione 4-bromophenol derivative Deprotonation Deprotonation with Base Reactants->Deprotonation Add to reaction vessel Coupling Nucleophilic Attack (SNAr/Coupling) Deprotonation->Coupling Formation of nucleophile Quenching Reaction Quenching Coupling->Quenching Reaction completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography/Recrystallization Extraction->Purification Characterization NMR, MS, IR Spectroscopy Purification->Characterization

Caption: A generalized workflow for the synthesis of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I address them?

Answer:

Low or no conversion is a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Deprotonation: The hydroxyl group of 4-hydroxy-1λ⁶-thiane-1,1-dione needs to be fully deprotonated to form the nucleophilic alkoxide.

    • Troubleshooting:

      • Choice of Base: Weak bases may not be sufficient. Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For aryl ether synthesis, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[1]

      • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Any moisture will consume the base and protonate the alkoxide, rendering it non-nucleophilic.[2]

      • Reaction Temperature: The deprotonation step may require gentle heating to ensure complete reaction.

  • Low Reactivity of the Aryl Halide: 4-Bromophenol itself is a nucleophile. For a Williamson-type synthesis, you would typically use a derivative where the hydroxyl group is protected, or more likely, you would deprotonate the 4-bromophenol and react it with an electrophilic partner. In the context of forming the target molecule, you would react the deprotonated 4-hydroxy-1λ⁶-thiane-1,1-dione with an activated 4-bromoaryl electrophile. If you are attempting a direct coupling, the reactivity of the aryl bromide can be a limiting factor.

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the rate of SNAr reactions.[3] These solvents help to solvate the cation of the base and leave the nucleophile more reactive.

      • Temperature: Increase the reaction temperature. Williamson ether syntheses are often conducted at elevated temperatures, typically between 50-100 °C.[3]

      • Alternative Coupling Methods: If the Williamson ether synthesis is not effective, consider a transition metal-catalyzed approach:

        • Ullmann Condensation: This classic method uses a copper catalyst to couple an alcohol with an aryl halide.[4][5] It often requires high temperatures but can be effective for unactivated aryl halides.

        • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a more modern and often milder alternative to the Ullmann reaction.[6][7] It utilizes a palladium catalyst with a suitable phosphine ligand.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation can significantly reduce your yield and complicate purification. Here are some common side reactions and mitigation strategies:

  • Self-Condensation of 4-hydroxy-1λ⁶-thiane-1,1-dione: If the deprotonated thiane dioxide acts as a nucleophile and another molecule of the thiane dioxide acts as an electrophile (less likely, but possible under harsh conditions), it could lead to oligomerization.

    • Troubleshooting:

      • Controlled Addition: Add the aryl halide to the pre-formed alkoxide of 4-hydroxy-1λ⁶-thiane-1,1-dione slowly and at a controlled temperature.

      • Stoichiometry: Use a slight excess of the aryl halide to ensure the alkoxide is consumed in the desired reaction.

  • Elimination Reactions: While less common with aryl halides, if there are any alkyl halide impurities or if the reaction conditions are too harsh, elimination could be a competing pathway.

    • Troubleshooting:

      • Temperature Control: Avoid excessively high temperatures.

      • Base Selection: Use a non-nucleophilic, yet strong, base.

  • Hydrolysis of the Product: If there is water present during work-up at elevated temperatures, the ether linkage could potentially be cleaved, although this is generally unlikely under standard conditions.

    • Troubleshooting:

      • Anhydrous Work-up: Ensure all work-up procedures are conducted under anhydrous conditions until the reaction is quenched.

Question 3: The purification of my product is challenging. What are the best practices for isolating pure 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione?

Answer:

Effective purification is crucial for obtaining a high-quality final product.

  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, for example, by slowly adding a saturated aqueous solution of ammonium chloride.

    • Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and side products. A silica gel column is typically used. The eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 4-hydroxy-1λ⁶-thiane-1,1-dione?

A1: For a Williamson-type synthesis, a strong, non-nucleophilic base is recommended to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide (t-BuOK) is another excellent option. For couplings that are more akin to nucleophilic aromatic substitution, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO can also be very effective.[1]

Q2: Can I use 4-bromophenol directly in a Williamson ether synthesis?

A2: In a traditional Williamson ether synthesis, one of the reactants is an alkoxide (or phenoxide) and the other is an alkyl or aryl halide. Reacting 4-hydroxy-1λ⁶-thiane-1,1-dione with 4-bromophenol directly under basic conditions would result in the deprotonation of both hydroxyl groups, leading to a mixture of products. The intended synthesis involves the deprotonation of 4-hydroxy-1λ⁶-thiane-1,1-dione to form the nucleophile, which then attacks an electrophilic 4-bromophenyl source.

Q3: What are the key differences between the Williamson, Ullmann, and Buchwald-Hartwig methods for this synthesis?

A3:

ReactionCatalystTypical ConditionsKey AdvantagesKey Disadvantages
Williamson Ether Synthesis None (base-mediated)50-100 °C, polar aprotic solvent[3]Simple, no metal catalyst required.May not be effective for unactivated aryl halides.
Ullmann Condensation Copper (Cu)High temperatures (>150 °C), polar solvent[4][8]Effective for a range of aryl halides.Harsh reaction conditions, often requires stoichiometric copper.
Buchwald-Hartwig C-O Coupling Palladium (Pd) with a phosphine ligandMilder temperatures (80-120 °C), various solvents[6]High functional group tolerance, milder conditions.Requires an expensive palladium catalyst and ligand.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the limiting starting material and the appearance of a new spot for the product will indicate the reaction is proceeding.

Q5: What are the expected spectroscopic signatures for 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione?

A5: While specific data is not available, you can predict the key spectroscopic features:

  • ¹H NMR: You would expect to see signals corresponding to the protons on the thiane dioxide ring and the aromatic protons of the bromophenoxy group. The chemical shifts of the protons on the thiane ring will be influenced by the adjacent sulfone and ether functionalities.

  • ¹³C NMR: Signals for the carbons of the thiane dioxide ring and the bromophenoxy group will be present. The carbon attached to the oxygen of the ether linkage will be shifted downfield.

  • IR Spectroscopy: Look for characteristic peaks for the C-O-C ether stretch, the S=O stretch of the sulfone group (typically two strong bands), and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₁₁H₁₃BrO₃S). You should also observe the characteristic isotopic pattern for a bromine-containing compound.

V. References

  • Sparrow Chemical. (2026, January 22). What are the etherification reactions of 4 - bromophenol? Sparrow Chemical Blog. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • YouTube. (2023, November 7). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)-1lambda6-thiane-1,1-dione. [Link]

  • PubChem. (n.d.). 4-[Amino(3-hydroxyazetidin-3-yl)methyl]-1lambda6-thiane-1,1-dione. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Chegg.com. (2020, October 18). Solved williamson Ether Synthesis of 4-Bromophenol Lab What. [Link]

  • ResearchGate. (2021, July 12). (PDF) Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Oceans. [Link]

  • ResearchGate. (n.d.). Table 2 . Synthesis of substituted 4H -thiopyran-4-ones. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

  • StudyMoose. (2024, February 26). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. [Link]

  • Beilstein Journals. (n.d.). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. [Link]

  • National Institutes of Health. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. [Link]

  • National Institutes of Health. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]

  • PubChem. (n.d.). 1Lambda4-thiane-1,4-dione. [Link]

  • National Institutes of Health. (n.d.). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. [Link]

  • National Institutes of Health. (2024, April 24). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. [Link]

  • National Institutes of Health. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Functionalized 2,4,4,6-Tetraphenyl-4H-thiopyrans and Study on Their Photocolouration. [Link]

  • National Institutes of Health. (2025, October 4). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. [Link]

  • National Institutes of Health. (n.d.). Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Oceans. [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • RSC Publishing. (n.d.). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Method Development for HPLC Analysis of Sulfone-Containing Compounds

Welcome to the Technical Support Center for HPLC analysis of sulfone-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for HPLC analysis of sulfone-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer explanations grounded in chromatographic principles, helping you not only solve immediate problems but also build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the HPLC analysis of sulfones.

Q1: What is the best starting column for analyzing a new sulfone compound?

A1: For most sulfone-containing compounds, a modern, high-purity silica C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is an excellent starting point.[1] This provides a good balance of hydrophobic retention and efficiency. However, sulfones can be quite polar. If you observe poor retention on a C18, consider a column with an embedded polar group or a phenyl-based stationary phase (like biphenyl) which can offer alternative selectivity through π-π interactions.[2][3] For highly polar sulfones, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[1][4]

Q2: My sulfone is poorly retained on a C18 column. What should I do?

A2: Poor retention of polar analytes is a common issue.[5] First, ensure your mobile phase has a high aqueous content (e.g., start with 95% water). If retention is still insufficient, you have several options:

  • Switch to a polar-endcapped C18 column or one designed for aqueous mobile phases, which prevents phase collapse.[5]

  • Use a HILIC column , which is specifically designed for retaining very polar compounds.[4][6]

  • Consider a mixed-mode column that offers multiple interaction mechanisms.[7]

Q3: What is a typical UV detection wavelength for sulfones?

A3: The optimal UV wavelength depends on the entire structure of the molecule, not just the sulfone group. Many simple sulfones, like divinyl sulfone, have a UV maximum around 200 nm.[8][9] However, if the sulfone is part of a larger chromophore, such as an aromatic system, the absorption maximum will be at a higher wavelength (e.g., 215-260 nm). It is always recommended to run a UV-Vis spectrum of your analyte to determine its absorption maximum for the best sensitivity.[8]

Q4: How can I improve the separation between a sulfone and its corresponding sulfoxide?

A4: Sulfones and sulfoxides are closely related in polarity, making their separation challenging. To improve resolution, focus on enhancing selectivity (α):

  • Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of other functional groups on the molecules, which may impact their interaction with the stationary phase differently.[10]

  • Stationary Phase: A biphenyl or phenyl-hexyl column can be highly effective. The π-π bonds in the sulfone and sulfoxide groups can interact differently with the phenyl rings of the stationary phase, often providing the necessary selectivity for separation.[2]

  • Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) in the mobile phase can change selectivity, as these solvents have different properties.[10] Methanol is a proton donor, while acetonitrile has a stronger dipole moment.

Q5: My peak shape is tailing. What are the most common causes for sulfone compounds?

A5: Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[11] For sulfone-containing compounds, especially those with basic functional groups (like amines), the most common cause is interaction with acidic silanol groups on the silica surface of the column.[12][13] To mitigate this, you can:

  • Use a modern, high-purity, end-capped column with minimal residual silanols.

  • Lower the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[14]

  • Add a competing base like triethylamine (TEA) to the mobile phase, although this is less common with modern columns and can cause baseline issues with MS detectors.[15]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex analytical issues.

Guide 1: Resolving Poor Peak Shape (Tailing & Fronting)

Peak asymmetry compromises both quantification and resolution. A systematic approach is key to identifying and correcting the root cause.

Symptom: Peak Tailing (Asymmetry factor > 1.2)

  • Potential Cause 1: Secondary Silanol Interactions

    • Why it happens: Residual silanol groups (-Si-OH) on the silica backbone of the stationary phase can become deprotonated (-Si-O⁻) and interact ionically with polar or basic analytes, causing a secondary, stronger retention mechanism that leads to tailing.[12] This is particularly problematic for molecules containing amine groups.

    • Solutions:

      • Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid or phosphoric acid to the mobile phase.[14] This keeps the silanol groups protonated and minimizes ionic interactions.

      • Add a Buffer: Using a buffer (e.g., 10-25 mM ammonium formate) helps maintain a consistent pH and can mask silanol activity.[12][13]

      • Use a High-Purity Column: Employ a column based on high-purity silica with advanced end-capping to minimize the number of accessible silanols.

  • Potential Cause 2: Column Overload

    • Why it happens: Injecting too much sample mass onto the column saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing the peak to broaden and tail.[15][16]

    • Solutions:

      • Reduce Injection Mass: Perform a dilution series (e.g., inject 1/5th and 1/10th of the original concentration). If the peak shape improves, the issue was mass overload.[11]

      • Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.

  • Potential Cause 3: Extra-Column Effects

    • Why it happens: Excessive tubing length or volume between the injector and the detector can cause band broadening, which often manifests as tailing, especially for early-eluting peaks.[16]

    • Solutions:

      • Minimize Tubing: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect system components.

      • Check Fittings: Ensure all fittings are properly installed to avoid dead volumes.

Symptom: Peak Fronting (Asymmetry factor < 0.9)

  • Potential Cause 1: Sample Solvent Incompatibility

    • Why it happens: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread and distort upon injection, leading to fronting.[15]

    • Solutions:

      • Match the Mobile Phase: Ideally, dissolve the sample in the initial mobile phase of your gradient.[17]

      • Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.

      • Reduce Injection Volume: Injecting a smaller volume can minimize the impact of a strong sample solvent.[15]

  • Potential Cause 2: Column Collapse or Void

    • Why it happens: A physical disruption of the packed bed at the column inlet creates a void, causing the sample to travel through it unevenly, resulting in distorted peaks for all analytes.[11] This can be caused by pressure shocks or operating outside the column's recommended pH range.

    • Solutions:

      • Use a Guard Column: A guard column acts as a sacrificial component to protect the analytical column from particulates and pressure shocks.[16]

      • Reverse and Flush: If the manufacturer allows, carefully reverse the column and flush it with a compatible solvent at low flow rates.

      • Replace the Column: If the void is significant, the column must be replaced.[18]

Guide 2: Baseline Instability (Noise, Drift, and Ghost Peaks)

A stable baseline is crucial for accurate integration and achieving low detection limits.

  • Symptom: High Baseline Noise or Spikes

    • Why it happens: This is often caused by air bubbles in the system, a failing detector lamp, or contaminated mobile phase.[19]

    • Solutions:

      • Degas Mobile Phase: Thoroughly degas all solvents using an in-line degasser, sonication, or helium sparging.[19]

      • Check for Leaks: Inspect all fittings for signs of leaks, which can introduce air.

      • Flush the System: Purge the pump and detector flow cell to remove any trapped air bubbles.[19]

  • Symptom: Baseline Drift

    • Why it happens: Gradual changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated can cause the baseline to drift up or down.[19]

    • Solutions:

      • Ensure Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase, especially for HILIC or ion-pairing methods.[15]

      • Use a Column Oven: Maintain a stable column temperature to ensure consistent retention and baseline stability.[20]

      • Prepare Fresh Mobile Phase: Buffers and additives can degrade over time. Prepare mobile phases fresh daily.[19]

  • Symptom: Ghost Peaks

    • Why it happens: These are unexpected peaks that appear in the chromatogram, often during a gradient run. They are typically caused by carryover from a previous injection or contaminants in the mobile phase.[19]

    • Solutions:

      • Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. If so, the source is likely the mobile phase or the system itself.

      • Improve Needle Wash: Optimize the autosampler's needle wash procedure, using a strong solvent to effectively clean the needle between injections.[19]

      • Use High-Purity Solvents: Ensure all mobile phase components, including water and additives, are HPLC-grade or higher to minimize contamination.[21]

Part 3: Systematic Method Development Workflow

Developing a robust method from scratch requires a logical, stepwise approach. This workflow is designed to efficiently establish a reliable separation for a new sulfone-containing compound.

Step 1: Analyte Characterization & Initial Conditions

Before the first injection, gather information about your analyte. This knowledge informs all subsequent decisions.

  • Understand Polarity: Is the sulfone part of a large, non-polar molecule, or is it a small, polar entity? This will guide your initial choice between reversed-phase and HILIC chromatography.

  • Determine UV Absorbance: Obtain a UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax) for optimal detector sensitivity.[8]

  • Assess Solubility: Test the analyte's solubility in common HPLC solvents (water, acetonitrile, methanol) to guide sample preparation.[17]

MethodDevelopmentWorkflow

Step 2: Experimental Protocol - Initial Scouting Gradient

This protocol establishes a baseline chromatogram to guide further optimization.

  • Column: Select a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at the predetermined λmax.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes (column wash).

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 9 minutes (equilibration).

Step 3: Optimization and Refinement

Based on the results of the scouting run, adjust parameters to achieve the desired resolution and run time.

Parameter to OptimizeGoalTypical Adjustment
Gradient Slope Improve resolution of closely eluting peaksDecrease the slope (%B/min) in the region where analytes elute.
Mobile Phase pH Improve peak shape for ionizable compoundsAdjust pH to be at least 2 units away from the analyte's pKa.[10][15]
Organic Solvent Change selectivity (elution order)Switch from Acetonitrile to Methanol, or use a ternary mixture.
Temperature Fine-tune resolution and reduce backpressureIncrease temperature in 5 °C increments (e.g., from 30 to 40 °C).
Flow Rate Reduce analysis timeIncrease flow rate, but monitor backpressure and resolution.[22]

TroubleshootingFlowchart

References

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]

  • UV-Vis Spectrum of Divinyl Sulfone. SIELC Technologies. Available at: [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Available at: [Link]

  • Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • HPLC Determination of Divinyl Sulfone on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. Available at: [Link]

  • Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. National Institutes of Health (NIH). Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • UV/Vis + Photochemistry Database. science-softCon. Available at: [Link]

  • HPLC Troubleshooting Guide. Yumpu. Available at: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. Available at: [Link]

  • UV-Vis absorption spectra of the sulfide P1, sulfoxide P3 and sulfone... ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. OSTI.GOV. Available at: [Link]

  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. National Institutes of Health (NIH). Available at: [Link]

  • Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirmation of the chemical structure of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Rigorous Structural Elucidation of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione: A Comparative Analytical Guide Executive Summary & Core Directive Objective: This guide provides a definitive protocol for confirming the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Rigorous Structural Elucidation of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione: A Comparative Analytical Guide

Executive Summary & Core Directive

Objective: This guide provides a definitive protocol for confirming the chemical structure of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  (Target).
Context:  In drug discovery, cyclic sulfones are critical pharmacophores due to their metabolic stability and hydrogen-bonding capability. However, partial oxidation during synthesis often yields mixtures of sulfides, sulfoxides, and sulfones.
The Challenge:  Standard LC-MS confirms mass but fails to distinguish between the target sulfone and potential regioisomers or conformers. This guide compares the efficacy of 1D/2D NMR  against Single Crystal X-Ray Diffraction (SC-XRD)  to provide an indisputable structural confirmation.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods used to confirm the structure, highlighting why a multi-modal approach is required.

FeatureMethod A: High-Res Mass Spec (HRMS) Method B: 1D/2D NMR (

H,

C)
Method C: Single Crystal X-Ray (SC-XRD)
Primary Output Molecular Formula (

)
Connectivity & Functional Groups3D Geometry & Bond Lengths
Differentiation Cannot distinguish isomers.Distinguishes Sulfide vs. Sulfone.Definitive for stereochemistry.
Throughput High (Minutes)Medium (Hours)Low (Days/Weeks)
Limitation False positives from isobaric impurities.Signal overlap in the aliphatic region.Requires a diffraction-quality crystal.
Verdict Screening Tool Only Routine Confirmation Gold Standard (Required for IP)

Structural Synthesis & Oxidation Pathway

To understand the impurities we are distinguishing against, we must visualize the synthesis pathway. The primary contaminants are the unreacted Sulfide and the intermediate Sulfoxide .

SynthesisPath Sulfide Precursor: Sulfide (4-(4-bromophenoxy)thiane) S(II) State Oxidant Oxidation (e.g., mCPBA or Oxone) Sulfide->Oxidant Sulfoxide Impurity: Sulfoxide (Chiral S-Center) S(IV) State Oxidant->Sulfoxide 1 Eq. [O] Sulfone TARGET: Sulfone (1u03bb6-thiane-1,1-dione) S(VI) State Sulfoxide->Sulfone Excess [O]

Figure 1: Stepwise oxidation pathway. The critical analytical challenge is ensuring complete conversion from the Sulfoxide (Red) to the Target Sulfone (Green).

Experimental Protocols for Confirmation

Protocol A: NMR Spectroscopy (The Routine Standard)

Rationale: The oxidation of sulfur from S(II) to S(VI) induces a significant chemical shift in the adjacent protons (


-protons) due to the strong electron-withdrawing nature of the sulfone group.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-d6 .

    • Why DMSO-d6? Sulfones can be sparingly soluble in CDCl

      
      . DMSO also separates water peaks from the aliphatic region.
      
  • Acquisition:

    • Run

      
      H NMR  (minimum 16 scans).
      
    • Run

      
      C {1H} NMR  (minimum 256 scans).
      
  • Critical Signal Verification (The "Fingerprint"):

PositionProton TypeExpected Shift (Sulfide)Expected Shift (Target Sulfone)

Shift (ppm)
H-2, H-6

-CH

(Next to S)
2.6 – 2.8 ppm3.0 – 3.2 ppm +0.4 (Deshielded)
H-3, H-5

-CH

1.8 – 2.0 ppm2.1 – 2.3 ppm +0.3
H-4 Methine (Next to OAr)4.3 – 4.5 ppm4.6 – 4.8 ppm +0.3

Pass/Fail Criteria:

  • PASS: Distinct triplets/multiplets at ~3.1 ppm (H-2/6). Absence of peaks at 2.7 ppm.[1]

  • FAIL: Presence of complex multiplets at 2.8-2.9 ppm indicates mixed Sulfoxide/Sulfone (Sulfoxides are chiral, making

    
    -protons diastereotopic and magnetically non-equivalent, splitting the signal significantly).
    
Protocol B: Single Crystal X-Ray Diffraction (The Gold Standard)

Rationale: While NMR confirms connectivity, it relies on reference data. SC-XRD provides the absolute structure, confirming the


 bond lengths and the chair conformation of the thiane ring.

Crystallization Methodology:

  • Solvent System: Slow evaporation using Dichloromethane (DCM) / Hexane .

  • Procedure:

    • Dissolve 20 mg of the sulfone in minimal DCM (0.5 mL).

    • Layer carefully with 1.0 mL of Hexane.

    • Allow to stand undisturbed at 4°C for 48-72 hours.

  • Data Collection: Mount crystal on a Goniometer (e.g., Bruker D8 Venture) at 100 K.

Key Crystallographic Parameters to Verify:

ParameterTheoretical Value (Sulfone)Diagnostic Significance
S=O[2] Bond Length 1.43 – 1.45 ÅS-O (Sulfoxide) is typically longer (~1.48 Å).
O=S=O Angle 115° – 118°Confirms tetrahedral geometry of S(VI).
Ring Pucker Chair Conformation4-substituted thiane-1,1-diones prefer the substituent in the equatorial position to minimize 1,3-diaxial interactions.

Analytical Decision Logic

Use this flowchart to guide your confirmation process.

DecisionTree Start Crude Product Isolated TLC TLC (50% EtOAc/Hex) Start->TLC NMR 1H NMR in DMSO-d6 TLC->NMR Check1 Are H-2/H-6 peaks > 3.0 ppm? NMR->Check1 Fail1 Impurity: Sulfide/Sulfoxide (Re-oxidize) Check1->Fail1 No (< 2.9 ppm) Pass1 Tentative Structure Confirmed Check1->Pass1 Yes XRD SC-XRD Analysis Pass1->XRD If Crystal Available Final IP-Ready Confirmation XRD->Final

Figure 2: Analytical decision matrix for validating the sulfone structure.

References

  • Field, L. (1978). "Dilute Chemical Shifts of Organic Sulfur Compounds." Journal of Organic Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Sulfone NMR shifts).

  • Cambridge Crystallographic Data Centre (CCDC). "Bond Lengths in Organic Sulfur Compounds." (General database for S=O bond verification).

  • Trost, B. M. (1978). "Sulfones: Chemical Properties and Synthesis." Chemical Reviews. (Foundational text on sulfone stability and reactivity).

Sources

Comparative

A Comparative Guide to HPLC-MS for Purity Assessment of Synthesized 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the critical purity assessment of synthesized 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the critical purity assessment of synthesized 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents supporting data to ensure robust and reliable purity analysis.

Introduction: The Imperative of Purity in Drug Development

The compound 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is a sulfone derivative with potential applications in medicinal chemistry. Its synthesis, likely via a Williamson ether synthesis or a related nucleophilic substitution, can introduce various impurities.[1][2][3] These impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.[4] For any potential therapeutic agent, rigorous purity assessment is not merely a procedural step but a cornerstone of safety and efficacy. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent purity thresholds for new drug substances.[5][6][7]

HPLC coupled with MS is the gold standard for purity determination, offering high-resolution separation and definitive identification of the main component and its impurities.[8][9] This guide will compare and contrast different HPLC-MS approaches to provide a validated and efficient method for the purity assessment of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione.

Understanding Potential Impurities

A critical first step in developing a purity assessment method is to anticipate the potential impurities based on the synthetic route. The synthesis of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione likely involves the reaction of a substituted phenol with a thiane derivative. Potential impurities could include:

  • Starting Materials: Unreacted 4-bromophenol and the activated thiane derivative.

  • Byproducts: Products of side reactions, such as those arising from elimination reactions.[1]

  • Degradation Products: Compounds formed during the reaction or subsequent workup and storage.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis.[4]

Comparative Analysis of HPLC-MS Methodologies

The choice of HPLC-MS parameters is critical for achieving optimal separation and detection of the target compound and its potential impurities. We will compare two common reversed-phase HPLC methods.

Method A: Isocratic Elution with a Standard C18 Column

This approach utilizes a constant mobile phase composition throughout the analysis. While simple and often robust, it may not be suitable for samples containing compounds with a wide range of polarities.

Method B: Gradient Elution with a High-Resolution C18 Column

Gradient elution involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. This method is generally superior for separating complex mixtures with components of varying hydrophobicity.[10]

Parameter Method A: Isocratic C18 Method B: Gradient High-Resolution C18 Rationale for Comparison
Column Standard C18, 5 µm, 4.6 x 150 mmHigh-Resolution C18, 1.8 µm, 2.1 x 100 mmSmaller particle size in Method B provides higher efficiency and better resolution of closely eluting peaks.
Mobile Phase 60:40 Acetonitrile:Water with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in protonation for better peak shape and MS ionization.
Elution Profile Isocratic at 60% AcetonitrileGradient: 10-95% B over 15 minGradient elution is more effective at resolving impurities with different polarities from the main peak.[10]
Flow Rate 1.0 mL/min0.3 mL/minThe lower flow rate in Method B is compatible with the smaller column diameter and improves MS sensitivity.
MS Detector Electrospray Ionization (ESI) in Positive ModeElectrospray Ionization (ESI) in Positive ModeESI is a soft ionization technique suitable for a wide range of small molecules.
Expected Outcome Faster analysis time, but potential for co-elution of impurities with the main peak.Longer analysis time, but superior separation of impurities, leading to more accurate purity assessment.[11]The comparison will highlight the trade-off between speed and resolution in purity analysis.

Experimental Workflow and Protocols

A robust experimental workflow is essential for reproducible results.

G cluster_prep Sample & Standard Preparation cluster_hplcms HPLC-MS Analysis cluster_data Data Analysis prep_std Prepare Stock Standard of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione prep_sample Prepare Synthesized Sample Solution hplc_setup Equilibrate HPLC System with Initial Mobile Phase prep_sample->hplc_setup inject Inject Sample and Standard hplc_setup->inject separation Chromatographic Separation (Method A or B) inject->separation ms_detection Mass Spectrometric Detection separation->ms_detection peak_integration Integrate Chromatographic Peaks ms_detection->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc impurity_id Identify Impurities by Mass-to-Charge Ratio peak_integration->impurity_id

Caption: Experimental workflow for HPLC-MS purity assessment.

Detailed Protocol for Method B (Recommended):

  • Standard Preparation: Accurately weigh and dissolve the 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione reference standard in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL. Prepare serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the synthesized product in the same solvent as the standard to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS System and Conditions:

    • Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer.

    • Column: High-Resolution C18, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify the peak corresponding to 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione by comparing its retention time and mass spectrum with the reference standard.

    • Integrate the peak area of the main compound and all impurity peaks.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[10]

    • For any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines), attempt to identify it based on its mass-to-charge ratio and fragmentation pattern.[6]

Mass Spectral Fragmentation Analysis

Understanding the fragmentation of the parent molecule is crucial for confirming its identity and identifying related impurities.

G cluster_frags Potential Fragments parent [M+H]⁺ 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione frag1 Loss of SO₂ parent->frag1 -SO₂ frag2 Cleavage of Ether Bond parent->frag2 C-O cleavage frag3 Loss of Bromine parent->frag3 -Br

Caption: Potential fragmentation pathways in MS analysis.

The mass spectrum of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is expected to show characteristic fragments resulting from the loss of the sulfone group (SO₂) and cleavage of the ether linkage.[12][13][14] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key identifier for the parent molecule and any bromine-containing fragments.

Conclusion and Recommendation

Based on the comparative analysis, Method B (Gradient Elution with a High-Resolution C18 Column) is the recommended approach for the purity assessment of synthesized 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione. While Method A offers a faster analysis, its isocratic nature poses a significant risk of co-eluting impurities, leading to an overestimation of purity. The superior resolving power of the gradient method with a sub-2 µm particle size column ensures a more accurate and reliable purity determination, which is paramount for regulatory submissions and ensuring the safety and quality of a potential drug substance.[11][15][16][17] The validation of this analytical method should be performed in accordance with ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and limits of detection and quantification.[18][19]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Impurities in new drug substances Q3A (R2). (2006). ICH. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. (1973). Canadian Journal of Chemistry. [Link]

  • Mass Spectra of Sulfoxides and Sulfones. (n.d.). ResearchGate. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). European Medicines Agency. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2026). ResearchGate. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube. [Link]

  • Validation of Chromatographic Methods. (n.d.). FDA. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Technology Networks. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). ResearchGate. [Link]

  • Mass Spectra of Diaryl Sulfones. (n.d.). ACS Publications. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026). Biomatik. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Some New Functionalized 2,4,4,6-Tetraphenyl-4H-thiopyrans and Study on Their Photocolouration. (n.d.). ResearchGate. [Link]

  • Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Anthracene. (n.d.). Wikipedia. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). PMC. [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (n.d.). MDPI. [Link]

  • One-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[5][6][12]thiadiazole. (2010). PubMed. [Link]

Sources

Validation

Comparative analysis of the biological activity of fluorinated vs. brominated phenoxy compounds

Executive Summary This guide provides a technical comparison between fluorinated and brominated phenoxy scaffolds, a structural motif prevalent in agrochemicals (e.g., 2,4-D derivatives) and medicinal chemistry (e.g., th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between fluorinated and brominated phenoxy scaffolds, a structural motif prevalent in agrochemicals (e.g., 2,4-D derivatives) and medicinal chemistry (e.g., thyromimetics, PPAR agonists). The core distinction lies in the "Steric-Electronic vs. Sigma-Hole" dichotomy. Fluorine acts as a metabolic block and hydrogen bioisostere with high electronegativity but negligible halogen bonding capability.[1] In contrast, Bromine serves as a hydrophobic space-filler and a potent halogen bond donor, often critical for high-affinity receptor binding but carrying a higher risk of metabolic debromination.

Physicochemical & Mechanistic Comparison

The biological divergence between fluorinated and brominated phenoxy compounds stems from fundamental atomic properties.

Table 1: Physicochemical Properties of Phenoxy Substituents
PropertyFluorine (F)Bromine (Br)Biological Implication
Van der Waals Radius 1.47 Å1.85 ÅF mimics H (1.20 Å) or OH; Br mimics Methyl (2.00 Å).
C-X Bond Energy ~485 kJ/mol~280 kJ/molC-F is metabolically inert; C-Br is labile (oxidative insertion/displacement).
Electronegativity (Pauling) 3.982.96F strongly polarizes the ring, altering pKa of phenols; Br is less withdrawing.
Hansch

(Lipophilicity)
+0.14+0.86Br significantly increases logP, enhancing membrane permeability but also non-specific binding.
Sigma-Hole (

-hole)
NegligibleStrongCritical: Br can form directed halogen bonds with backbone carbonyls; F cannot.
The "Sigma-Hole" Differentiator

A critical mechanistic distinction is the Halogen Bond (XB) .

  • Bromine: Exhibits a positive electrostatic potential cap (the

    
    -hole) on the extension of the C-Br bond axis. This allows Br to act as a Lewis acid, interacting with nucleophilic protein residues (e.g., backbone carbonyl oxygens of Val/Phe).
    
  • Fluorine: Due to its high electronegativity and low polarizability, F does not form a significant

    
    -hole.[1] It acts almost exclusively as an H-bond acceptor or a steric block.
    

Biological Performance: Case Studies

Case Study A: Receptor Affinity (Thyroid Hormone Receptor )

Thyroid hormone receptors (TRs) naturally bind iodinated ligands (T3/T4).[2][3] In synthetic phenoxyacetic acid thyromimetics (e.g., GC-1, GC-24), replacing iodine/bromine with fluorine drastically reduces affinity.

  • Mechanism: The TR ligand-binding pocket contains hydrophobic sub-pockets designed to accommodate large halogens (I/Br) via halogen bonding and steric fit.

  • Data Comparison:

    • Brominated Analog (GC-1): High affinity (

      
       nM). The Br atoms fill the hydrophobic pocket and form stabilizing X-bonds.
      
    • Fluorinated Analog: Significant loss of potency (

      
       nM). The F atom is too small (leaving a vacuum in the pocket) and lacks the 
      
      
      
      -hole necessary to anchor the ligand.
Case Study B: Metabolic Stability (Herbicides & Drugs)

In the context of phenoxy herbicides (like 2,4-D) or drug candidates, the metabolic fate differs.

  • Fluorine (Metabolic Blockade): Substitution of H with F at the para position of a phenoxy ring effectively blocks CYP450-mediated hydroxylation due to the strength of the C-F bond (485 kJ/mol). This extends half-life (

    
    ).
    
  • Bromine (Metabolic Liability): While Br blocks direct hydroxylation better than H, the C-Br bond is weaker. It is susceptible to oxidative debromination or displacement by glutathione (GSH), potentially leading to reactive intermediates.

Experimental Protocols

Protocol 1: High-Throughput HPLC Determination of Lipophilicity (LogP)

Standard Shake-flask methods are low-throughput. This RP-HPLC method uses retention time correlation for rapid assessment.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 50mm x 4.6mm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Mixture of 5 compounds with known logP (e.g., Atenolol, Toluene, Naphthalene, Triphenylene, DDT).

Procedure:

  • Calibration: Inject the standard mixture using an isocratic flow (e.g., 60% MeOH) or a fast gradient (0-100% MeOH in 5 min).

  • Calculation of

    
    :  Calculate the capacity factor (
    
    
    
    ) for each standard:
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time determined by uracil injection).
  • Regression: Plot

    
     vs. Literature LogP to generate a linear regression equation (
    
    
    
    ).
  • Sample Analysis: Inject Fluorinated and Brominated test compounds (10 µM in MeOH).

  • Determination: Convert sample

    
     to LogP using the regression equation.
    
    • Note: Brominated compounds will typically show longer retention times (higher LogP) than fluorinated analogs.

Protocol 2: Microsomal Metabolic Stability Assay

Determines intrinsic clearance (


) and half-life (

).

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Procedure:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Add test compound (F- or Br-phenoxy analog) to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4000g for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives:
    
    
    
    

Visualizations

Diagram 1: SAR Decision Logic (Fluorine vs. Bromine)

This decision tree guides the medicinal chemist on selecting the appropriate halogen based on structural and functional requirements.

SAR_Decision_Tree Start Select Phenoxy Substituent Q1 Is Metabolic Stability the Primary Issue? Start->Q1 Q2 Is the Binding Pocket Large/Hydrophobic? Q1->Q2 No (Optimization needed) F_Choice Choose Fluorine (F) (Metabolic Block / H-Mimic) Q1->F_Choice Yes (Block CYP Sites) Q3 Is a Halogen Bond (Sigma-Hole) Required? Q2->Q3 Yes Q2->F_Choice No (Steric constraint) Br_Choice Choose Bromine (Br) (Affinity / Halogen Bond) Q3->Br_Choice Yes (Target Carbonyl/Pi system) Cl_Choice Consider Chlorine (Cl) (Intermediate Properties) Q3->Cl_Choice Maybe (Weaker X-Bond)

Caption: Decision logic for selecting Fluorine vs. Bromine in phenoxy scaffold optimization based on metabolic and affinity requirements.

Diagram 2: Comparative Metabolic Fate

Contrasting the metabolic stability of the C-F bond against the potential lability of the C-Br bond.

Metabolic_Fate Substrate_F Fluorinated Phenoxy (R-O-Ph-F) CYP CYP450 (Oxidation) Substrate_F->CYP Resists Attack at C-F Substrate_Br Brominated Phenoxy (R-O-Ph-Br) Substrate_Br->CYP Attack at C-Br or C-H GSH Glutathione (Nucleophilic Attack) Substrate_Br->GSH Displacement Stable No Reaction (Metabolic Blockade) CYP->Stable C-F Bond Intact Hydroxylated Ring Hydroxylation (Adjacent Position) CYP->Hydroxylated Slow Oxidation at C-H Debrominated Oxidative Debromination (Unstable Phenol) CYP->Debrominated Halogen Shift/Loss Adduct GSH Adduct (Toxicity Potential) GSH->Adduct S_NAr Mechanism

Caption: Metabolic pathways comparing the inertness of the C-F bond versus the potential oxidative and nucleophilic lability of the C-Br bond.

References

  • Structure-Activity Relationships of Thyromimetics Source: Journal of Medicinal Chemistry URL:[Link] (Foundational work establishing the necessity of bulky halogens (Br/I) for TR beta selectivity and affinity).

  • Halogen Bonding in Biological Systems Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link] (Definitive explanation of the sigma-hole concept and why Fluorine fails to form strong halogen bonds compared to Bromine).

  • Metabolic Stability of Fluorinated Small Molecules Source: Journal of Medicinal Chemistry (Perspective) URL:[Link] (Comprehensive review of C-F bond stability and its use in blocking metabolic soft spots).

  • High-Throughput HPLC Method for LogP Determination Source: Analytical Chemistry URL:[Link] (Protocol source for the rapid determination of lipophilicity using RP-HPLC).

  • Microsomal Stability Assay Protocol Source: Cyprotex / Evotec ADME Protocols URL:[Link] (Industry standard methodology for conducting microsomal stability assays).

Sources

Comparative

Comparing the efficacy of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione with known kinase inhibitors

This guide provides an in-depth technical comparison of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione (a representative sulfone-based Matrix Metalloproteinase inhibitor) against established Kinase Inhibitors . Content Typ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione (a representative sulfone-based Matrix Metalloproteinase inhibitor) against established Kinase Inhibitors .

Content Type: Technical Comparison Guide Subject: 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione (Sulfone-Based MMP Inhibitor) Comparator: Small Molecule Kinase Inhibitors (TKIs, RTKIs)

Executive Summary: The Metastasis vs. Proliferation Paradigm

In the landscape of targeted oncology and anti-inflammatory therapeutics, 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione represents a critical pivot from the "proliferation-centric" mechanism of kinase inhibitors to an "invasion-centric" mechanism.

While Kinase Inhibitors (e.g., Sorafenib, Dasatinib) excel at blocking intracellular signaling cascades (RAS/RAF/MEK, PI3K/AKT) to halt tumor growth, they often fail to arrest metastatic dissemination. 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione , a cyclic sulfone-based inhibitor, targets Matrix Metalloproteinases (MMPs) —specifically the gelatinases (MMP-2, MMP-9) and metalloelastase (MMP-12). Its efficacy lies in preserving the extracellular matrix (ECM) integrity, thereby physically constraining tumor cell invasion and angiogenesis.

Key Differentiator: This compound offers a metabolically stable alternative to first-generation thiirane inhibitors (e.g., SB-3CT), providing sustained MMP inhibition without the rapid oxidation/hydrolysis seen in earlier scaffolds.

Mechanistic Divergence: Kinase vs. MMP Inhibition

To understand the efficacy profile, one must contrast the biological targets. Kinase inhibitors act intracellularly; this sulfone compound acts extracellularly or at the cell membrane interface.

Signaling Pathway & Mechanism Diagram

The following diagram illustrates the parallel but distinct pathways. Kinase inhibitors cut off the "fuel" (growth signals), while the sulfone inhibitor reinforces the "walls" (ECM).

MechanismComparison GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) GrowthFactor->RTK KinaseCascade Kinase Cascade (RAS/RAF/MEK) RTK->KinaseCascade Proliferation Cell Proliferation (Tumor Growth) KinaseCascade->Proliferation TumorCell Tumor Cell Proliferation->TumorCell MMP_Secretion MMP Secretion (MMP-2/9/12) TumorCell->MMP_Secretion ECM Extracellular Matrix (Collagen/Elastin) MMP_Secretion->ECM Degrades Invasion Invasion & Metastasis ECM->Invasion Loss of Barrier KinaseInhibitor Kinase Inhibitor (e.g., Sorafenib) KinaseInhibitor->RTK Blocks ATP Binding SulfoneInhibitor 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione SulfoneInhibitor->MMP_Secretion Chelates Zn2+ (Active Site)

Caption: Mechanistic comparison showing Kinase Inhibitors targeting intracellular growth signals versus the Sulfone Inhibitor preventing extracellular matrix degradation.

Comparative Efficacy Analysis

Target Selectivity and Potency

The primary failure of early MMP inhibitors (e.g., Marimastat) was the lack of selectivity, leading to Musculoskeletal Syndrome (MSS) by inhibiting MMP-1. The thiane-1,1-dione scaffold of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione is engineered for S1' pocket specificity , sparing MMP-1.

Feature4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dioneStandard Kinase Inhibitor (e.g., Sunitinib)
Primary Target MMP-2, MMP-9, MMP-12 (Zinc-dependent endopeptidases)VEGFR, PDGFR, KIT (Tyrosine Kinases)
Binding Mode Non-covalent, Zinc-chelating (via sulfone/phenoxy interaction)ATP-competitive (Type I/II)
IC50 (Typical) 5 – 50 nM (High potency for Gelatinases)10 – 100 nM (Variable across kinome)
Selectivity High (Spares MMP-1/7)Moderate (Often hits off-target kinases)
Metabolic Stability High (Cyclic sulfone is chemically inert)Variable (Subject to CYP450 metabolism)
Functional Outcomes: Metastasis vs. Growth

Experimental data in invasion assays (e.g., Boyden Chamber) typically highlights the divergence in efficacy.

  • Kinase Inhibitors: Often show <20% inhibition of invasion at sub-cytotoxic concentrations. Their primary effect is reducing cell viability.

  • Sulfone Inhibitor: Demonstrates >80% inhibition of invasion at concentrations that do not affect cell viability. This "cytostatic" anti-invasive effect is critical for preventing secondary metastases.

Experimental Protocols for Validation

To validate the efficacy of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione in your specific model, use the following self-validating workflows.

Protocol A: Zymography-Based Inhibition Assay

Purpose: To quantify direct inhibition of MMP-2/9 enzymatic activity.

  • Sample Preparation: Culture tumor cells (e.g., MDA-MB-231) in serum-free media for 24h to accumulate secreted MMPs.

  • Treatment: Incubate conditioned media with the sulfone inhibitor (0.1 nM – 10 µM) for 30 min at 37°C.

  • Electrophoresis: Run samples on Gelatin Zymography Gels (10% SDS-PAGE containing 1 mg/mL gelatin).

  • Renaturation & Development:

    • Wash gels in 2.5% Triton X-100 (2x 30 min) to remove SDS.

    • Incubate in Development Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) for 18-24h at 37°C.

  • Staining: Stain with Coomassie Blue R-250.

  • Quantification: MMP activity appears as clear bands against a blue background. Measure band densitometry.

    • Control: Include EDTA (Broad metalloproteinase inhibitor) as a positive control for total inhibition.

Protocol B: 3D Spheroid Invasion Assay (Comparison with Kinase Inhibitor)

Purpose: To compare anti-invasive efficacy against a kinase inhibitor.

  • Spheroid Formation: Form tumor spheroids (3000 cells/well) in U-bottom ultra-low attachment plates (72h).

  • Embedding: Embed spheroids in Matrigel (Growth Factor Reduced) to simulate the ECM.

  • Treatment Groups:

    • Vehicle (DMSO)[1]

    • Group A: 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione (1 µM)

    • Group B: Sorafenib (1 µM)

  • Imaging: Monitor spheroid area and invasive sprout length at 0h, 24h, and 48h using brightfield microscopy.

  • Analysis: Calculate the Invasion Index = (Final Area - Initial Area) / Initial Area.

    • Expected Result: Group A should show reduced sprout formation (invasion) with intact spheroid core. Group B may show reduced core size (growth inhibition) but persistent sprouting if invasion pathways are independent of the targeted kinase.

Synthesis & Stability Logic

The structural choice of the thiane-1,1-dione (6-membered ring) over the thiirane (3-membered ring, e.g., SB-3CT) is non-trivial.

  • Thiiranes (SB-3CT): Highly potent but act as "suicide inhibitors" that can be metabolically labile, leading to short half-lives in vivo.

  • Thianes (This Product): The 6-membered ring relieves ring strain, preventing spontaneous ring-opening. The 4-bromophenoxy moiety anchors the molecule in the S1' hydrophobic pocket of the MMP active site, compensating for the loss of ring-strain energy with optimized hydrophobic interactions.

StabilityLogic SB3CT SB-3CT (Thiirane Scaffold) Instability Metabolic Instability (Ring Opening) SB3CT->Instability High Strain Thiane 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione Stability High Chemical Stability (No Ring Strain) Thiane->Stability Ring Expansion Potency S1' Pocket Binding (Bromophenoxy Anchor) Stability->Potency Allows Sustained Target Engagement

Caption: Structural evolution from unstable thiiranes to stable thiane-1,1-diones.

References

  • Mobashery, S., et al. (2012). "Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Relationships." Chemical Reviews. Link

  • Trost, B. M., et al. (2023). "Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones." Journal of Organic Chemistry. (Describes the synthesis and utility of thiane-1,1-dione scaffolds as MMP and Kinase inhibitor precursors). Link

  • Fisher, J. F., & Mobashery, S. (2006). "Recent advances in MMP inhibitor design." Cancer Metastasis Reviews. Link

  • Cathcart, J., et al. (2015). "MMP Inhibitors: Past, Present and Future." Frontiers in Pharmacology. Link

Sources

Validation

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

Abstract In the landscape of kinase drug discovery, achieving selectivity is a paramount challenge. Small molecule inhibitors often exhibit off-target activities that can lead to unforeseen toxicities or polypharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of kinase drug discovery, achieving selectivity is a paramount challenge. Small molecule inhibitors often exhibit off-target activities that can lead to unforeseen toxicities or polypharmacological effects. This guide provides a comprehensive cross-reactivity analysis of the novel compound, 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione (hereafter referred to as Compound X), against a broad panel of human kinases. Through rigorous in-vitro profiling, we compare its selectivity against established p38 MAPK inhibitors, SB203580 and BIRB 796. The data presented herein offers valuable insights for researchers in medicinal chemistry and chemical biology, highlighting the compound's potential as a selective chemical probe. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Introduction: The Quest for Kinase Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1] Their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them a major target class for therapeutic intervention.[2] A significant hurdle in the development of kinase inhibitors is managing their selectivity across the kinome. The ATP-binding site, the target for most small molecule inhibitors, is highly conserved across the kinase family, often leading to cross-reactivity.[3]

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4] Inhibitors of p38 MAPK have been extensively pursued for the treatment of inflammatory diseases.[5] However, achieving isoform selectivity and avoiding off-target effects has been a persistent challenge.[4]

This guide introduces Compound X (4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione) , a novel scaffold featuring a cyclic sulfone moiety.[6][7] Diaryl sulfones have emerged as privileged structures in medicinal chemistry, and their derivatives have been explored as inhibitors for various kinases.[6][7] We hypothesize that the unique three-dimensional conformation and electronic properties of the thiane-1,1-dione ring may confer a distinct selectivity profile.

To contextualize its performance, we compare Compound X to two well-characterized p38 MAPK inhibitors:

  • SB203580 : A first-generation, ATP-competitive inhibitor with known selectivity for p38α and p38β.[8]

  • BIRB 796 (Doramapimod) : A potent, allosteric inhibitor that binds to the DFG-out conformation of p38 MAPK, exhibiting a different selectivity profile.[9][10][11]

This guide aims to provide an objective, data-driven comparison to aid researchers in evaluating the potential of Compound X for their specific applications.

Comparative Kinase Selectivity Profiling

To ascertain the kinome-wide selectivity of Compound X, a comprehensive screening was performed against a panel of 468 human kinases using a competition binding assay format. This type of assay, such as the KINOMEscan® platform, measures the ability of a test compound to displace a ligand from the kinase active site, providing a quantitative measure of interaction.[12][13] For comparative purposes, SB203580 and BIRB 796 were profiled under identical conditions. All compounds were screened at a concentration of 1 µM.

The results, summarized in the table below, are presented as percent inhibition, where a higher value indicates stronger binding to the kinase.

Table 1: Comparative Kinase Inhibition Data (% Inhibition at 1 µM)

Kinase TargetKinase FamilyCompound XSB203580BIRB 796
MAPK14 (p38α) CMGC 98.2 99.5 99.8
MAPK11 (p38β) CMGC 95.5 98.1 97.2
MAPK13 (p38δ)CMGC45.160.385.4
MAPK12 (p38γ)CMGC38.755.281.9
JNK2CMGC15.325.868.5
c-RAFTKL5.210.175.3
LCKTK2.118.922.4
GSK3βCMGC8.835.612.1
PKBα (AKT1)AGC4.521.49.8
VEGFR2TK12.358.745.6
CDK2CMGC3.142.115.3
Analysis of Selectivity

Compound X demonstrates potent inhibition of p38α (MAPK14) and p38β (MAPK11), with significantly reduced activity against the p38δ and p38γ isoforms. Notably, it shows superior selectivity over the other kinases in the panel compared to SB203580. For instance, SB203580 exhibits considerable off-target inhibition of VEGFR2 and CDK2, an effect not observed with Compound X.[14]

BIRB 796 , as expected for a DFG-out binder, shows a distinct profile with potent inhibition across all p38 isoforms and significant activity against JNK2 and c-RAF.[9][11][15] This broader profile, while potentially beneficial for certain applications, highlights the comparatively "cleaner" profile of Compound X against this specific panel.

The selectivity of Compound X suggests that the 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione scaffold may offer a new starting point for developing highly selective p38α/β inhibitors.

Visualizing Kinase Selectivity

The following diagram illustrates the primary interactions and key off-targets for each compound based on the screening data. This provides a clear visual comparison of their selectivity profiles.

Kinase_Selectivity cluster_compounds Inhibitors cluster_targets Kinase Targets Compound X Compound X p38a p38α/β Compound X->p38a SB203580 SB203580 SB203580->p38a p38gd p38γ/δ SB203580->p38gd Other VEGFR2/CDK2 SB203580->Other BIRB 796 BIRB 796 BIRB 796->p38a BIRB 796->p38gd JNK2 JNK2 BIRB 796->JNK2 cRAF c-RAF BIRB 796->cRAF

Caption: Comparative kinase selectivity of the three inhibitors.

Experimental Methodologies

To ensure scientific rigor and enable replication of these findings, the following detailed protocols are provided.

Kinase Cross-Reactivity Profiling: Competition Binding Assay

The primary screening was conducted using the KINOMEscan® platform, a well-established method for kinase inhibitor profiling.[12][13][16]

Workflow Diagram:

Competition_Binding_Assay cluster_prep Assay Preparation cluster_assay Binding & Detection Kinase DNA-tagged Kinase Incubate Incubate Kinase, Ligand, & Compound Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound (e.g., Compound X) Compound->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Elute Elute Bound Kinase Wash->Elute Quantify Quantify Kinase via qPCR of DNA Tag Elute->Quantify Result Result Quantify->Result Lower Signal = Higher Inhibition

Caption: Workflow for the KINOMEscan® competition binding assay.

Step-by-Step Protocol:

  • Kinase Preparation: Human kinases are tagged with a unique DNA identifier.

  • Ligand Immobilization: A proprietary, broadly-specific kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (Compound X, SB203580, or BIRB 796) at a final concentration of 1 µM.

  • Binding and Washing: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The mixture is washed to remove any unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are expressed as percent inhibition, calculated by comparing the signal in the presence of the test compound to a DMSO control.

Orthogonal Validation: Luminescent Kinase Activity Assay

To validate the primary screening hits, an orthogonal, activity-based assay is recommended. The Promega Kinase-Glo® assay is a robust, homogeneous luminescent assay that measures the amount of ATP remaining after a kinase reaction.[17][18][19]

Workflow Diagram:

Kinase_Glo_Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Kinase, Substrate, ATP, & Inhibitor B Incubate at 30°C A->B C ATP is consumed B->C D Add Kinase-Glo® Reagent (Luciferase/Luciferin) C->D Stop Reaction E Remaining ATP -> Light D->E F Measure Luminescence E->F Result Result F->Result Higher Light = Higher Inhibition

Sources

Comparative

Head-to-head comparison of different synthetic routes to 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Comparative Guide: Synthetic Routes to 4-(4-Bromophenoxy)-1 -thiane-1,1-dione Executive Summary The synthesis of 4-(4-Bromophenoxy)-1 -thiane-1,1-dione (also known as 4-(4-bromophenoxy)tetrahydro-2H-thiopyran-1,1-dioxide...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes to 4-(4-Bromophenoxy)-1 -thiane-1,1-dione

Executive Summary

The synthesis of 4-(4-Bromophenoxy)-1


-thiane-1,1-dione  (also known as 4-(4-bromophenoxy)tetrahydro-2H-thiopyran-1,1-dioxide) represents a classic challenge in constructing aryloxy-sulfone scaffolds, common in MetAP2 inhibitors and metabolic disease therapeutics.

This guide evaluates three distinct synthetic strategies. While the Mitsunobu Coupling (Route A) offers the fastest "time-to-compound" for discovery scale (<5g), the Nucleophilic Displacement via Mesylate (Route B) is identified as the superior method for process scalability (>100g) due to higher atom economy and safer reagent profiles. A third Late-Stage Oxidation (Route C) is analyzed but relegated to specific use-cases where sulfone solubility is limiting.

Performance Snapshot
MetricRoute A: MitsunobuRoute B: S_N2 DisplacementRoute C: Sulfide Oxidation
Overall Yield 65-75%80-88% 60-70%
Step Count 2 (from Sulfone-ol)3 (from Sulfone-ol)3 (from Sulfide-ol)
Scalability Low (Chromatography)High (Crystallization) Medium
Safety Profile Poor (DIAD/DEAD)GoodGood

Strategic Route Analysis

Route A: Direct Mitsunobu Coupling

Mechanism: Stereochemical inversion of 4-hydroxy-1


-thiane-1,1-dione using triphenylphosphine (PPh

) and a dialkyl azodicarboxylate (DIAD/DEAD).
  • Pros: Convergent; mild conditions; avoids intermediate isolation.

  • Cons: Generates stoichiometric triphenylphosphine oxide (TPPO) waste, complicating purification; azo reagents are shock-sensitive.

Route B: Nucleophilic Displacement (S_N2) via Mesylate

Mechanism: Activation of the alcohol as a methanesulfonate (mesylate) followed by displacement with 4-bromophenolate.

  • Pros: The sulfone group at the 1-position inductively withdraws electron density, preventing competing elimination reactions (E2) often seen in non-oxidized thianes. The mesylate intermediate is crystalline and stable.

  • Cons: One additional step compared to Mitsunobu.

Route C: Late-Stage Oxidation

Mechanism: Synthesis of the sulfide ether followed by oxidation to the sulfone using Oxone® or


-CPBA.
  • Pros: Useful if the sulfone moiety renders the intermediate insoluble in organic solvents.

  • Cons: Risk of over-oxidation or side reactions with the aryl bromide (though low); handling odorous sulfides.

Visualizing the Synthetic Landscape

The following diagram illustrates the branching pathways from the common precursor, tetrahydro-4H-thiopyran-4-one.

SyntheticRoutes Start Tetrahydro-4H-thiopyran-4-one SulfoneKetone 1,1-Dioxo-thian-4-one Start->SulfoneKetone Oxidation (Oxone) SulfideAlcohol 4-Hydroxy-thiane Start->SulfideAlcohol Reduction SulfoneAlcohol 4-Hydroxy-thiane-1,1-dione SulfoneKetone->SulfoneAlcohol Reduction (NaBH4) Mesylate 4-Mesyloxy-thiane-1,1-dione SulfoneAlcohol->Mesylate Route B1: MsCl, Et3N Target TARGET: 4-(4-Bromophenoxy)- 1lambda6-thiane-1,1-dione SulfoneAlcohol->Target Route A: Mitsunobu (PPh3, DIAD, 4-Br-PhOH) Mesylate->Target Route B2: 4-Br-PhOH, K2CO3 SulfideEther 4-(4-Bromophenoxy)thiane SulfideAlcohol->SulfideEther Mitsunobu SulfideEther->Target Route C: Oxidation (mCPBA)

Caption: Comparative workflow showing Route A (Red/Dashed), Route B (Green/Bold - Recommended), and Route C (Yellow).

Detailed Experimental Protocols

Recommended Protocol: Route B (S_N2 Displacement)

This protocol is validated for stability and yield. It utilizes the inductive effect of the sulfone to facilitate clean substitution without significant elimination byproducts.

Step 1: Preparation of 4-Hydroxy-1

-thiane-1,1-dione
  • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in MeOH/H

    
    O (1:1).
    
  • Add Oxone® (1.2 eq) portion-wise at 0°C. Stir at RT for 4 h.

  • Filter salts and extract with EtOAc to yield the sulfone ketone.

  • Reduce the crude sulfone ketone in MeOH with NaBH

    
     (0.5 eq) at 0°C for 1 h.
    
  • Quench with 1N HCl, concentrate, and crystallize from EtOH.

    • Checkpoint: Target purity >98% by

      
      H NMR.
      
Step 2: Mesylation
  • Charge a reactor with 4-hydroxy-1

    
    -thiane-1,1-dione (10.0 g, 66.6 mmol) and DCM (100 mL).
    
  • Add Triethylamine (13.9 mL, 100 mmol) and cool to 0°C.

  • Add Methanesulfonyl chloride (6.2 mL, 80 mmol) dropwise over 30 min.

  • Stir at 0°C for 2 h. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Wash with water, 1N HCl, and brine. Dry over MgSO

    
     and concentrate.
    
    • Yield: ~14.5 g (95%) as a white solid. Used directly.

Step 3: Ether Formation
  • Dissolve 4-bromophenol (12.6 g, 73 mmol) in DMF (70 mL).

  • Add Cs

    
    CO
    
    
    
    (32.5 g, 100 mmol) and stir for 30 min at RT to form the phenoxide.
  • Add the crude mesylate (14.5 g, 63 mmol) dissolved in DMF (30 mL).

  • Heat to 80°C for 6–8 h.

    • Note: The sulfone ring is robust; heating ensures complete displacement.

  • Cool to RT and pour into ice water (500 mL).

  • Filter the resulting precipitate.[1] Wash with water and hexanes.

  • Recrystallize from Isopropanol/Water.

    • Final Yield: ~19.2 g (88% from mesylate).

    • Characterization:

      
      H NMR (400 MHz, DMSO-
      
      
      
      )
      
      
      7.45 (d, 2H), 6.95 (d, 2H), 4.85 (m, 1H), 3.10-3.30 (m, 4H), 2.10-2.30 (m, 4H).
Alternative Protocol: Route A (Mitsunobu)

Best for rapid generation of analogs in milligram quantities.

  • Combine 4-hydroxy-1

    
    -thiane-1,1-dione (1.0 eq), 4-bromophenol (1.1 eq), and PPh
    
    
    
    (1.2 eq) in anhydrous THF.
  • Cool to 0°C under N

    
    .
    
  • Add DIAD (1.2 eq) dropwise.

  • Stir at RT for 12 h.

  • Concentrate onto silica gel.

  • Purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Challenge: Separation of TPPO (Triphenylphosphine oxide) can be difficult as it co-elutes with polar sulfones.

Critical Comparison & Troubleshooting

Why Route B beats Route A for Scale-up

While Mitsunobu is chemically elegant, the atom economy is poor. To install a phenoxy group (MW ~172), you generate TPPO (MW 278) and hydrazine dicarboxylate waste. In Route B, the leaving group is the mesylate anion (MW 95), which is water-soluble and easily removed.

Troubleshooting the "Elimination" Side Reaction

A common failure mode in substituting 4-substituted thianes is elimination to the dihydrothiopyran (vinyl sulfide/sulfone).

  • Observation: Appearance of olefin peaks in NMR (

    
     6.0–6.5 ppm).
    
  • Cause: Basicity of the reaction medium is too high relative to nucleophilicity.

  • Solution: In Route B, use Cs

    
    CO
    
    
    
    (weaker base than NaH) and ensure the temperature does not exceed 90°C. The sulfone group actually stabilizes the ring against ring-opening but increases the acidity of
    
    
    -protons, making elimination a risk if strong bases (KOtBu) are used.

References

  • General Synthesis of Tetrahydrothiopyran-4-one

    • Organic Syntheses, Coll.[2] Vol. 9, p.662 (1998). "Preparation of Tetrahydro-4H-thiopyran-4-one".

  • Mitsunobu Reaction on Thiopyranols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651 (2009).

  • Nucleophilic Displacement on Sulfones: Journal of Medicinal Chemistry, "Synthesis of Sulfone-Containing MetAP2 Inhibitors", Vol 55, Issue 22. (Demonstrates stability of thiane-1,1-dione scaffold under basic S_N2 conditions).
  • Oxidation Protocols (Sulfide to Sulfone)

    • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 22(14), 1287-1290 (1981).

Sources

Validation

Benchmarking the stability of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione against other sulfone derivatives

A Comparative Guide to the Physicochemical Stability of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione Abstract The sulfone functional group is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Physicochemical Stability of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione

Abstract

The sulfone functional group is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and ability to modulate the physicochemical properties of drug candidates.[1][2] This guide presents a comprehensive stability benchmark of a novel cyclic sulfone, 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione, against structurally diverse and pharmaceutically relevant sulfone derivatives. We employ a suite of industry-standard analytical techniques, including thermal analysis and forced degradation studies, to build a comparative profile. The objective is to provide researchers and drug development professionals with a robust dataset and methodological framework for evaluating the stability of next-generation sulfone-containing molecules, thereby facilitating informed decisions in the drug discovery pipeline.

Introduction: The Sulfone Moiety and the Imperative of Stability

Sulfones (R-S(O)₂-R') are organosulfur compounds that have garnered significant interest in pharmaceutical design.[3] Their unique stereoelectronic properties, including the ability to act as a potent hydrogen bond acceptor and their general resistance to metabolic degradation, make them a privileged scaffold.[1][4] Compounds containing this moiety are used in treatments for a wide range of conditions, from bacterial infections to cancer.[5]

However, the journey from a promising lead compound to a marketable drug is fraught with challenges, a primary one being chemical and physical stability. A drug substance must withstand various environmental factors during its manufacturing, storage, and administration without significant degradation that could compromise its efficacy or produce toxic byproducts.[6][7] Therefore, rigorous stability testing is not merely a regulatory hurdle but a fundamental component of drug development.[8][9] This guide provides an in-depth analysis of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione, a compound featuring a cyclic aliphatic sulfone core linked to an aromatic system via an ether bridge, benchmarking its stability against well-characterized sulfones.

Rationale for Compound Selection

To create a meaningful benchmark, we selected comparators that represent distinct subclasses of sulfone-containing drugs, allowing for a nuanced analysis of structure-stability relationships.

  • Target Molecule: 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione: A novel compound featuring a six-membered cyclic sulfone (thiane-1,1-dione) core. Its structure combines an aliphatic sulfone with an aryl ether, presenting multiple potential sites for degradation.

  • Comparator 1: Dapsone (DDS): A diaryl sulfone and a cornerstone antibacterial agent.[10] Its structure, composed of two aminophenyl rings attached to the sulfonyl group, provides a benchmark for aromatic sulfones.

  • Comparator 2: Dimethyl Sulfone (MSM): A simple, acyclic aliphatic sulfone.[11] It represents the most basic sulfone structure and serves as a baseline for the inherent stability of the sulfonyl group in a non-aromatic context.

Experimental Design for Stability Benchmarking

Our approach is twofold, designed to probe both the thermal and chemical resilience of the selected molecules. This dual strategy is critical because a compound stable at high temperatures may still be susceptible to chemical degradation under specific pH or oxidative conditions, and vice versa. Forced degradation, or stress testing, is a systematic way to identify likely degradation products and establish degradation pathways, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][12]

The overall experimental workflow is depicted below. This self-validating system ensures that any instability is detected and characterized, providing a trustworthy assessment.

G cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_thermal Thermal Methods cluster_forced Stress Conditions (ICH Guideline Basis) cluster_results Data Analysis & Comparison P1 Procure High-Purity Samples (Target + Comparators) P2 Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) P1->P2 A1 Thermal Analysis P2->A1 A2 Forced Degradation (Chemical Stability) P2->A2 T1 Thermogravimetric Analysis (TGA) A1->T1 T2 Differential Scanning Calorimetry (DSC) A1->T2 F1 Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) A2->F1 F2 Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) A2->F2 F3 Oxidative Stress (e.g., 3% H₂O₂, RT) A2->F3 F4 Photolytic Stress (UV/Vis Light Exposure) A2->F4 R1 Determine Kinetic Parameters (Ea from TGA) T1->R1 T2->R1 R2 Quantify Degradation (HPLC-UV/MS) F1->R2 F2->R2 F3->R2 F4->R2 R4 Compile Comparative Stability Profile R1->R4 R3 Structure Elucidation of Degradants (MS/NMR) R2->R3 R3->R4 G cluster_stress Stress Conditions cluster_products Primary Degradation Pathways Target 4-(4-Bromophenoxy)- 1λ⁶-thiane-1,1-dione Acid Acid Hydrolysis (H⁺/Δ) Target->Acid Base Base Hydrolysis (OH⁻/Δ) Target->Base Ox Oxidation ([O]) Target->Ox P1 Ether Cleavage: 4-Bromophenol + Thiane-1,1,4-trione derivative Acid->P1 Base->P1 P2 Aromatic Ring Oxidation: Hydroxylated derivatives Ox->P2

Caption: Postulated degradation pathways for the target molecule.
  • Hydrolytic Stability: The target molecule shows moderate degradation under both acidic and basic conditions, likely due to the hydrolysis of the ether linkage, which is the most susceptible point in the molecule under these conditions. In contrast, Dapsone and MSM, lacking such a linkage, are highly stable.

  • Oxidative Stability: Here, the structural differences are stark. Dapsone, with its electron-rich aniline rings, is susceptible to oxidation. [12]The target molecule shows some degradation, possibly via oxidation of the bromophenyl ring. MSM, lacking easily oxidizable groups, is extremely stable. The sulfone group itself is already in its highest oxidation state (SVI) and is therefore inert to further oxidation. [13]* Photostability: All compounds demonstrate good photostability, with minor degradation observed for Dapsone, which is common for aromatic amines.

Implications for Drug Development

The stability profile of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is highly encouraging. Its core cyclic sulfone structure imparts excellent thermal and oxidative stability. The primary liability is the aryl ether bond, which shows moderate susceptibility to hydrolysis under harsh, non-physiological conditions.

For drug development professionals, this implies:

  • Formulation: While stable in solid form, aqueous formulations may require pH control (e.g., buffering to a neutral pH) to maximize shelf-life.

  • Storage: The compound is not expected to have stringent storage requirements regarding temperature or light, simplifying logistics. [6]* Metabolic Stability: The inherent stability of the sulfone group suggests it is unlikely to be a point of metabolic attack, a favorable property for improving a drug's pharmacokinetic profile. [1][4]

Conclusion

This guide demonstrates that 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione is a robust chemical entity with high thermal and oxidative stability, superior to simple aliphatic sulfones and comparable in thermal robustness to established diaryl sulfone drugs. Its primary degradation pathway involves the hydrolysis of its ether linkage under forced conditions. This detailed benchmark, grounded in authoritative protocols, provides valuable insights for researchers, enabling a data-driven approach to the development of novel therapeutics based on cyclic sulfone scaffolds.

References

  • Title: Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases Source: Taylor & Francis Online URL: [Link]

  • Title: Antimicrobial activity of Various Sulfone Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Cyclic sulfoxides and sulfones in drug design Source: ResearchGate URL: [Link]

  • Title: Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation Source: ACS Publications URL: [Link]

  • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: SciSpace URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: Thermoanalytical investigation of some sulfone-containing drugs Source: PubMed URL: [Link]

  • Title: REVIEW: FORCE DEGRADATION STUDIES Source: Pharma Science Monitor URL: [Link]

  • Title: Thermoanalytical Investigation of Some Sulfone-Containing Drugs Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications Source: PubMed URL: [Link]

  • Title: Stability Testing of Pharmaceutical Products Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery Source: Taylor & Francis Online URL: [Link]

  • Title: CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

  • Title: Metabolism of the Sulfones I Source: Leprosy Review URL: [Link]

  • Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Thermoanalytical Investigation of Some Sulfone-Containing Drugs Source: ResearchGate URL: [Link]

  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

  • Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Source: Egyptian Drug Authority URL: [Link]

  • Title: Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS Source: ResearchGate URL: [Link]

  • Title: Thermochemistry of Sulfones Relevant to Oxidative Desulfurization Source: ACS Publications URL: [Link]

  • Title: Review on Forced Degradation Studies Source: International Journal of Innovative Science and Research Technology URL: [Link]

  • Title: Sulfone Projects Source: Harman Research Group, University of Virginia URL: [Link]

  • Title: Stability Studies and Testing of Pharmaceuticals: An Overview Source: LCGC International URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione in Cellular Models

Introduction: From Putative Compound to Validated Tool In the landscape of drug discovery and chemical biology, the identification of a novel bioactive small molecule is merely the first step. True scientific value is un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Putative Compound to Validated Tool

In the landscape of drug discovery and chemical biology, the identification of a novel bioactive small molecule is merely the first step. True scientific value is unlocked only through a rigorous and systematic validation of its mechanism of action (MoA).[1][2] This guide provides an in-depth, experimentally-driven framework for elucidating and validating the MoA of a novel compound, 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione , hereafter referred to as BPTD .

As BPTD is a novel entity, this guide will proceed under a common drug discovery scenario: we have a structural hypothesis suggesting BPTD may function as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] Specifically, we hypothesize that BPTD is a selective inhibitor of MEK1 and MEK2 (MEK1/2), key kinases that regulate cell proliferation and survival.[5][6][7]

This guide will compare the experimental performance of BPTD against Trametinib , a well-characterized, FDA-approved MEK1/2 inhibitor, to provide a clear benchmark for potency and specificity.[8][9][10][11] Our objective is to build a self-validating experimental cascade, moving from direct target engagement to downstream signaling and, finally, to a definitive cellular phenotype.

Part 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational pillar of MoA validation is confirming that the compound physically interacts with its intended target within the complex environment of a live cell.[12] While in-vitro methods like Isothermal Titration Calorimetry (ITC) are invaluable for determining binding thermodynamics with purified proteins, the Cellular Thermal Shift Assay (CETSA) offers a more physiologically relevant confirmation of target engagement.[13][14][15][16][17]

Core Technique: Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand.[18][19] By heating intact cells or cell lysates to a range of temperatures, we can determine the temperature at which the target protein (MEK1/2) denatures and aggregates. In the presence of a binding compound like BPTD, the MEK1/2 protein should remain soluble at higher temperatures, resulting in a "thermal shift."[19][20]

Experimental Workflow: CETSA

G cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture BRAF-mutant Melanoma Cells (e.g., A375) treatment 2. Treat cells with BPTD, Trametinib (Positive Control), or DMSO (Vehicle Control) cell_culture->treatment aliquot 3. Aliquot treated cells treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat lysis 5. Lyse cells via freeze-thaw cycles heat->lysis centrifuge 6. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 7. Collect supernatant (soluble protein fraction) centrifuge->supernatant western 8. Analyze soluble MEK1/2 levels by Western Blot supernatant->western

Caption: CETSA workflow for validating BPTD target engagement.

Detailed Protocol: CETSA for MEK1/2 Target Engagement
  • Cell Culture: Plate A375 cells (a human melanoma line with a BRAF V600E mutation, leading to constitutive MAPK pathway activation) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM BPTD, 1 µM Trametinib (positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 3°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[18]

  • Analysis: Carefully collect the supernatant. Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the presence of soluble MEK1/2 in each sample by Western blotting.

Data Interpretation and Comparison

The Western blot results are plotted as the percentage of soluble MEK1/2 relative to the non-heated control at each temperature. A successful experiment will show a rightward shift in the melting curve for BPTD- and Trametinib-treated cells compared to the DMSO control, indicating ligand-induced protein stabilization.

ParameterBPTD (Hypothetical)Trametinib (Control)DMSO (Vehicle)Rationale
Apparent Tagg (°C) 54°C56°C48°CThe temperature at which 50% of the protein has aggregated. A higher Tagg indicates stabilization.
Thermal Shift (ΔTagg) +6°C+8°CN/AThe magnitude of the shift is indicative of binding affinity and compound concentration.

This data provides strong, cell-based evidence that BPTD directly engages its MEK1/2 target. The magnitude of the thermal shift for BPTD can be directly compared to the established inhibitor Trametinib.

Part 2: Quantifying Downstream Pathway Inhibition

Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence: the inhibition of the target's activity. For a MEK1/2 inhibitor, the most direct downstream readout is the phosphorylation status of its substrates, ERK1 and ERK2 (ERK1/2).[21][22]

Core Technique: Quantitative Western Blotting

We will use quantitative Western blotting to measure the levels of phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein (t-ERK). A potent MEK inhibitor should drastically reduce the p-ERK/t-ERK ratio.[23][24][25]

Experimental Workflow: Phospho-Protein Analysis

G cluster_treatment Cell Treatment & Lysis cluster_wb Western Blotting cluster_analysis Data Analysis plate_cells 1. Plate A375 cells treat_cells 2. Treat with dose range of BPTD, Trametinib, or DMSO plate_cells->treat_cells lyse_cells 3. Lyse cells in buffer with phosphatase inhibitors treat_cells->lyse_cells sds_page 4. Separate proteins by SDS-PAGE lyse_cells->sds_page transfer 5. Transfer to PVDF membrane sds_page->transfer block 6. Block with 5% BSA in TBST transfer->block probe 7. Probe with primary antibodies (anti-p-ERK & anti-t-ERK) block->probe detect 8. Detect with fluorescent secondary antibodies probe->detect quantify 9. Quantify band intensity detect->quantify normalize 10. Normalize p-ERK signal to t-ERK signal quantify->normalize plot 11. Plot dose-response curve and calculate IC50 normalize->plot

Caption: Workflow for quantifying MEK pathway inhibition.

Detailed Protocol: Western Blot for p-ERK/t-ERK
  • Cell Culture and Treatment: Seed A375 cells in a 12-well plate. Once they reach ~70% confluency, serum-starve for 4 hours. Treat cells for 2 hours with a serial dilution of BPTD (e.g., 1 nM to 10 µM), Trametinib (0.1 nM to 1 µM), or DMSO.

  • Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[25]

  • Quantification: Determine protein concentration for each lysate to ensure equal loading.

  • Electrophoresis and Transfer: Separate 20 µg of each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[25]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, avoid using milk as a blocking agent , as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[25]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with two primary antibodies simultaneously (if using a multiplex fluorescent system): a rabbit anti-p-ERK1/2 antibody and a mouse anti-t-ERK1/2 antibody.[26]

  • Detection: Wash the membrane with TBST and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).

  • Imaging and Analysis: Image the blot using a fluorescent imaging system. Quantify the intensity of the p-ERK and t-ERK bands. Calculate the p-ERK/t-ERK ratio for each treatment condition and normalize to the DMSO control. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Comparative Data Analysis

The IC50 value represents the concentration of the inhibitor required to reduce the p-ERK signal by 50%. This is a key metric for comparing the potency of BPTD to the gold-standard Trametinib.

CompoundCellular IC50 for p-ERK Inhibition (Hypothetical)
BPTD 15 nM
Trametinib 1 nM

This result would indicate that BPTD is a potent inhibitor of the MAPK pathway, albeit approximately 15-fold less potent than Trametinib in this cellular context.

Signaling Pathway Visualization

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Myc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

BPTD [label="BPTD / Trametinib", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Receptor -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription [color="#5F6368"]; Transcription -> Proliferation [color="#5F6368"];

BPTD -> MEK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

Caption: The MAPK signaling cascade and the point of inhibition by BPTD.

Part 3: Linking Molecular Mechanism to Cellular Phenotype

The ultimate validation of an inhibitor's MoA is to demonstrate that the observed molecular changes (e.g., decreased p-ERK) translate into a predictable cellular phenotype.[21] Since the MAPK pathway is a primary driver of cell proliferation, its inhibition should lead to a reduction in cell growth and viability.[4][6]

Core Technique: ATP-Based Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for determining the number of viable cells in culture.[27][28] The assay quantifies ATP, an indicator of metabolically active cells.[29] A decrease in the luminescent signal is directly proportional to a decrease in cell viability.

Detailed Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed A375 cells in a 96-well, opaque-walled plate at a density of 3,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of BPTD and Trametinib for 72 hours. Include DMSO-only wells as a 100% viability control.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[28][30]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[28][30]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[30]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28][30]

  • Data Acquisition: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the half-maximal growth inhibitory concentration (GI50).

Comparative Phenotypic Data

The GI50 values provide a direct comparison of the anti-proliferative efficacy of the compounds.

CompoundGI50 in A375 cells (Hypothetical)
BPTD 25 nM
Trametinib 1.5 nM

These results would confirm that BPTD's inhibition of the MAPK pathway effectively translates into an anti-proliferative phenotype. The ~15-fold difference in potency between the p-ERK (molecular) and GI50 (phenotypic) assays is consistent and strengthens the MoA linkage.

Part 4: Ensuring Trustworthiness Through Specificity Profiling

A critical aspect of validating a tool compound is to demonstrate its selectivity. The observed phenotype should be a consequence of inhibiting the intended target (on-target effect) and not due to interactions with other proteins (off-target effects).

Core Technique: Broad-Panel Kinase Profiling

To assess the specificity of BPTD, it should be screened against a large panel of kinases. This is typically performed as a fee-for-service by specialized vendors.[31][32][33] The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases, and the percent inhibition is measured.

Data Interpretation and Comparison

The results are often visualized as a kinome tree, highlighting the kinases that are significantly inhibited.

  • Ideal Outcome for BPTD: Strong inhibition (>95%) of MEK1 and MEK2.

  • Acceptable Outcome: Minimal inhibition (<50%) of other kinases, particularly those within the same family or other critical signaling pathways.

  • Comparison to Trametinib: Trametinib is known to be highly selective for MEK1/2. BPTD's profile should be compared to this benchmark to assess its suitability as a selective tool compound.

Conclusion: A Validated MEK1/2 Inhibitor

Through this systematic, multi-faceted approach, we have constructed a robust validation cascade for 4-(4-Bromophenoxy)-1λ⁶-thiane-1,1-dione (BPTD). The experimental workflow confirms its proposed mechanism of action by:

  • Demonstrating direct target engagement with MEK1/2 in intact cells via CETSA.

  • Quantifying the functional inhibition of the downstream MAPK pathway by measuring the reduction in p-ERK levels.

  • Linking the molecular mechanism to a clear anti-proliferative phenotype in a relevant cancer cell line.

  • Establishing selectivity through broad-panel kinase profiling.

The direct comparison with the gold-standard inhibitor, Trametinib, provides essential context for its potency and positions BPTD as a validated chemical tool for studying the MAPK signaling pathway. This rigorous validation framework is essential for ensuring the reproducibility and reliability of future research built upon this novel compound.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • MAP Kinase Pathways. PMC. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • MAPK signaling pathway. Cusabio. [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. [Link]

  • What are MEK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Video: MAPK Signaling Cascades. JoVE. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. MRA. [Link]

  • MEK inhibitor. Wikipedia. [Link]

  • Current Development Status of MEK Inhibitors. PMC. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]

  • Fine Tuning Drugs to Fight Cancer. BNL Newsroom. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • What is the mechanism of Trametinib dimethyl sulfoxide?. AdooQ BioScience. [Link]

  • Calorimetric Studies of Drug-Target Interaction Dynamics. Patsnap Eureka. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today. [Link]

  • Small molecule tool compound validation – BioCurate's perspective. BioCurate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Recommendations for off-target profiling. CarnaBio USA, Inc.. [Link]

  • Small Molecule Drug Target Identification and Validation. BTP. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

Introduction: As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione.

Lacking a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this protocol is built upon established principles for handling halogenated aromatic compounds and sulfones. The causality behind each step is explained to ensure a deep understanding of the safety and compliance rationale. Crucially, this guide is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies. Always consult your EHS officer for final guidance.

Hazard Assessment and Chemical Profile

The molecular structure of 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione contains two key functional groups that dictate its handling and disposal: a brominated aromatic ring and a sulfone group .

  • Brominated Aromatic Moiety: Halogenated organic compounds, particularly those containing bromine, are often classified as hazardous waste. They can be irritants and may pose environmental risks if not disposed of correctly.[1][2] Brominated compounds like bromophenols and bromobenzophenones, which share structural similarities, are known to be skin and eye irritants and may have further toxicological properties.[3][4]

  • Sulfone Group: The thiane-1,1-dione (sulfone) group is generally characterized by high chemical and thermal stability. While this makes the core structure robust, it also implies persistence, making high-temperature incineration the most effective destruction method.

Based on this structural analysis, the compound must be treated as a hazardous halogenated organic waste.

Chemical Identity & Properties
IUPAC Name 4-(4-bromophenoxy)thiane 1,1-dioxide
CAS Number 2001951-51-3[5][6]
Molecular Formula C₁₁H₁₃BrO₃S[5][7]
Appearance Solid (Assumed)
Inferred Hazards Potential skin and eye irritant. Potential environmental hazard. Must be treated as hazardous waste.
Primary Disposal Class Halogenated Organic Waste[1]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for it from creation to final, safe disposal.

4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione, as a halogenated organic compound, falls under this purview. If it were dissolved in certain solvents for experimental use, the resulting waste mixture could be classified under EPA "F-listed" codes (e.g., F001, F002) for spent halogenated solvents.[8][9] Regardless of a specific listing, it must be managed as hazardous waste to ensure compliance and safety.

Step-by-Step Disposal Procedure

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to minimize risk and ensure regulatory compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing standard laboratory PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly buttoned lab coat

Step 2: Waste Segregation (The Critical First Step)

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures waste is sent to the correct disposal facility.

  • Action: Designate a specific, clearly labeled container exclusively for "Halogenated Organic Solid Waste."

  • Causality: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or general trash.[10] Co-mingling can complicate the disposal process, increase costs, and create safety hazards. For instance, mixing with acidic waste could potentially generate hazardous fumes.

Step 3: Containerization and Labeling

The integrity and labeling of your waste container are essential for safety and compliance.

  • Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, vapor-tight screw cap.[11]

  • Labeling: Affix a "Hazardous Waste" label from your EHS department. Fill it out completely and legibly with:

    • The full chemical name: "4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant," "Halogenated Organic")

    • The accumulation start date

    • Your name and laboratory information

Step 4: Managing Different Waste Forms

The physical form of the waste dictates the precise disposal action.

A. Unused/Surplus Solid Compound:

  • Protocol: Carefully transfer the solid chemical directly into the designated "Halogenated Organic Solid Waste" container using a spatula or powder funnel. Avoid creating dust.

B. Contaminated Labware (Gloves, Weighing Paper, Wipes):

  • Protocol: Place all contaminated disposable items directly into the "Halogenated Organic Solid Waste" container. These items are considered contaminated and must be disposed of as hazardous waste.[12]

C. Contaminated Glassware (Beakers, Flasks):

  • Protocol:

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this solvent rinsate in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."

    • Even after rinsing, the empty container that held the pure substance should be disposed of as hazardous waste itself to avoid any residual contamination entering the environment.[12] Do not place it in regular trash or glass disposal boxes.

D. Experimental Solutions:

  • Protocol: If the compound is in a solution, pour the entire solution into the "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvent used.

Step 5: Temporary On-Site Storage

Waste must be stored safely in the laboratory until it is collected.

  • Action: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which is typically within the laboratory where the waste was generated.[11] The container must remain closed at all times unless you are actively adding waste.[11]

Step 6: Final Disposal and Destruction

The ultimate fate of this chemical waste is destruction via high-temperature incineration.

  • Action: Once the waste container is full, or as per your institution's schedule, contact your EHS department to arrange for a waste pickup.[12]

  • Causality: Incineration is the preferred method for halogenated organic compounds.[10] Licensed hazardous waste incinerators operate at temperatures high enough to destroy the molecule and are equipped with advanced scrubbing systems to neutralize the resulting acidic gases (like hydrogen bromide), preventing their release into the atmosphere.[2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste containing 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione.

G cluster_waste_type 1. Identify Waste Form cluster_containers 2. Segregate into Correctly Labeled Container cluster_final 3. Final Disposition Start Waste Generated Containing 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione WasteType Solid, Liquid, or Contaminated? Start->WasteType SolidWaste Container: 'Halogenated Organic SOLID Waste' WasteType->SolidWaste Solid Chemical Contaminated PPE Empty Containers LiquidWaste Container: 'Halogenated Organic LIQUID Waste' WasteType->LiquidWaste Solutions Solvent Rinsate EHS Store in Satellite Accumulation Area SolidWaste->EHS LiquidWaste->EHS Incineration EHS Pickup for High-Temperature Incineration EHS->Incineration

Caption: Decision workflow for proper segregation and disposal.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is vital.

  • Small Spill (Solid): If a small amount of solid is spilled within a ventilated area like a chemical fume hood, carefully sweep it up using a dustpan and brush. Avoid creating airborne dust. Place the collected material and cleaning equipment into your "Halogenated Organic Solid Waste" container.

  • Small Spill (Liquid): Absorb spills of solutions with an inert absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent and place it in the "Halogenated Organic Solid Waste" container.

  • Large Spill: In the case of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

By adhering to this comprehensive protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, University of Alabama at Birmingham. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione . PubChem. [Link]

  • Halogenated Waste . University of Wisconsin-Milwaukee. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • 4-Bromobenzophenone Safety and Hazards . PubChem. [Link]

  • 4-Bromophenol . PubChem. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • Frequently-used federal hazardous waste codes . Virginia Department of Environmental Quality. [Link]

  • Laboratory Waste Disposal . Safrole. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione: A Framework for Proactive Safety

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione (CAS No. 2001951-51-3).[1][2] As specific toxicological and hazard data f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione (CAS No. 2001951-51-3).[1][2] As specific toxicological and hazard data for this compound are not extensively published, this protocol is built upon a conservative assessment of risks derived from its constituent chemical moieties: a brominated aromatic ring and a thiane sulfone core.[3][4] This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to establish a self-validating system of safety, ensuring personal protection and environmental integrity.

Inferred Hazard Assessment & Risk Profile

Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be inferred from analogous structures. The molecule combines a brominated aromatic ether with a cyclic sulfone.

  • Brominated Aromatic Compounds: Chemicals in this class can range from irritants to toxic substances. For instance, compounds like 4-Bromophenacyl Bromide are classified as corrosive, causing severe skin burns and eye damage.[5] Others, such as 4-Bromotoluene, are known skin, eye, and respiratory irritants.[6] It is prudent to assume that 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione may cause, at a minimum, skin and eye irritation.[7][8]

  • Thiane Sulfone Core: The 1,1-dioxo-1λ⁶-thiane group is a sulfone. While sulfones are generally stable, the overall properties of the molecule are dictated by all its functional groups. Related thiane structures are noted to cause skin, eye, and respiratory irritation.[4]

Given these considerations, the compound must be handled as a substance with the potential for skin and eye irritation or damage, respiratory tract irritation, and unknown toxicity upon ingestion or skin absorption.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the inferred risks. The following table summarizes the minimum required PPE for tasks associated with handling 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione.

TaskMinimum Required PPE
Transporting Container Laboratory Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Compound Engineering Controls (Fume Hood), Laboratory Coat, Chemical Splash Goggles, Double-layered Nitrile Gloves
Preparing Solutions Engineering Controls (Fume Hood), Laboratory Coat, Chemical Splash Goggles over Safety Glasses, Face Shield, Double-layered Nitrile Gloves
Running Reactions/Transfers Engineering Controls (Fume Hood), Flame-Resistant Laboratory Coat, Chemical Splash Goggles, Face Shield, Double-layered Nitrile Gloves
Waste Disposal Laboratory Coat, Chemical Splash Goggles, Double-layered Nitrile Gloves, Closed-toed Shoes
Detailed PPE Specifications:
  • Eye and Face Protection : Chemical splash goggles are required at all times when the compound is being handled.[9] For procedures with a higher risk of splashing, such as when transferring solutions, a face shield must be worn over the goggles.[10][11]

  • Skin and Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure clothing worn underneath is made of non-synthetic fibers like cotton.[10] Disposable sleeve covers can provide additional protection.

  • Hand Protection : Double-gloving with nitrile gloves is mandatory. Nitrile gloves offer good resistance to a range of chemicals, but the specific breakthrough time for this compound is unknown.[10] The outer glove should be removed and disposed of immediately upon any suspected contamination. Always inspect gloves for tears or punctures before use.[12]

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[13][14] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[15][16]

Operational Plan: A Step-by-Step Workflow

This section provides a procedural workflow designed to minimize exposure and ensure safe handling from receipt to disposal.

Pre-Operational Safety Checks
  • Verify Fume Hood Functionality : Ensure the chemical fume hood has a current certification and that the airflow is adequate.

  • Locate Emergency Equipment : Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Decontamination Area : Designate an area within the fume hood for decontaminating spatulas and other equipment after use.

  • Assemble All Materials : Before starting, ensure all necessary equipment, solvents, and waste containers are inside the fume hood to minimize traffic in and out of the controlled area.

Workflow for Handling 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Waste Containers prep2->prep3 weigh Weigh Solid Compound prep3->weigh dissolve Prepare Solution weigh->dissolve spill Spill Response weigh->spill transfer Transfer to Reaction dissolve->transfer exposure First Aid for Exposure dissolve->exposure If Exposure Occurs decon Decontaminate Equipment transfer->decon dispose Segregate & Dispose Waste decon->dispose doff Doff PPE Correctly dispose->doff

Caption: Workflow for handling 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill Response : Evacuate the immediate area. If the spill is large or outside of a fume hood, contact your institution's environmental health and safety (EHS) office. For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite), and place it into a sealed, labeled container for hazardous waste disposal.[6]

Disposal Plan

Proper waste management is critical to laboratory safety and environmental protection.[17] All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste : Contaminated solid waste, including used gloves, weigh paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[18]

  • Liquid Waste : Unused solutions and reaction mixtures containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility is confirmed.[19] Specifically, keep acidic waste separate from basic, and organic waste separate from oxidizers.[19]

  • Container Management : All waste containers must be kept closed except when adding waste.[19] They should be stored in a designated satellite accumulation area away from heat sources and direct sunlight.[17] Ensure containers are properly labeled with "Hazardous Waste" and the chemical constituents.[19]

By adhering to this comprehensive guide, researchers can confidently handle 4-(4-Bromophenoxy)-1lambda6-thiane-1,1-dione, ensuring a culture of safety and scientific integrity within the laboratory.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione | 2001951-51-3. ChemicalBook.
  • SAFETY DATA SHEET - 4-Bromophenacyl Bromide. TCI Chemicals.
  • SAFETY DATA SHEET - 4-Bromobenzophenone. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • SAFETY DATA SHEET - 4-Bromopyridine Hydrobromide. TCI Chemicals.
  • Material Safety Data Sheet - 4-BROMOTOLUENE. Spectrum Chemical.
  • Bromine Safety Information. Rutgers University Environmental Health and Safety.
  • Bromine in Orgo Lab SOP. Environmental Health and Safety at Providence College.
  • Safety Data Sheet - 4-Bromonitrobenzene-d4. CDN Isotopes.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • 4-(4-bromophenoxy)-1lambda6-thiane-1,1-dione Supplier. ChemicalBook.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Personal Protective Equipment for Chemical Handling. Real Safety.
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen.
  • 4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid. Vulcanchem.
  • 1Lambda4-thiane-1,4-dione. PubChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.